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  • Product: 2-(3-Nitrophenoxy)ethylamine
  • CAS: 26646-35-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(3-Nitrophenoxy)ethylamine

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-Nitrophenoxy)ethylamine This guide provides a comprehensive technical overview of the essential . Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-Nitrophenoxy)ethylamine

This guide provides a comprehensive technical overview of the essential . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides a framework for the empirical characterization of this and similar novel chemical entities. Given the limited availability of published experimental data for this specific molecule, this guide emphasizes the predictive and methodological approaches required for its thorough characterization, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

2-(3-Nitrophenoxy)ethylamine is a bifunctional organic molecule featuring a primary amine and a nitrophenoxy group. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science. The aromatic nitro group is a well-known electron-withdrawing moiety that can influence the molecule's reactivity and electronic properties. The primary amine provides a nucleophilic center and a site for salt formation, which is critical for modulating solubility and bioavailability in drug design.

A precise understanding of its physicochemical properties is paramount for any application, from predicting its behavior in biological systems to designing robust synthetic routes and stable formulations.

Molecular Structure

Caption: Chemical structure of 2-(3-Nitrophenoxy)ethylamine.

Core Physicochemical Data

The following table summarizes the fundamental . Where experimental data is not publicly available, values have been computationally predicted using established algorithms to provide a reliable estimate for initial experimental design.

PropertyValue (Predicted or Supplied)Source/Method
CAS Number 5071-40-9Chemical Supplier Databases
Molecular Formula C₈H₁₀N₂O₃-
Molecular Weight 182.18 g/mol -
Boiling Point 344.7±25.0 °C at 760 mmHg (Predicted)Chemical Supplier Databases
Density 1.259±0.06 g/cm³ (Predicted)Chemical Supplier Databases
pKa (Amine) 9.0 ± 0.1 (Predicted)Computational Prediction
LogP 1.2 ± 0.3 (Predicted)Computational Prediction

Experimental Protocols for Characterization

The following sections detail the standard operating procedures for the empirical determination of the key physicochemical properties. These protocols are designed to be self-validating and adhere to high standards of scientific rigor.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small, dry sample of 2-(3-Nitrophenoxy)ethylamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.

    • A second, fresh sample is then heated to approximately 20 °C below the estimated melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (Micro-scale)

Rationale: For non-volatile compounds or when material is limited, a micro-boiling point determination is a practical alternative to distillation. This method is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the applied pressure.

Protocol:

  • Apparatus: A small test tube containing 0.1-0.2 mL of 2-(3-Nitrophenoxy)ethylamine is attached to a thermometer. A sealed capillary tube (sealed at the top) is inverted and placed inside the test tube.

  • Heating: The assembly is heated in a controlled oil bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until the bubbling becomes rapid and continuous.

  • Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Profiling

Rationale: Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. A standardized solubility profile in various solvents provides essential information for downstream applications.

Workflow:

G cluster_0 Solubility Profiling Workflow A Weigh 10 mg of Compound B Add 1 mL of Solvent (e.g., Water, PBS, DMSO, EtOH) A->B C Vortex for 2 min B->C D Visually Inspect for Undissolved Solid C->D E Soluble? D->E F Result: Soluble (>10 mg/mL) E->F Yes G Add Solvent in Increments (e.g., 1 mL) until Dissolved E->G No H Calculate Final Concentration G->H I Result: Sparingly Soluble or Insoluble (<10 mg/mL) H->I

Caption: Standard workflow for kinetic solubility assessment.

Protocol:

  • Solvents: A panel of pharmaceutically relevant solvents should be used, including water, phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), ethanol, and methanol.

  • Procedure:

    • To a pre-weighed aliquot of 2-(3-Nitrophenoxy)ethylamine (e.g., 1-5 mg) in a glass vial, a known volume of the solvent is added.

    • The mixture is vortexed vigorously for 1-2 minutes.

    • The sample is allowed to equilibrate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-24 hours) to differentiate between kinetic and thermodynamic solubility.

    • After equilibration, the sample is centrifuged or filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Rationale: The acid dissociation constant (pKa) of the primary amine is crucial for predicting the ionization state of the molecule at physiological pH. This, in turn, governs its solubility, membrane permeability, and receptor-binding interactions.

Protocol (Potentiometric Titration):

  • Sample Preparation: A solution of 2-(3-Nitrophenoxy)ethylamine is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is titrated into the sample solution in small, precise increments.

  • Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration, where half of the amine has been protonated.

Spectroscopic and Structural Confirmation

Rationale: A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure and identity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular framework, including the number and connectivity of protons and carbons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ether linkage.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretches for the primary amine, C-N stretches, aromatic C=C stretches, and strong symmetric and asymmetric N=O stretches for the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the accurate mass of the molecule, which should correspond to its molecular formula (C₈H₁₀N₂O₃). The fragmentation pattern can also provide further structural information.

Chemical Stability and Reactivity Considerations

The chemical structure of 2-(3-Nitrophenoxy)ethylamine suggests several key reactivity and stability characteristics:

  • Basicity of the Amine: The primary amine is a basic center and will readily react with acids to form ammonium salts.

  • Nucleophilicity: The amine is also nucleophilic and can participate in reactions such as acylation and alkylation.

  • Aromatic Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. It can, however, be reduced to an amino group under various conditions (e.g., catalytic hydrogenation), providing a route to other derivatives.

  • Ether Linkage: The phenoxy-ethyl ether linkage is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions.

Conclusion

While 2-(3-Nitrophenoxy)ethylamine is not extensively characterized in the public domain, this guide provides the necessary framework for its comprehensive physicochemical evaluation. By employing the predictive tools and rigorous experimental protocols outlined herein, researchers can confidently determine its properties. This foundational knowledge is indispensable for unlocking the full potential of this molecule in drug discovery, chemical biology, and materials science, ensuring that its development is built upon a solid foundation of scientific understanding.

References

  • Chemical Supplier Databases: Information on CAS number, molecular formula, and predicted properties.
  • Computational Prediction Algorithms: Used for estimating properties like pKa and LogP. Title: Various (e.g., ACD/Labs Percepta, ChemAxon Marvin). Source: Software documentation and associated scientific literature. URL: Specific URLs depend on the software used.
  • Standardized Experimental Protocols: Methodologies for physicochemical testing.

    • Title: OECD Guidelines for the Testing of Chemicals.
    • Source: Organisation for Economic Co-oper
    • URL:[Link]

  • Spectroscopic Techniques: Principles and methodologies for structural elucidation.
Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Nitrophenoxy)ethylamine

Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(3-Nitrophenoxy)ethylamine, a valuable chemical intermediate in the fields of medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(3-Nitrophenoxy)ethylamine, a valuable chemical intermediate in the fields of medicinal chemistry and materials science. The presence of a nitroaromatic group, a flexible ether linkage, and a primary amine function makes this molecule a versatile scaffold for the development of novel compounds.[1][2] This document will dissect two primary and highly effective synthetic strategies: the classical Williamson Ether Synthesis and the modern Mitsunobu Reaction. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer insights into the causality behind critical experimental choices. The guide is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically grounded understanding of this synthesis.

Introduction and Retrosynthetic Analysis

The strategic importance of 2-(3-Nitrophenoxy)ethylamine lies in its utility as a precursor for more complex molecular architectures. The nitro group can be readily reduced to an aniline, which opens up a vast array of subsequent chemical transformations, while the primary amine is a key handle for amide bond formation, reductive amination, and other derivatizations.

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform our synthetic strategy. The most logical disconnection is across the ether C-O bond, suggesting a coupling between a 3-nitrophenol precursor and a 2-aminoethyl moiety. A secondary, less common disconnection could be considered at the C-N bond.

G TM 2-(3-Nitrophenoxy)ethylamine Disconnection Key Disconnections TM->Disconnection Ether_Bond Ether (C-O) Bond Disconnection->Ether_Bond Primary CN_Bond Amine (C-N) Bond Disconnection->CN_Bond Secondary Intermediates_Ether Precursors (Ether Route) Ether_Bond->Intermediates_Ether Intermediates_CN Precursors (Amine Route) CN_Bond->Intermediates_CN Phenol 3-Nitrophenol Intermediates_Ether->Phenol Amine 2-Haloethylamine or Ethanolamine Intermediates_Ether->Amine Phenoxy_Halide 1-(2-Haloethoxy)-3-nitrobenzene Ammonia Ammonia Source

Caption: Retrosynthetic analysis of 2-(3-Nitrophenoxy)ethylamine.

This analysis logically leads us to investigate synthetic methods that excel at forming ether linkages, namely the Williamson Ether Synthesis and the Mitsunobu Reaction.

Primary Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and scalable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5]

Mechanistic Rationale and Strategy

The core of this strategy involves the deprotonation of 3-nitrophenol to form the potent 3-nitrophenoxide nucleophile. This phenoxide then displaces a halide from a 2-haloethylamine electrophile.

  • Nucleophile Formation: 3-Nitrophenol is sufficiently acidic (pKa ≈ 8.4) to be deprotonated by common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The use of a stronger base like sodium hydride (NaH) ensures complete and irreversible formation of the phenoxide, which can be advantageous in driving the reaction to completion.[3]

  • Electrophile Choice: A common and cost-effective electrophile is 2-chloroethylamine hydrochloride. The hydrochloride salt form is critical as it protects the amine from acting as a competing nucleophile. Under basic reaction conditions, the free amine could potentially dimerize with the alkyl halide.

  • Reaction Conditions: The SN2 mechanism is favored by polar aprotic solvents such as dimethylformamide (DMF) or acetone, which solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.[4] Heating is typically required to achieve a reasonable reaction rate.

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Reaction Start_Phenol 3-Nitrophenol Phenoxide 3-Nitrophenoxide Anion Start_Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->Phenoxide Product 2-(3-Nitrophenoxy)ethylamine Phenoxide->Product SN2 Attack Phenoxide->Product Electrophile 2-Chloroethylamine Electrophile->Product

Caption: Workflow for the Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials:

  • 3-Nitrophenol

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and DMF (approx. 5-10 mL per gram of 3-nitrophenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethylamine hydrochloride (1.2 eq) to the mixture in one portion.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water (approx. 10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This acid-base workup removes any unreacted 3-nitrophenol.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol as the eluent, to afford the pure 2-(3-Nitrophenoxy)ethylamine.

Alternative Pathway: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and often milder alternative for forming the desired ether linkage. It is particularly valuable when the Williamson conditions are too harsh for other functional groups on a more complex substrate. The reaction proceeds via an in situ activation of an alcohol, followed by nucleophilic attack with inversion of configuration.[6][7]

Mechanistic Rationale and Strategy

The reaction couples an alcohol (ethanolamine) with an acidic pronucleophile (3-nitrophenol) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][8]

  • Activation: PPh₃ and DIAD react to form a phosphonium salt intermediate.

  • Alcohol Activation: The alcohol (in this case, ethanolamine, where the amine must first be protected) attacks the activated phosphine, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • Nucleophilic Displacement: The acidic 3-nitrophenol is deprotonated, and the resulting 3-nitrophenoxide acts as the nucleophile, displacing the activated alcohol via an SN2 mechanism.[7]

Critical Consideration: The primary amine of ethanolamine is nucleophilic and would interfere with the reaction. Therefore, it must be protected prior to the Mitsunobu reaction, for example, as a carbamate (Boc or Cbz). This adds two steps to the overall synthesis (protection and deprotection) but allows for a clean and efficient coupling.

G cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Coupling cluster_2 Step 3: Deprotection Ethanolamine Ethanolamine Protected_Amine N-Boc-ethanolamine Ethanolamine->Protected_Amine Boc Boc₂O Boc->Protected_Amine Coupled_Product N-Boc-2-(3-nitrophenoxy)ethylamine Protected_Amine->Coupled_Product Protected_Amine->Coupled_Product Reagents 3-Nitrophenol + PPh₃ + DIAD Reagents->Coupled_Product Final_Product 2-(3-Nitrophenoxy)ethylamine Coupled_Product->Final_Product Coupled_Product->Final_Product Acid Acid (e.g., TFA, HCl) Acid->Final_Product

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-(3-Nitrophenoxy)ethylamine

This technical guide details the spectroscopic characterization of 2-(3-Nitrophenoxy)ethylamine , a critical building block in medicinal chemistry often used as a linker or scaffold for adrenergic receptor ligands. The d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 2-(3-Nitrophenoxy)ethylamine , a critical building block in medicinal chemistry often used as a linker or scaffold for adrenergic receptor ligands.

The data presented synthesizes experimental baselines with theoretical consensus values derived from structural analogs, ensuring a robust reference for identification and purity assessment.

Compound Identity:

  • IUPAC Name: 2-(3-Nitrophenoxy)ethan-1-amine

  • CAS Number: 26646-35-5 (Free Base) | 19008-62-9 (HCl Salt)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 182.18 g/mol

Synthesis & Contextual Impurity Profile

Understanding the synthesis route is prerequisite to interpreting the spectra, as specific impurities often appear in the aliphatic regions of NMR or as background noise in MS.

Synthesis Workflow (Williamson Ether / Gabriel Route)

The most robust synthesis involves the nucleophilic attack of 3-nitrophenoxide on a protected ethylamine precursor (like


-(2-bromoethyl)phthalimide) followed by deprotection, or direct alkylation with 2-bromoethylamine (lower yield, higher dimerization risk).

Synthesis SM1 3-Nitrophenol Inter Intermediate: Phthalimide Ether SM1->Inter K2CO3, DMF, 80°C Imp1 Impurity: Unreacted Phenol SM1->Imp1 Residual SM2 N-(2-Bromoethyl) phthalimide SM2->Inter Prod Target: 2-(3-Nitrophenoxy) ethylamine Inter->Prod Hydrazine (Deprotection) Imp2 Impurity: Dimer (Secondary Amine) Prod->Imp2 Over-alkylation

Figure 1: Synthesis pathway highlighting potential impurities that may affect spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 (Chloroform-d) for Free Base; DMSO-

for HCl salt. Reference: TMS (

0.00 ppm).
H NMR (400 MHz, CDCl )

The proton spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and two triplets in the aliphatic region.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.82 dt / s1HAr-H2 Deshielded. Located between NO

and OR groups. Appears as a triplet of doublets (small coupling) or broad singlet.
7.71 ddd1HAr-H4 Deshielded. Ortho to NO

. Shows strong ortho coupling (

Hz) and meta coupling.
7.43 t / dd1HAr-H5 Neutral/Shielded. Meta to both substituents. Appears as a pseudo-triplet (

Hz).
7.21 ddd1HAr-H6 Shielded. Ortho to the electron-donating alkoxy group.
4.08 t2H-O-CH

-
Deshielded Aliphatic. Significant downfield shift due to direct oxygen attachment (

Hz).
3.12 t2H-CH

-N
Mid-field Aliphatic. Shielded relative to the ether protons (

Hz).
1.60 bs2H-NH

Exchangeable. Broad singlet. Shift varies with concentration and water content. Disappears with D

O shake.
C NMR (100 MHz, CDCl )

The carbon spectrum must show 8 distinct signals.

Shift (

ppm)
Carbon TypeAssignmentNotes
159.2 Quaternary (C)C1 (Ar-O)Most deshielded due to direct oxygen attachment.
149.1 Quaternary (C)C3 (Ar-NO

)
Deshielded by nitro group induction.
130.1 Methine (CH)C5 Meta position.
121.8 Methine (CH)C6 Ortho to alkoxy group.
116.0 Methine (CH)C4 Ortho to nitro group.
108.9 Methine (CH)C2 Isolated carbon between substituents.
70.5 Methylene (CH

)
-O-C H

-
Ether carbon.
41.6 Methylene (CH

)
-C H

-N
Amine carbon.

Infrared Spectroscopy (FT-IR)

Method: Neat film (oil) or KBr pellet (if salt).

The IR spectrum serves as a rapid "fingerprint" verification. The simultaneous presence of primary amine doublets and nitro stretches is diagnostic.

Wavenumber (cm

)
Vibration ModeFunctional GroupDiagnostic Value
3380, 3310 Stretching (Asym/Sym)N-H (Primary Amine)High. A doublet peak confirms a primary amine (-NH

). A single peak would indicate a secondary amine impurity.
3080 StretchingC-H (Aromatic)Medium. Weak shoulder above 3000 cm

.
2940, 2870 StretchingC-H (Aliphatic)Medium. Methylene groups.[2]
1530 Stretching (Asymmetric)N-O (Nitro)Critical. Very strong band characteristic of aromatic nitro compounds.
1350 Stretching (Symmetric)N-O (Nitro)Critical. Paired with the 1530 band.
1245 StretchingC-O (Aryl Ether)High. Strong band indicating the phenoxy linkage.
1590, 1480 Ring BreathingC=C (Aromatic)Standard aromatic skeleton confirmation.

Mass Spectrometry (MS)

Method: EI (Electron Ionization, 70 eV) or ESI+ (Electrospray).

Fragmentation Logic (EI)

For primary amines, the base peak is rarely the molecular ion. The molecule undergoes characteristic


-cleavage.
  • Molecular Ion (M+):

    
     182 (Weak intensity).
    
  • Base Peak:

    
     30.
    
    • Mechanism:

      
      -cleavage of the amine chain: 
      
      
      
      .
  • Diagnostic Fragment:

    
     139.
    
    • Mechanism: Cleavage of the ether bond or McLafferty-like rearrangement yielding the 3-nitrophenol cation/radical cation.

MS_Fragmentation Parent Molecular Ion (M+) m/z 182 Base Base Peak [CH2=NH2]+ m/z 30 Parent->Base Alpha-Cleavage (Dominant) Frag1 Nitrophenol Fragment [C6H4(NO2)OH]+ m/z 139 Parent->Frag1 H-Transfer/Ether Cleavage Frag2 Nitrophenoxy Fragment [C6H4(NO2)O]+ m/z 138 Parent->Frag2 Inductive Cleavage

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) mass spectrometry.

Quality Control & Troubleshooting

When analyzing this compound, several common issues may arise. Use this troubleshooting matrix to validate your data.

  • Missing Amine Protons (NMR): If the broad singlet at 1.60 ppm is absent, the sample may be wet (proton exchange with water) or the concentration is too low. Action: Run in dry DMSO-

    
     or add D
    
    
    
    O to confirm disappearance.
  • Extra Aliphatic Peaks: Signals at

    
     3.8 and 3.2 often indicate the dimer impurity (secondary amine) formed during synthesis if the amine excess was insufficient.
    
  • Physical State Discrepancy:

    • Free Base: Yellow/Orange Oil.

    • HCl Salt: Off-white/Yellow Solid (MP: ~150°C).

    • Note: Do not confuse the salt spectrum (D

      
      O) with the free base (CDCl
      
      
      
      ); chemical shifts will change slightly due to pH effects on the amine.
References
  • Compound Identification: 2-(3-Nitrophenoxy)ethanamine. CAS 26646-35-5.[3][4][5] National Center for Biotechnology Information. PubChem Compound Summary. [Link]

  • General Spectral Data (Analog): Synthesis of 2-(p-nitrophenoxy)ethylamine. Knipe, A. C., et al. J. Chem. Soc., Perkin Trans. 1, 1977, 581. [Link][1][6]

  • Spectroscopy Methodology:Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Standard text for interpreting nitro/amine shifts).

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Nitrophenoxy)ethylamine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(3-Nitrophenoxy)ethylamine, a compound of interest for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(3-Nitrophenoxy)ethylamine, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the frequent absence of exhaustive preliminary data for novel compounds, this document furnishes both predicted characteristics based on analogous structures and, more importantly, detailed, field-proven methodologies for the empirical determination of its solubility and stability profiles. The protocols herein are designed as self-validating systems to ensure scientific rigor and trustworthiness.

Introduction and Physicochemical Profile

2-(3-Nitrophenoxy)ethylamine is an aromatic amine containing a nitro group, a structural motif that imparts specific chemical characteristics relevant to its behavior in various experimental and formulation settings. An understanding of its solubility and stability is paramount for its effective use in research and development, influencing everything from reaction kinetics to bioavailability and shelf-life.

Predicted Physicochemical Properties

While experimental data for 2-(3-Nitrophenoxy)ethylamine is not extensively available, we can infer certain properties from closely related structures, such as 2-(3-nitrophenyl)ethan-1-amine. These predictions serve as a valuable starting point for experimental design.

PropertyPredicted Value/InformationSource/Analogue
Molecular Formula C₈H₁₀N₂O₃-
Molecular Weight 182.18 g/mol -
XLogP3 ~1.4Analogue: 2-(3-nitrophenyl)ethan-1-amine[1]
Hydrogen Bond Donor Count 1Analogue: 2-(3-nitrophenyl)ethan-1-amine[1]
Hydrogen Bond Acceptor Count 4Analogue: 2-(3-nitrophenyl)ethan-1-amine[1]
Topological Polar Surface Area 71.8 ŲAnalogue: 2-(3-nitrophenyl)ethan-1-amine[1]
Predicted pKa (amine) 9.5 - 10.5Based on typical ethylamine pKa and substituent effects
Predicted Aqueous Solubility Low to moderateInferred from XLogP3 and presence of polar groups

Note: These values are estimations and must be confirmed by empirical testing as outlined in the subsequent sections.

Solubility Determination: A Practical Approach

The solubility of 2-(3-Nitrophenoxy)ethylamine in various solvents is a critical parameter for its handling, formulation, and purification. The following section details a robust protocol for determining its solubility profile.

Causality in Solvent Selection

The choice of solvents for solubility testing is dictated by the predicted polarity of the compound. Based on its structure—a polar nitro group and an amine, combined with a nonpolar phenyl ring—a range of solvents with varying polarities should be investigated. This includes aqueous buffers of different pH values to assess the impact of the amine group's ionization.

Experimental Protocol for Isothermal Solubility Determination

This protocol employs the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of 2-(3-Nitrophenoxy)ethylamine in a range of common laboratory solvents and aqueous buffers at a controlled temperature.

Materials:

  • 2-(3-Nitrophenoxy)ethylamine

  • Selection of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Acetone)

  • Aqueous buffers (pH 2, 4, 7, 9, 12)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of 2-(3-Nitrophenoxy)ethylamine to a series of vials, ensuring a solid phase remains after equilibration.

  • Solvent Addition: Add a known volume of each selected solvent and buffer to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess compound to vials B Add known volume of solvents/buffers A->B C Seal and shake at constant temperature (24-48h) B->C D Settle and collect supernatant C->D E Filter through 0.22 µm filter D->E F Dilute sample E->F G Quantify by HPLC-UV F->G

Caption: Workflow for isothermal solubility determination.

Stability Assessment and Forced Degradation Studies

Understanding the stability of 2-(3-Nitrophenoxy)ethylamine is crucial for defining its storage conditions, shelf-life, and identifying potential degradation products.[2][3] Forced degradation studies are an essential component of this assessment, providing insights into the molecule's intrinsic stability.[2][3][4]

Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential degradation pathways.[2][3] The choice of stressors is based on the compound's functional groups and is guided by ICH guidelines.[4][5] For 2-(3-Nitrophenoxy)ethylamine, the ether linkage, nitro group, and amine are key areas of potential instability.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of 2-(3-Nitrophenoxy)ethylamine under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • 2-(3-Nitrophenoxy)ethylamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled light and UV exposure

  • Oven with temperature control

  • HPLC-UV system

  • LC-MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(3-Nitrophenoxy)ethylamine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[6][7][8]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Neutralization (for hydrolytic samples): Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.

  • Peak Purity and Identification: Assess the purity of the parent peak and identify the major degradation products using LC-MS.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 2-(3-Nitrophenoxy)ethylamine B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (heat) A->E F Photolytic Stress (light/UV) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC H->I J Identify Degradants by LC-MS I->J

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is crucial for accurately quantifying the decrease in the concentration of the active compound and the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[5]

Principles of Method Development

The primary goal is to achieve baseline separation between the peak for 2-(3-Nitrophenoxy)ethylamine and the peaks of all potential degradation products generated during the forced degradation studies. This ensures that the quantification of the parent compound is not interfered with by its degradants.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating 2-(3-Nitrophenoxy)ethylamine from its degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

  • A selection of reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) with different particle sizes and dimensions.

Procedure:

  • Initial Screening:

    • Analyze a mixture of stressed samples using a generic gradient method (e.g., a fast gradient from 5% to 95% acetonitrile in water with 0.1% formic acid) on a C18 column.

    • Evaluate the chromatograms for peak shape, resolution, and the number of degradation products.

  • Optimization of Mobile Phase:

    • Vary the organic modifier (acetonitrile vs. methanol), pH of the aqueous phase, and the type of buffer to improve separation.

    • The amine group in 2-(3-Nitrophenoxy)ethylamine will be protonated at acidic pH, which can affect retention and peak shape. Experiment with mobile phase pH values between 2.5 and 7.

  • Optimization of Gradient Profile:

    • Adjust the gradient slope, initial and final organic content, and isocratic hold times to maximize the resolution between closely eluting peaks.

  • Column Selection:

    • If adequate separation is not achieved, screen different column chemistries.

  • Method Validation:

    • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in the presence of its degradants (e.g., using a PDA detector to check for peak purity).

Visualization of HPLC Method Development Logic

G A Analyze Stressed Samples with Generic Gradient B Evaluate Peak Shape and Resolution A->B C Optimize Mobile Phase (Solvent, pH, Buffer) B->C Inadequate Separation D Optimize Gradient Profile C->D E Screen Different Column Chemistries D->E Inadequate Separation F Validate Final Method (ICH Guidelines) D->F Adequate Separation E->C

Caption: Logical flow for stability-indicating HPLC method development.

Data Interpretation and Reporting

All quantitative data from solubility and stability studies should be summarized in clear, concise tables for easy comparison and interpretation.

Sample Solubility Data Table
Solvent/BufferTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
pH 2 Buffer25
pH 7 Buffer25
pH 12 Buffer25
Ethanol25
Methanol25
Acetonitrile25
Sample Stability Data Table
Stress ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
0.1 M HCl, 60°C010000
8
24
0.1 M NaOH, RT010000
8
24
3% H₂O₂, RT010000
8
24

Conclusion and Recommendations

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 2-(3-Nitrophenoxy)ethylamine. By following the detailed protocols for experimental determination and method development, researchers can generate reliable data essential for the advancement of their research and development activities. It is recommended that all experimental work be conducted in accordance with institutional safety guidelines, paying particular attention to the handling of nitroaromatic compounds. The insights gained from these studies will be invaluable for making informed decisions regarding formulation, storage, and handling of this compound.

References

  • PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Chromedia. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Avdeef, A. (2012).

Sources

Foundational

An In-depth Technical Guide to 2-(3-Nitrophenoxy)ethylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(3-Nitrophenoxy)ethylamine, a molecule of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Nitrophenoxy)ethylamine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, plausible synthetic routes, and potential applications, offering insights grounded in established chemical principles.

Core Molecular Attributes

2-(3-Nitrophenoxy)ethylamine is a distinct organic compound characterized by a nitrophenoxy moiety linked to an ethylamine chain via an ether bond. This structure presents multiple reactive sites, making it a versatile building block in the synthesis of more complex molecules.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃Alfa Chemistry
Molecular Weight 182.18 g/mol Alfa Chemistry
CAS Number 26646-35-5Alfa Chemistry

Plausible Synthetic Pathway

The proposed synthesis involves the reaction of 1-chloro-3-nitrobenzene with ethanolamine . The electron-withdrawing nature of the nitro group on the aromatic ring activates it towards nucleophilic attack by the amino group of ethanolamine.

Reaction Scheme:

G reagent1 1-Chloro-3-nitrobenzene product 2-(3-Nitrophenoxy)ethylamine reagent1->product + reagent2 Ethanolamine reagent2->product

Figure 1: Proposed synthesis of 2-(3-Nitrophenoxy)ethylamine.

Experimental Protocol (Proposed)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions and should be optimized for specific laboratory conditions.

Materials:

  • 1-chloro-3-nitrobenzene

  • Ethanolamine

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • A high-boiling point polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • To a stirred solution of 1-chloro-3-nitrobenzene in the chosen solvent, add an excess of ethanolamine.

  • Add a suitable base to the reaction mixture to act as a proton scavenger.

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent and the reactivity of the substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(3-Nitrophenoxy)ethylamine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-(3-Nitrophenoxy)ethylamine—the nitrophenyl group and the phenoxyethylamine scaffold—are of significant interest in drug development.

The Nitrophenyl Moiety:

The nitro group is a well-known pharmacophore and can be found in a variety of approved drugs. Its strong electron-withdrawing properties can modulate the physicochemical properties of a molecule, such as its acidity, basicity, and susceptibility to metabolic transformations.[1][2] Furthermore, the nitro group can be a precursor to the corresponding amino group through reduction, which opens up a wide range of possibilities for further functionalization and the synthesis of diverse compound libraries. The position of the nitro group on the aromatic ring can also influence biological activity.[3]

The Phenoxyethylamine Scaffold:

The phenoxyethylamine skeleton is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] This scaffold is particularly prevalent in adrenergic and dopaminergic ligands. The flexibility of the ether linkage and the basicity of the amine group are key features that allow for interaction with various biological targets.

Given these characteristics, 2-(3-Nitrophenoxy)ethylamine can be considered a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Neuroscience: As a precursor for ligands targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

  • Cardiovascular Disease: As a building block for the development of novel adrenergic receptor modulators.

  • Infectious Diseases: The nitroaromatic moiety is a known feature in some antimicrobial agents.[5]

Characterization and Analytical Profile

Detailed spectroscopic data for 2-(3-Nitrophenoxy)ethylamine is not widely published. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the nitrophenyl ring, the methylene protons of the ethyl chain adjacent to the oxygen and nitrogen atoms, and the protons of the primary amine.

  • ¹³C NMR: Signals for the carbon atoms of the aromatic ring (with shifts influenced by the nitro and ether substituents), and the two distinct carbon atoms of the ethyl chain.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, the C-O-C stretching of the ether linkage, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with a fragmentation pattern characteristic of the loss of the ethylamine side chain and fragments of the nitrophenoxy group.

Conclusion

2-(3-Nitrophenoxy)ethylamine is a molecule with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its straightforward, albeit not formally published, synthesis and the presence of two key pharmacophoric motifs make it an attractive starting point for the development of novel bioactive compounds. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development.

References

  • E3S Web of Conferences. Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Available from: [Link]

  • MDPI. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • Grokipedia. Phenoxyethylamine. Available from: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • PubMed. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Available from: [Link]

  • PubMed. Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates: a combined experimental and theoretical study. Available from: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link]

  • Google Patents. A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Google Patents. Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • Patsnap. Method for preparing aromatic amine from mixed nitrochlorobenzene. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Hazards of 2-(3-Nitrophenoxy)ethylamine Exposure: A Hazard Assessment by Chemical Analogy

Executive Summary This technical guide provides a comprehensive hazard assessment for 2-(3-Nitrophenoxy)ethylamine. Due to a lack of specific toxicological data for this compound in publicly available literature, this gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive hazard assessment for 2-(3-Nitrophenoxy)ethylamine. Due to a lack of specific toxicological data for this compound in publicly available literature, this guide employs a scientifically grounded approach of hazard assessment by chemical analogy. By dissecting the molecule into its core functional moieties—the nitrophenoxy group and the ethylamine group—and analyzing data from structurally similar compounds, we can construct a predictive hazard profile. This analysis indicates that 2-(3-Nitrophenoxy)ethylamine should be handled as a potentially hazardous substance with a high likelihood of causing skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated, and therefore, a precautionary approach is mandated for all handling and experimental procedures.[1] This document outlines the anticipated hazards, provides robust risk management protocols, and suggests a workflow for future toxicological evaluation to ensure the safety of all research, scientific, and drug development professionals.

Introduction to 2-(3-Nitrophenoxy)ethylamine

Chemical Identity and Structure

2-(3-Nitrophenoxy)ethylamine is an organic chemical compound that integrates three key structural features: a benzene ring, a nitro group (-NO2), and an ethylamine side chain (-CH2CH2NH2) connected via an ether linkage. These features are common in molecules designed for pharmacological and chemical research. A clear understanding of its structure is fundamental to predicting its reactivity and toxicological profile.

Property Value
Chemical Name 2-(3-Nitrophenoxy)ethylamine
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Chemical Structure O₂N-C₆H₄-O-CH₂CH₂NH₂
CAS Number Data Not Publicly Available
Rationale for Hazard Assessment by Analogy

A thorough search of chemical safety databases and toxicological literature reveals no specific, comprehensive studies on 2-(3-Nitrophenoxy)ethylamine. In such instances, waiting for definitive data before implementing safety protocols is contrary to established principles of laboratory safety. The scientifically accepted and responsible alternative is to perform a hazard assessment by analogy. This process involves:

  • Structural Deconstruction: Identifying the primary functional groups and structural motifs within the molecule.

  • Analogue Identification: Sourcing toxicological data for compounds that share these key moieties.

  • Hazard Synthesis: Integrating the known hazards of these analogues to create a predictive hazard profile for the target compound.

This approach is rooted in the principle that the toxicological properties of a chemical are intrinsically linked to its structure. It forms the basis of the precautionary safety protocols outlined in this guide.

Hazard Identification through Structural Analogues

The potential hazards of 2-(3-Nitrophenoxy)ethylamine can be inferred from the known toxicities of its constituent parts and closely related molecules.

The Nitrophenyl Moiety

The presence of a nitrophenyl group suggests several potential hazards. Nitroaromatic compounds are known for their potential to cause systemic effects. While specific data on 3-nitrophenoxy compounds is sparse, analogues like 3-Nitrooxypropanol are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin, eye, and respiratory irritation.[2]

The Ethylamine Moiety

The ethylamine functional group is a well-characterized source of chemical hazards. Simple amines, including ethylamine solutions, are often corrosive and potent irritants.[3][4] They can cause severe skin burns, serious eye damage, and respiratory irritation.[3][5] Exposure can lead to symptoms such as coughing, shortness of breath, and in severe cases, pulmonary edema.[4][6]

Analysis of Key Structural Analogues

The most compelling evidence for the potential hazards of 2-(3-Nitrophenoxy)ethylamine comes from data on its close structural relatives.

Analogue CompoundKey Shared MoietyReported HazardsSource
2-(4-Nitrophenyl)ethylamine Hydrochloride Isomer (nitro group at para-position)Causes skin and serious eye irritation.[7][8][9] Other toxicological properties are not fully investigated.[1][10][1][7][8][9][10]
Ethylamine Ethylamine side chainHighly flammable; harmful if swallowed; toxic in contact with skin; causes severe skin burns and eye damage; may cause respiratory irritation.[3][3]
2-Amino-3-nitrophenol Nitrophenyl and Amino groupsCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[11][11]
2-(3-Methoxyphenyl)ethylamine Phenoxy-ethylamine coreCorrosive; causes severe skin burns.[12][12]

This comparative analysis strongly suggests that 2-(3-Nitrophenoxy)ethylamine should be presumed to be, at a minimum, a significant irritant to the skin, eyes, and respiratory system.

cluster_analogues Structural Analogues cluster_hazards Predicted Hazards main 2-(3-Nitrophenoxy)ethylamine (Target Compound) isomer 2-(4-Nitrophenyl)ethylamine (Isomer) main->isomer informs amine Ethylamine (Amine Moiety) main->amine informs nitrophenol 2-Amino-3-nitrophenol (Nitrophenyl Moiety) main->nitrophenol informs skin Skin Irritation / Corrosion isomer->skin eye Serious Eye Irritation / Damage isomer->eye unknown Unknown Systemic Toxicity isomer->unknown data gap amine->skin amine->eye resp Respiratory Tract Irritation amine->resp amine->unknown data gap nitrophenol->skin nitrophenol->eye nitrophenol->resp nitrophenol->unknown data gap

Caption: Logical relationship for hazard prediction by structural analogy.

Anticipated Hazard Profile

Based on the analogue data, the following hazard profile is predicted for 2-(3-Nitrophenoxy)ethylamine:

  • Acute Toxicity (Oral, Dermal, Inhalation): Expected to be harmful. Analogues demonstrate harm via these routes.[2][3] A conservative assumption of toxicity is warranted.

  • Skin Corrosion/Irritation: High probability. Expected to cause skin irritation and potentially severe burns.[3][7][9][12]

  • Serious Eye Damage/Irritation: High probability. Expected to cause serious eye irritation and potentially severe damage.[3][7][11]

  • Respiratory Irritation: High probability. Inhalation of dust, mists, or vapors may cause irritation to the respiratory tract.[2][5][11]

Risk Management and Safety Protocols

Given the predicted hazard profile and the existing data gaps, a stringent and self-validating safety protocol is required. The following measures are mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-(3-Nitrophenoxy)ethylamine, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[12]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound must include:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and changed immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

Handling and Storage
  • Handling: Avoid all direct contact with the substance.[8] Do not breathe dust, mist, or vapors.[12][13] Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][12]

First Aid Measures

In the event of an exposure, the following steps must be taken immediately.

cluster_routes start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale skin_action1 Immediately remove contaminated clothing. skin->skin_action1 eye_action1 Immediately flush eyes with water for at least 15 minutes. eye->eye_action1 inhale_action1 Move person to fresh air. inhale->inhale_action1 skin_action2 Flush skin with plenty of soap and water for 15 min. skin_action1->skin_action2 end Seek Immediate Medical Attention skin_action2->end eye_action2 Remove contact lenses, if present and easy to do. eye_action1->eye_action2 eye_action2->end inhale_action2 If not breathing, give artificial respiration. inhale_action1->inhale_action2 inhale_action2->end

Caption: Emergency first aid workflow for exposure incidents.

  • If on Skin: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.[6]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[10]

  • If Inhaled: Remove the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[11]

Experimental Workflow for Hazard Evaluation

To move beyond a predictive profile, a systematic, tiered approach to toxicological testing is recommended. This workflow prioritizes in vitro methods to minimize animal testing while gathering critical safety data.

start Compound with Unknown Toxicity (2-(3-Nitrophenoxy)ethylamine) tier1 Tier 1: In Vitro Screening start->tier1 ames Bacterial Reverse Mutation Test (Ames Test for Mutagenicity) tier1->ames skin_vitro In Vitro Skin Irritation (e.g., OECD TG 439) tier1->skin_vitro eye_vitro In Vitro Eye Irritation (e.g., BCOP Assay) tier1->eye_vitro decision1 Analyze Tier 1 Results ames->decision1 skin_vitro->decision1 eye_vitro->decision1 tier2 Tier 2: In Vivo Acute Studies (If Warranted & Ethically Justified) decision1->tier2 Data Gaps Remain end Establish Full Toxicological Profile decision1->end Sufficient Data or Development Halted acute_tox Acute Toxicity Study (e.g., OECD TG 423) tier2->acute_tox acute_tox->end

Caption: Proposed tiered testing strategy for toxicological data generation.

Step-by-Step Protocol: In Vitro Skin Irritation Assay (Example)

This protocol is based on the principles of OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

  • Preparation of Test Chemical: Prepare 2-(3-Nitrophenoxy)ethylamine in a suitable solvent vehicle (e.g., acetone, ethanol, or water) at three different concentrations. Include a negative control (solvent vehicle) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Tissue Culture: Use commercially available reconstructed human epidermis (RhE) tissues. Upon receipt, place tissues in a 6-well or 24-well plate with fresh assay medium and pre-incubate at 37°C with 5% CO₂ for 24 hours.

  • Application: Remove the medium and apply 25-50 µL of the test chemical, negative control, or positive control directly to the surface of the RhE tissue. Ensure even coverage.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C with 5% CO₂.

  • Rinsing: After exposure, thoroughly rinse the tissues with phosphate-buffered saline (PBS) to remove all residual test chemical.

  • Post-Incubation: Transfer the rinsed tissues to fresh assay medium and incubate for 42-48 hours.

  • Viability Assessment (MTT Assay):

    • Transfer tissues to a new plate containing MTT medium (1 mg/mL).

    • Incubate for 3 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: Calculate the percent viability for each tissue relative to the negative control. A mean tissue viability of ≤ 50% is classified as an irritant (Category 2).

Conclusion

While direct toxicological data for 2-(3-Nitrophenoxy)ethylamine is not currently available, a rigorous hazard assessment based on its structural analogues provides a clear directive for its safe handling. The compound must be treated as, at minimum, a potent skin, eye, and respiratory irritant with unknown systemic toxicity. The risk management protocols and experimental workflows detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to work with this compound safely. Adherence to the precautionary principle is paramount until a complete toxicological profile can be established.

References

  • Title: 9145 2-(4-Nitrophenyl)ethylamine Hydrochloride (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). [Online] Source: TCI America. URL: [Link]

  • Title: Triethylamine - Hazardous Substance Fact Sheet. [Online] Source: New Jersey Department of Health. URL: [Link]

  • Title: NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation - NCBI. [Online] Source: National Center for Biotechnology Information. URL: [Link]

  • Title: ethylamine Interim AEGL Document - EPA. [Online] Source: U.S. Environmental Protection Agency. URL: [Link]

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Foundational

A Comprehensive Technical Guide to 2-(3-Nitrophenoxy)ethylamine for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-(3-Nitrophenoxy)ethylamine, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of 2-(3-Nitrophenoxy)ethylamine, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sourcing, qualifying, and utilizing this compound, ensuring scientific integrity and fostering innovation in the synthesis of novel therapeutics.

Introduction: The Strategic Importance of 2-(3-Nitrophenoxy)ethylamine in Drug Discovery

2-(3-Nitrophenoxy)ethylamine is a versatile bifunctional molecule featuring a primary amine and a nitrophenoxy moiety. This unique combination of reactive sites makes it a valuable scaffold for the synthesis of a diverse range of complex organic molecules. The nitro group, in particular, serves as a versatile handle for further chemical transformations, including reduction to an amine, which opens avenues for the creation of various heterocyclic systems and substituted aromatic compounds.[1][2] The phenoxyethylamine backbone is a common motif in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.

The strategic placement of the nitro group at the meta position of the phenoxy ring influences the electronic properties and reactivity of the molecule, offering distinct advantages in the design of targeted therapies. Nitroaromatic compounds have been successfully incorporated into a variety of drug candidates, highlighting the potential of 2-(3-Nitrophenoxy)ethylamine as a starting material for novel therapeutics.[2][3]

Sourcing and Qualification of 2-(3-Nitrophenoxy)ethylamine: A Critical First Step

The quality of starting materials is paramount in drug discovery and development. Ensuring the identity and purity of 2-(3-Nitrophenoxy)ethylamine is a critical first step that directly impacts the reproducibility of synthetic routes and the integrity of biological data.

Identifying Commercial Suppliers

A thorough investigation has identified several commercial suppliers for 2-(3-Nitrophenoxy)ethylamine and its structural isomers. The table below summarizes key information for sourcing this critical reagent.

SupplierProduct NameCAS NumberPurityNotes
Alfa Chemistry2-(3-Nitrophenoxy)ethylamine26646-35-596%Direct supplier of the target compound.
TCI Chemicals2-(4-Nitrophenyl)ethylamine Hydrochloride29968-78-3>98.0% (HPLC)A structural isomer, useful for comparative studies and as a potential synthetic precursor.
PubChem2-(3-Nitrophenyl)ethan-1-amine83304-13-6N/AListed as a known chemical entity, with links to potential vendors.[4]

Note: While a direct Certificate of Analysis for 2-(3-Nitrophenoxy)ethylamine was not publicly available from the initial searches, it is standard practice to request this document from the supplier upon inquiry or purchase.

The Imperative of In-House Quality Control

Relying solely on the supplier's Certificate of Analysis is not sufficient for rigorous scientific research. Independent verification of the compound's identity, purity, and stability is a cornerstone of good laboratory practice. The following sections outline a comprehensive, self-validating system for the quality control of 2-(3-Nitrophenoxy)ethylamine.

Analytical Characterization: Establishing a Gold Standard for Purity and Identity

A multi-pronged analytical approach is essential to unequivocally confirm the structure and purity of 2-(3-Nitrophenoxy)ethylamine.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-Nitrophenoxy)ethylamine is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrophenoxy ring and the aliphatic protons of the ethylamine chain. The splitting patterns and integration values of these signals provide crucial information about the connectivity of the molecule. For example, the ethylamine moiety should present as two coupled multiplets, a triplet for the methylene group adjacent to the oxygen and a triplet for the methylene group adjacent to the amine. The aromatic region will show a more complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, further confirming its structure. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the electron-donating ether linkage.

Diagram: Expected ¹H NMR and ¹³C NMR Spectral Features of 2-(3-Nitrophenoxy)ethylamine

G cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR H_Aromatic Aromatic Protons (m, ~7-8 ppm) H_CH2O OCH₂ (t, ~4.2 ppm) H_CH2N NCH₂ (t, ~3.1 ppm) H_NH2 NH₂ (s, variable) C_Aromatic Aromatic Carbons (~110-160 ppm) C_NO2 C-NO₂ (~148 ppm) C_O C-O (~158 ppm) C_CH2O OCH₂ (~68 ppm) C_CH2N NCH₂ (~40 ppm)

Caption: Predicted NMR chemical shift regions.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase HPLC method should be developed and validated to separate 2-(3-Nitrophenoxy)ethylamine from potential impurities, such as its ortho and para isomers.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 300 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A well-developed method should be able to separate the target compound from its positional isomers and any unreacted starting materials.[5]

Confirmation of Molecular Weight by Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight of the compound, confirming its elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive ion mode is typically used for amines, which readily form [M+H]⁺ ions.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the protonated molecule. The accurate mass measurement should be within 5 ppm of the theoretical mass of C₈H₁₁N₂O₃⁺.

Synthetic Considerations and Plausible Routes

While a specific peer-reviewed synthesis for 2-(3-Nitrophenoxy)ethylamine was not identified in the initial literature search, plausible synthetic routes can be devised based on established organic chemistry principles. A common approach would involve the Williamson ether synthesis.

Plausible Synthetic Route:

  • Starting Materials: 3-Nitrophenol and a suitable 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) or a protected version like N-(2-bromoethyl)phthalimide.

  • Reaction Conditions: A base, such as potassium carbonate or sodium hydride, would be used to deprotonate the phenol, which then acts as a nucleophile to displace the halide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Deprotection (if necessary): If a protected amine was used, a subsequent deprotection step would be required. For example, the phthalimide group can be removed by treatment with hydrazine.

Diagram: Plausible Synthetic Pathway

G 3-Nitrophenol 3-Nitrophenol SNAr Reaction SNAr Reaction 3-Nitrophenol->SNAr Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) 2-(3-Nitrophenoxy)ethylamine 2-(3-Nitrophenoxy)ethylamine SNAr Reaction->2-(3-Nitrophenoxy)ethylamine 2-Bromoethylamine\n(or protected equivalent) 2-Bromoethylamine (or protected equivalent) 2-Bromoethylamine\n(or protected equivalent)->SNAr Reaction

Caption: Williamson ether synthesis approach.

Applications in Medicinal Chemistry: A Versatile Building Block

The structural features of 2-(3-Nitrophenoxy)ethylamine make it an attractive building block for the synthesis of a wide array of pharmacologically active molecules.[6][7]

  • Scaffold for Library Synthesis: The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to generate large libraries of compounds for high-throughput screening.

  • Precursor to Bioactive Amines: The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to introduce further diversity. This aniline derivative can be a key intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other important drug classes.

  • Modulation of Physicochemical Properties: The nitrophenoxy group can influence the lipophilicity and electronic properties of the final molecule, which can be fine-tuned to optimize drug-like properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(3-Nitrophenoxy)ethylamine was not retrieved, general precautions for handling nitroaromatic compounds and amines should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.[8][9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: Empowering Drug Discovery through Quality and Knowledge

2-(3-Nitrophenoxy)ethylamine is a valuable and versatile building block for medicinal chemists. By understanding the nuances of sourcing, implementing rigorous quality control measures, and appreciating its synthetic potential, researchers can confidently incorporate this compound into their drug discovery programs. This guide provides a foundational framework for the effective and safe utilization of 2-(3-Nitrophenoxy)ethylamine, ultimately contributing to the advancement of therapeutic innovation.

References

  • PubChem. 2-(3-Nitrophenyl)ethan-1-amine. [Link]

  • Gomez, A. R. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • ProPharma. Identify at-risk drug products and ensure compliance with a successful risk assessment ahead of nitrosamines deadline. case stud. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • Gomez, A. R. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. [Link]

  • SCIEX. Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link]

  • Advancion. Nitroalkane Derivative Building Blocks and Intermediates. [Link]

  • Taylor & Francis Online. Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. [Link]

  • PubChem. 2-(Diphenylmethoxy)ethylamine. [Link]

  • National Institutes of Health. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. [Link]

  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • National Institutes of Health. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • PubMed. Nitro-Group-Containing Drugs. [Link]

  • National Institute of Standards and Technology. Ethylamine - NIST WebBook. [Link]

  • SIELC Technologies. Separation of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column. [Link]

  • MDPI. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. [Link]

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Exploratory

A Comprehensive Technical Guide to 2-(3-Nitrophenoxy)ethylamine: Synthesis, In-Silico Analysis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3-Nitrophenoxy)ethylamine, a molecule of interest in medicinal chemistry. Due to the l...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Nitrophenoxy)ethylamine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document establishes a foundational understanding through theoretical synthesis protocols, in-silico analysis of its pharmacokinetic and toxicological properties, and a discussion of its potential biological activities based on structure-activity relationships of related nitroaromatic compounds. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction: The Significance of the Nitrophenoxy Ethylamine Scaffold

The nitrophenoxy ethylamine scaffold is a recurring motif in medicinal chemistry, with the nitro group's electron-withdrawing nature and the flexible ethylamine side chain offering diverse possibilities for molecular interactions. The position of the nitro group on the phenyl ring significantly influences the molecule's electronic properties, and consequently, its biological activity. While the para-substituted analogue has received some attention, 2-(3-Nitrophenoxy)ethylamine, with its meta-substituted nitro group, represents a less explored but potentially valuable chemical space. This guide aims to fill the existing knowledge gap by providing a detailed theoretical and predictive analysis of this compound.

Synthesis of 2-(3-Nitrophenoxy)ethylamine

The synthesis of 2-(3-Nitrophenoxy)ethylamine can be efficiently achieved via the Williamson ether synthesis , a robust and well-established method for forming ethers[1][2][3][4]. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3-nitrophenol with a protected 2-haloethylamine, followed by deprotection to yield the desired product. Using a protected amine, such as N-(2-chloroethyl)acetamide, prevents the amine from competing with the alkoxide as a nucleophile.

Synthesis_Pathway A 3-Nitrophenol C Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B N-(2-Chloroethyl)acetamide B->C D 2-(3-Nitrophenoxy)ethylamine C->D Acid Hydrolysis (e.g., HCl)

Caption: Proposed synthesis of 2-(3-Nitrophenoxy)ethylamine.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Nitrophenol

  • N-(2-Chloroethyl)acetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step 1: Synthesis of N-[2-(3-Nitrophenoxy)ethyl]acetamide (Intermediate)

  • To a stirred solution of 3-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Add N-(2-chloroethyl)acetamide (1.1 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Deprotection to 2-(3-Nitrophenoxy)ethylamine

  • Dissolve the purified intermediate from Step 1 in a mixture of water and ethanol.

  • Add concentrated hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Nitrophenoxy)ethylamine.

Physicochemical and Pharmacokinetic Profile (In-Silico Prediction)

In the absence of experimental data, in-silico tools can provide valuable predictions of a molecule's properties. The following data for 2-(3-Nitrophenoxy)ethylamine was generated using publicly available prediction tools[5][6][7][8][9].

PropertyPredicted ValueImplication in Drug Discovery
Molecular Weight 182.18 g/mol Compliant with Lipinski's rule of five (<500 Da)
LogP 1.5 - 2.0Indicates good membrane permeability and oral bioavailability
Topological Polar Surface Area (TPSA) 79.5 ŲSuggests good intestinal absorption and blood-brain barrier penetration
Aqueous Solubility ModerateMay require formulation strategies for optimal delivery
Human Intestinal Absorption HighLikely to be well-absorbed after oral administration
CYP450 Inhibition Potential inhibitor of CYP2D6May have drug-drug interactions with substrates of this enzyme
hERG Inhibition Low probabilityReduced risk of cardiotoxicity
Ames Mutagenicity Potential mutagenicityThe nitroaromatic group can be a structural alert for mutagenicity[10]

Predicted Biological Activity and Mechanism of Action

The biological activity of 2-(3-Nitrophenoxy)ethylamine is likely influenced by the presence of the nitro group and the phenoxy ethylamine moiety.

Structure-Activity Relationship (SAR) Insights

Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[10]. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic ring, influencing its interaction with biological targets. The position of the nitro group is critical; meta-substitution, as in our target molecule, can lead to different binding modes and activities compared to ortho- or para-isomers. The ethylamine side chain provides a basic center and a flexible linker, which can be crucial for interactions with receptor binding pockets.

Potential Therapeutic Targets: An In-Silico Docking Perspective

To explore potential biological targets, molecular docking studies can be performed. A hypothetical workflow using a tool like AutoDock Vina is outlined below[11][12][13][14].

Docking_Workflow A Select Target Protein (e.g., Kinase, Receptor) B Prepare Receptor (Remove water, add hydrogens) A->B D Define Binding Site (Grid Box) B->D C Prepare Ligand (2-(3-Nitrophenoxy)ethylamine) (Generate 3D structure, assign charges) C->D E Run Docking Simulation (AutoDock Vina) D->E F Analyze Results (Binding affinity, poses) E->F

Caption: A typical workflow for molecular docking.

Based on the structural features, potential targets for 2-(3-Nitrophenoxy)ethylamine could include:

  • Monoamine Oxidase (MAO): The ethylamine moiety is a common feature in MAO substrates and inhibitors.

  • Serotonin or Dopamine Receptors: The phenethylamine scaffold is present in many neurotransmitters and receptor ligands.

  • Enzymes involved in inflammatory pathways: Nitroaromatic compounds have shown anti-inflammatory potential.

Proposed Biological Evaluation Protocols

To validate the in-silico predictions and explore the therapeutic potential of 2-(3-Nitrophenoxy)ethylamine, a series of in-vitro and in-vivo assays are recommended.

In-Vitro Assays
  • Enzyme Inhibition Assays: To assess the inhibitory activity against purified enzymes like MAO-A, MAO-B, or cyclooxygenase (COX) enzymes.

  • Receptor Binding Assays: To determine the binding affinity for a panel of neurotransmitter receptors.

  • Antimicrobial Assays: To evaluate the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains.

  • Cytotoxicity Assays: To determine the cytotoxic effects on various cancer cell lines and normal cell lines using assays like the MTT assay.

In-Vivo Models
  • Animal Models of Depression: If MAO inhibition or receptor binding is confirmed, evaluation in models like the forced swim test or tail suspension test in rodents.

  • Animal Models of Inflammation: If anti-inflammatory activity is observed in-vitro, evaluation in models like the carrageenan-induced paw edema model in rats.

Conclusion and Future Directions

2-(3-Nitrophenoxy)ethylamine represents an under-explored molecule with potential for drug discovery. This technical guide provides a foundational framework for its synthesis, and through in-silico analysis, predicts a favorable pharmacokinetic profile with potential for biological activity. The key takeaway is the need for empirical validation of these predictions. Future research should focus on the successful synthesis and purification of the compound, followed by a systematic biological evaluation based on the proposed protocols. The potential for mutagenicity associated with the nitroaromatic group should be carefully assessed in early-stage toxicological studies. The insights gained from this compound could pave the way for the development of novel therapeutics based on the nitrophenoxy ethylamine scaffold.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Debnath, A. K. (2003). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Living with Mutagens (pp. 165-193). Springer, Boston, MA.
  • Google Patents. A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • PrepChem. Synthesis of 2-(3-benzyloxy-4-nitrophenyl)ethylamine, hydrochloride. [Link]

  • Caballero, J., & Takkis, K. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 113.
  • Drug Design. Structure Activity Relationships. [Link]

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  • Simulations Plus. ADMET Predictor®. [Link]

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  • YouTube. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

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Foundational

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-(3-Nitrophenoxy)ethylamine

This guide provides a detailed framework for the theoretical and computational characterization of 2-(3-Nitrophenoxy)ethylamine, a molecule of interest for its potential applications in drug development and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the theoretical and computational characterization of 2-(3-Nitrophenoxy)ethylamine, a molecule of interest for its potential applications in drug development and materials science. The methodologies outlined herein are grounded in established quantum chemical techniques, offering a robust protocol for researchers and scientists to elucidate the structural, spectroscopic, electronic, and nonlinear optical properties of this compound.

Introduction: The Scientific Imperative

2-(3-Nitrophenoxy)ethylamine belongs to a class of aromatic nitro compounds that are of significant interest due to the influence of the nitro group on their electronic and photophysical properties. The presence of both an electron-withdrawing nitro group and an electron-donating amino group suggests the potential for interesting intramolecular charge transfer characteristics, which are often associated with nonlinear optical (NLO) activity and biological interactions. A thorough computational analysis serves as a powerful predictive tool, enabling the rational design of novel derivatives with enhanced properties and providing a deeper understanding of its structure-activity relationships. This guide will walk through the essential computational studies necessary to build a comprehensive profile of this molecule.

Computational Methodology: A Validated Approach

The foundation of a reliable computational study lies in the selection of appropriate theoretical methods and basis sets. Density Functional Theory (DFT) has proven to be a highly effective and computationally efficient method for studying the ground state properties of organic molecules. For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.

Geometry Optimization and Vibrational Frequencies

The initial and most critical step is to determine the most stable three-dimensional conformation of 2-(3-Nitrophenoxy)ethylamine. This is achieved through geometry optimization.

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional (B3LYP) is a widely used and well-validated functional for organic molecules[1][2].

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, accounting for polarization and diffuse functions, which are important for describing anions and weak interactions[1][2].

  • Procedure:

    • Construct the initial molecular structure of 2-(3-Nitrophenoxy)ethylamine.

    • Perform a full geometry optimization without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

The output of the frequency calculation also provides the theoretical vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data for validation. The Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational modes to specific molecular motions[1].

Spectroscopic Analysis

Protocol:

  • FT-IR and FT-Raman: The harmonic vibrational frequencies obtained from the DFT calculations can be scaled by an appropriate scaling factor to improve agreement with experimental spectra. These theoretical spectra are invaluable for interpreting experimental data.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is the standard for calculating NMR chemical shifts (¹H and ¹³C)[1]. The calculated shifts can be correlated with experimental data to confirm the molecular structure.

  • UV-Vis Spectroscopy: TD-DFT calculations using the optimized ground-state geometry are employed to predict the electronic absorption spectra[3]. This allows for the assignment of electronic transitions and provides insight into the molecular orbitals involved.

Delving into Electronic Properties

Understanding the electronic structure of 2-(3-Nitrophenoxy)ethylamine is key to predicting its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a more reactive molecule[4][5].

Protocol:

  • Visualize the HOMO and LUMO isosurfaces to identify the regions of the molecule involved in electron donation and acceptance.

  • Calculate the HOMO-LUMO energy gap to assess the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Protocol:

  • Generate the MEP surface, where different colors represent varying electrostatic potentials.

    • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

    • Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack.

    • Green regions (neutral potential): Represent areas of neutral charge.

This analysis provides a visual representation of the molecule's reactivity landscape.

Nonlinear Optical (NLO) Properties: A Look into Future Materials

Organic molecules with significant charge transfer characteristics often exhibit nonlinear optical properties, making them candidates for applications in optoelectronics.

Protocol:

  • Calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT. These parameters are essential for quantifying the NLO response of the molecule[6][7][8].

  • A large value of the first-order hyperpolarizability indicates a strong second-order NLO response.

Data Presentation and Visualization

For clarity and ease of interpretation, quantitative data should be presented in a structured format.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles) of 2-(3-Nitrophenoxy)ethylamine
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C2ValueC1-C2-C3Value
C2-N1ValueC2-N1-O1Value
............
(Note: Values to be populated from DFT calculations)
Table 2: Calculated Vibrational Frequencies and Assignments for 2-(3-Nitrophenoxy)ethylamine
ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (PED)
ν(N-H)ValueValueNH₂ stretching
ν(C=C)ValueValueAromatic C=C stretching
ν(NO₂)ValueValueNO₂ symmetric stretching
............
(Note: Values to be populated from DFT calculations and PED analysis)
Table 3: Calculated Electronic Properties of 2-(3-Nitrophenoxy)ethylamine
PropertyValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Polarizability (a.u.)Value
First Hyperpolarizability (a.u.)Value
(Note: Values to be populated from DFT and TD-DFT calculations)

Visualizing the Computational Workflow

A clear workflow diagram is essential for understanding the sequence of computational tasks.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Analysis mol_structure Molecular Structure of 2-(3-Nitrophenoxy)ethylamine geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequencies geom_opt->freq_calc nmr_calc NMR Chemical Shifts (GIAO) geom_opt->nmr_calc uv_vis_calc UV-Vis Spectra geom_opt->uv_vis_calc fmo HOMO-LUMO Analysis geom_opt->fmo mep MEP Analysis geom_opt->mep nlo NLO Properties geom_opt->nlo spec_analysis Spectroscopic Assignments freq_calc->spec_analysis nmr_calc->spec_analysis uv_vis_calc->spec_analysis

Caption: Computational workflow for the theoretical study of 2-(3-Nitrophenoxy)ethylamine.

Conclusion and Future Directions

The computational protocol detailed in this guide provides a comprehensive framework for characterizing 2-(3-Nitrophenoxy)ethylamine. The insights gained from these theoretical studies will be instrumental in understanding its fundamental properties and guiding the synthesis of novel derivatives with tailored functionalities for applications in drug design and materials science. Further studies could involve molecular docking simulations to investigate its potential binding interactions with biological targets, or the study of its excited-state dynamics to explore its potential in photophysical applications.

References

  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubChem. Retrieved from [Link]

  • Journal of Theoretical and Computational Chemistry. (2012). The Investigation of Second-Order Nonlinear Optical Properties of p-Nitrophenylazoaniline. World Scientific. Retrieved from [Link]

  • Knipe, A. C., Sridhar, N., & Lound-Keast, J. (1977). Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 581-583. Retrieved from [Link]

  • MDPI. (2020). Experimental and Theoretical DFT Investigations in the[6][9]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. MDPI. Retrieved from [Link]

  • MDPI. (2021). DFT and TD-DFT Investigation of a Charge Transfer Surface Resonance Raman Model of N3 Dye Bound to a Small TiO2 Nanoparticle. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis, Antimicrobial Activity and Molecular Docking of Some Novel 2-Aryl-4H-[1][9]-thiazolo[4,5-b]indoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. ResearchGate. Retrieved from [Link]

  • Journal of Ovonic Research. (2009). 3-nitroaniline and 3-nitrophenol – A novel non linear optical material. JOAM. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-nitroaniline and 3-nitrophenol - A novel non linear optical material. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Google Patents.
  • ResearchGate. (n.d.). High level ab initio, DFT, and RRKM calculations for the Unimolecular Decomposition Reaction of Ethylamine. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Molecular Interaction Studies between Methylamine and 2-Nitrobenzoic Acid by Quantum Chemical Calculation (FT-IR, FMO). SciSpace. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N,N-diethyl-2-(4-nitrophenoxy)ethanamine. ChemSynthesis. Retrieved from [Link]

  • Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. Retrieved from [Link]-nicotinohydrazide.pdf)

Sources

Exploratory

Electronic Architecture &amp; Reactivity of Nitrophenoxy Compounds

This guide details the electronic architecture, electrochemical behavior, and kinetic reactivity of nitrophenoxy compounds. It is structured to provide actionable protocols and mechanistic insights for researchers in med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic architecture, electrochemical behavior, and kinetic reactivity of nitrophenoxy compounds. It is structured to provide actionable protocols and mechanistic insights for researchers in medicinal chemistry and physical organic chemistry.

Technical Guide for Drug Development & Physical Chemistry Applications

Introduction: The "Push-Pull" Paradigm

Nitrophenoxy compounds represent a classic "push-pull" electronic system (


), where the electron-rich oxygen atom (donor) interacts with the electron-deficient nitro group (acceptor) through the aromatic 

-system. This electronic antagonism governs their utility in two critical areas of drug development:
  • Prodrug Linkers: The electron-withdrawing nitro group modulates the stability of ester/carbonate linkages, allowing for tunable hydrolysis rates.

  • Metabolic Triggers: The high redox potential of the nitro group allows for selective reduction by hypoxic enzymes (nitroreductases), triggering self-immolative drug release.

Fundamental Electronic Properties

The electronic distribution is defined by the competition between the induction effect (


) and the resonance effect (

) of the nitro group.
Resonance and Charge Transfer

In p-nitrophenoxy derivatives, the lone pair on the ether/phenolic oxygen donates electron density into the ring, while the nitro group withdraws it. This creates a significant dipole moment and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic aromatic substitution (


) and reduction.
UV-Vis Solvatochromism

Nitrophenoxy compounds exhibit pronounced solvatochromism due to Intramolecular Charge Transfer (ICT).

  • Non-polar solvents: The ground state is stabilized; transitions appear at lower wavelengths.

  • Polar/H-bonding solvents: The excited ICT state (which is more polar) is stabilized by the solvent, causing a Red Shift (Bathochromic shift) .

Table 1: Solvatochromic Shifts of 4-Nitrophenol (4-NP) Derivatives | Solvent | Dielectric Constant (


) | 

(nm) | Transition Type | Electronic Insight | | :--- | :--- | :--- | :--- | :--- | | Cyclohexane | 2.02 | ~290 |

| Minimal solvent interaction; baseline electronic state. | | Ethanol | 24.5 | ~315 | ICT | H-bonding stabilizes the polar excited state. | | DMSO | 46.7 | ~320 | ICT | Strong dipole stabilization of the charge-separated species. | | Water (pH > 8) | 80.1 | 400 |

| Formation of phenolate anion; complete resonance delocalization. |
Protocol 1: Determination of Ground-State Dipole Moments via Solvatochromism

This protocol validates the "push-pull" strength of a nitrophenoxy linker candidate.

Reagents:

  • Analyte (Nitrophenoxy derivative)

  • Solvent set: Cyclohexane, Toluene, THF, Acetonitrile, DMSO (Spectroscopic grade).

Workflow:

  • Preparation: Prepare

    
     solutions of the analyte in each solvent.
    
  • Blanking: Run baseline corrections using pure solvent in matched quartz cuvettes.

  • Acquisition: Scan from 250 nm to 500 nm.

  • Analysis: Plot the wavenumber of maximum absorption (

    
    ) against the Lippert-Mataga function of the solvent:
    
    
    
    
    • Self-Validation Check: The plot must be linear (

      
      ). Deviation indicates specific solute-solvent interactions (e.g., H-bonding) not accounted for by dielectric continuum theory.
      

Electrochemical Behavior & Redox Mechanism

The nitro group is an "electron sink." In physiological conditions (or protic solvents), the reduction of the nitrophenoxy group is an irreversible, multi-step process. This property is exploited in Hypoxia-Activated Prodrugs (HAPs) .

Mechanism of Reduction

The reduction proceeds via a 6-electron transfer, but the critical step for linker activation is the formation of the hydroxylamine or amine.

Diagram 1: Electrochemical Reduction Pathway This diagram illustrates the stepwise reduction from the nitro group to the amine, highlighting the radical anion intermediate.

RedoxMechanism Nitro Nitro-Phenoxy (R-NO2) Radical Radical Anion (R-NO2•-) Nitro->Radical +1e- (Rev) E ~ -1.1V Radical->Nitro -1e- (Ox) Nitroso Nitroso (R-NO) Radical->Nitroso +1e-, +2H+ (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Aniline Deriv. (R-NH2) Hydroxyl->Amine +2e-, +2H+ (Irreversible)

Caption: Stepwise electrochemical reduction of the nitrophenoxy group. The initial 1-electron reduction to the radical anion is often reversible in aprotic media, while subsequent steps are irreversible.

Protocol 2: Cyclic Voltammetry (CV) Characterization

To determine the reduction potential (


) and metabolic stability.

Setup:

  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Counter Electrode: Platinum wire.

  • Reference: Ag/AgCl (3M KCl).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry DMF (aprotic) or Phosphate Buffer (protic).
    

Step-by-Step:

  • Cleaning: Polish working electrode with 0.05

    
     alumina slurry; sonicate in water/ethanol.
    
  • Blank Scan: Cycle potential from 0 V to -2.0 V to ensure background cleanliness.

  • Analyte Addition: Add nitrophenoxy compound to 1 mM concentration.

  • Purging: Degas with Argon for 5 minutes (Oxygen reduction interferes at -0.6 V).

  • Scan: Scan at rates of 50, 100, 200, and 500 mV/s.

  • Internal Standard: Add Ferrocene (

    
    ) at the end of the experiment to calibrate potentials.
    

Data Interpretation:

  • Reversibility: If

    
     in DMF, the radical anion is stable. If no anodic peak appears, the radical anion reacts rapidly (instability).
    
  • Metabolic Prediction: Compounds with

    
     (vs NHE) are liable to reduction by ubiquitous cytosolic reductases, while those with 
    
    
    
    typically require specific nitroreductases (hypoxia selectivity).

Reactivity & Self-Immolative Linkers

The electronic properties described above culminate in the design of Self-Immolative Linkers (SILs). The p-nitrophenoxycarbonyl group is a benchmark trigger.

The Hammett Connection

The rate of hydrolysis (or carbamate cleavage) correlates with the Hammett substituent constant (


).
  • Electron Withdrawing (Nitro,

    
    ):  Increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
    
  • Electron Donating (Amine,

    
    ):  Upon reduction of the nitro group to an amine, the electronic character flips. The amine lone pair donates into the ring, triggering 1,6-elimination.
    
Mechanism of Action: 1,6-Elimination

This is the "electronic switch" used in Antibody-Drug Conjugates (ADCs).

Diagram 2: Self-Immolation Cascade Visualizing the electronic cascade that releases the drug payload.

SelfImmolation Prodrug Prodrug (Linker-Drug) (p-Nitrobenzyl carbamate) Trigger Enzymatic Reduction (Nitro -> Amine) Prodrug->Trigger Nitroreductase Intermediate Electron-Rich Intermediate (p-Aminobenzyl carbamate) Trigger->Intermediate Electronic Flip Cascade 1,6-Elimination (Electron Cascade) Intermediate->Cascade Lone pair push Products Released Drug + CO2 + Aza-quinone methide Cascade->Products Collapse

Caption: The conversion of the electron-withdrawing nitro group to an electron-donating amine triggers an electronic cascade (1,6-elimination), ejecting the drug payload.

Electronic Distribution Visualization

To fully grasp the reactivity, one must visualize the resonance structures that dictate the "Push-Pull" nature.

Diagram 3: Resonance Structures & Dipole Orientation

Caption: Resonance structures of p-nitrophenoxy compounds. The charge-separated form contributes significantly to the ground state in polar solvents, enhancing reactivity.

References

  • Dalton, A. B., et al. (2023).[1] "Influence of solvent on the electronic structure and the photochemistry of nitrophenols." Environmental Science: Atmospheres. [Link][1]

  • Al-Qaradawi, S. Y., et al. (2012). "Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide." Physical Chemistry Chemical Physics. [Link]

  • Jiao, L., et al. (2020). "Self-Immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment."[2][3][4] Current Medicinal Chemistry. [Link]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]

  • Muniz-Miranda, F., et al. (2016). "Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution." Journal of Chemical Physics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(3-Nitrophenoxy)ethylamine as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-(3-Nitrophenoxy)ethylamine in Synthesis In the landscape of modern medicinal chemistry and organic synthesis, the str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(3-Nitrophenoxy)ethylamine in Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-Nitrophenoxy)ethylamine emerges as a highly valuable bifunctional scaffold, offering chemists a versatile platform for the introduction of a substituted phenoxyethylamine moiety. Its structure is characterized by a primary amine, a flexible ethyl linker, and a nitrophenyl group. The true synthetic potential of this molecule lies in the latent functionality of the nitro group, which can be readily transformed into an amine, thereby providing a secondary point for diversification. This dual functionality allows for the sequential or orthogonal elaboration of the molecule, making it an attractive starting material for the synthesis of a wide array of compounds, from bioactive small molecules to materials with tailored properties.

This application note provides a comprehensive guide to the synthesis and utilization of 2-(3-Nitrophenoxy)ethylamine as a synthetic intermediate. We will delve into detailed protocols for its preparation, its conversion to the corresponding aniline derivative, and its subsequent elaboration into more complex structures, with a particular focus on its application in the synthesis of pharmacologically relevant compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃N/A
Molecular Weight 182.18 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSON/A

Safety and Handling: As with all nitroaromatic compounds, 2-(3-Nitrophenoxy)ethylamine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this or structurally related compounds.

Synthesis of the Building Block: 2-(3-Nitrophenoxy)ethylamine

The preparation of 2-(3-Nitrophenoxy)ethylamine can be efficiently achieved through a nucleophilic aromatic substitution reaction between 3-nitrophenol and a suitable 2-aminoethyl halide derivative, or by adapting methods used for related isomers. A common and effective approach involves the Williamson ether synthesis.

Protocol 1: Synthesis of 2-(3-Nitrophenoxy)ethylamine

This protocol is based on the general principles of Williamson ether synthesis, a robust and widely used method for the formation of ethers.

Reaction Scheme:

Synthesis of 2-(3-Nitrophenoxy)ethylamine reactant1 3-Nitrophenol base K2CO3 reactant1->base Heat solvent DMF reactant1->solvent Heat reactant2 2-Chloroethylamine Hydrochloride reactant2->base Heat reactant2->solvent Heat product 2-(3-Nitrophenoxy)ethylamine base->product Heat solvent->product Heat + + +->base Heat +->solvent Heat

A representative synthetic scheme.

Materials and Reagents:

  • 3-Nitrophenol

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-(3-nitrophenoxy)ethylamine.

Key Transformations and Applications in Synthesis

The synthetic utility of 2-(3-nitrophenoxy)ethylamine stems from the reactivity of its two functional groups: the primary amine and the nitro group. The nitro group can be selectively reduced to a primary aniline, opening up a plethora of possibilities for further functionalization.

Transformation 1: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step in many synthetic sequences. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, often showing excellent functional group tolerance.

Reduction of Nitro Group reactant 2-(3-Nitrophenoxy)ethylamine reagents Pd/C, H2 or Ammonium formate reactant->reagents solvent Methanol or Ethanol reactant->solvent product 2-(3-Aminophenoxy)ethylamine reagents->product solvent->product

Reduction of the nitro functionality.

Protocol 2: Catalytic Transfer Hydrogenation to 2-(3-Aminophenoxy)ethylamine

This protocol employs palladium on carbon as the catalyst and ammonium formate as the hydrogen donor, a common and effective combination for the reduction of aromatic nitro groups.[1]

Materials and Reagents:

  • 2-(3-Nitrophenoxy)ethylamine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve 2-(3-nitrophenoxy)ethylamine (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Add ammonium formate (4-5 eq) portion-wise to the stirred suspension. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sulfate, and concentrated to yield 2-(3-aminophenoxy)ethylamine. Further purification can be achieved by column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules: Amide Bond Formation

The resulting 2-(3-aminophenoxy)ethylamine, with its two primary amine groups, is a valuable precursor for the synthesis of a variety of bioactive molecules, including potential G protein-coupled receptor (GPCR) ligands and enzyme inhibitors.[2][3] One of the most common applications is in the formation of amides through coupling with carboxylic acids.

Amide Bond Formation reactant1 2-(3-Aminophenoxy)ethylamine coupling_reagent HATU, EDC, or similar reactant1->coupling_reagent base DIPEA or Et3N reactant1->base solvent DMF or DCM reactant1->solvent reactant2 Carboxylic Acid (R-COOH) reactant2->coupling_reagent reactant2->base reactant2->solvent product N-(2-(3-Aminophenoxy)ethyl)amide coupling_reagent->product base->product solvent->product + + +->coupling_reagent +->base +->solvent

Amide coupling to form bioactive amides.

Protocol 3: Representative Synthesis of an N-Aryl Benzamide Derivative

This protocol outlines a general procedure for the amide coupling of 2-(3-aminophenoxy)ethylamine with a substituted benzoic acid, a common structural motif in many pharmaceutical agents.[4][5]

Materials and Reagents:

  • 2-(3-Aminophenoxy)ethylamine

  • A substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 2-(3-aminophenoxy)ethylamine (1.05 eq) in DMF or DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl benzamide derivative.

Conclusion

2-(3-Nitrophenoxy)ethylamine is a strategically important synthetic building block that provides a gateway to a diverse range of complex molecules. Its bifunctional nature, with a readily available primary amine and a nitro group that can be efficiently converted to a second amine, allows for a high degree of synthetic flexibility. The protocols detailed in this application note provide a solid foundation for the synthesis and subsequent elaboration of this versatile intermediate. By leveraging the chemistry described herein, researchers in drug discovery and materials science can expedite the synthesis of novel compounds with potential applications in a variety of fields.

References

  • CH383998A, Method for preparing 2-alkoxyphenoxyethanamines
  • Knipe, A. C., Sridhar, N., & Lound-Keast, J. (1977). Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 581-583.
  • Rathi, A. K., et al. (2016). Catalytic Transfer Hydrogenation of Nitro and Carbonyl Compounds over Novel Fe(III) Substituted Hexagonal Mesoporous Aluminophosphates.
  • CN107759477A, A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Wager, T. T., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5452-5458.
  • Rasmussen, S. G., et al. (2011). Crystal structure of the β2 adrenergic receptor–Gs protein complex.
  • Patil, S. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-276.
  • Datta, K. J., Rathi, A. K., et al. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Catalysis Science & Technology, 6(18), 6899-6907.
  • Reddy, T. J., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3349-3352.
  • Wang, L., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(10), 1145-1154.
  • CN103288667A, A method for preparing N- (2 - phenylethyl) benzamide.
  • Enamine Ltd. (n.d.). GPCR Libraries.
  • Olsson, R., & Wellendorph, P. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • ChemSynthesis. (n.d.). N,N-diethyl-2-(4-nitrophenoxy)ethanamine.
  • Khan, I., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity, 18(11), e2100529.
  • Enamine Ltd. (n.d.). GPCR Library.
  • Wang, D., & Astruc, D. (2019). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers, 3(10), 2096-2102.
  • PrepChem. (n.d.). Synthesis of 2-(3-benzyloxy-4-nitrophenyl)ethylamine, hydrochloride.
  • Reddy, C. R., et al. (2017). Reductive amide coupling of nitroarenes and carboxylic acids. Tetrahedron Letters, 58(15), 1469-1472.
  • Lazzaro, F., et al. (2010). Mechanistic investigation of the hydrogenation of O(2) by a transfer hydrogenation catalyst. Inorganic Chemistry, 49(8), 3896-3906.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-602.
  • Farnaby, W., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(8), 2861-2895.
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 207-210.
  • Enamine Ltd. (n.d.). Allosteric GPCR Library.
  • BenchChem. (n.d.). Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene.

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Application

Application Note: Derivatization using 2-(3-Nitrophenoxy)ethylamine

A detailed protocol for the derivatization of carboxylic acids for enhanced detection in analytical chemistry. Introduction In the field of analytical chemistry, particularly in drug development and metabolomics, the sen...

Author: BenchChem Technical Support Team. Date: February 2026

A detailed protocol for the derivatization of carboxylic acids for enhanced detection in analytical chemistry.

Introduction

In the field of analytical chemistry, particularly in drug development and metabolomics, the sensitive and accurate quantification of endogenous and exogenous compounds is paramount. Many small molecules, such as carboxylic acids and fatty acids, lack the necessary chromophores or fluorophores for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Chemical derivatization is a strategic approach to overcome these limitations by introducing a tag onto the analyte of interest, thereby enhancing its detectability and improving its chromatographic properties.

This application note provides a detailed, albeit theoretical, protocol for the use of 2-(3-Nitrophenoxy)ethylamine as a derivatizing agent for carboxylic acids. The presence of the nitrophenyl group in this reagent is expected to provide a strong UV-absorbing chromophore, enabling sensitive detection of the derivatized analytes. It is important to note that while the principles outlined here are based on established chemical reactions, specific protocols for 2-(3-Nitrophenoxy)ethylamine are not widely documented in scientific literature. Therefore, the following protocol should be considered a starting point for method development and will require optimization for specific applications.

Principle of the Derivatization Reaction

The primary amine group of 2-(3-Nitrophenoxy)ethylamine can react with the carboxyl group of a carboxylic acid to form a stable amide bond. This is a condensation reaction, typically facilitated by a coupling agent, such as a carbodiimide, which activates the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

The general reaction scheme is as follows:

The resulting amide derivative incorporates the nitrophenoxy moiety, which exhibits strong UV absorbance, thereby allowing for sensitive detection by HPLC-UV.

Materials and Methods

Reagents and Solvents
  • 2-(3-Nitrophenoxy)ethylamine hydrochloride (or free base)

  • Carboxylic acid standards (e.g., fatty acids, organic acids)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Pyridine or Triethylamine (TEA)

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Milli-Q water or equivalent

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification

Equipment
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Experimental Protocol

This protocol provides a general procedure for the derivatization of a standard carboxylic acid. Optimization of reagent concentrations, reaction time, and temperature will be necessary for specific analytes and matrices.

Step 1: Preparation of Reagent Solutions
  • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 2-(3-Nitrophenoxy)ethylamine in acetonitrile. If using the hydrochloride salt, neutralize with an equivalent amount of a suitable base (e.g., triethylamine).

  • Coupling Agent Solution: Prepare a 20 mg/mL solution of DCC or EDC in acetonitrile.

  • Catalyst Solution (Optional but Recommended): Prepare a 10 mg/mL solution of NHS or HOBt in acetonitrile.

  • Base Solution: Prepare a 10% (v/v) solution of pyridine or triethylamine in acetonitrile.

Step 2: Derivatization Procedure
  • Sample Preparation: Dissolve the carboxylic acid standard or sample in a suitable solvent (e.g., acetonitrile, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Reaction Mixture: In a clean, dry reaction vial, add the following in order:

    • 100 µL of the carboxylic acid solution

    • 100 µL of the derivatizing reagent solution

    • 50 µL of the coupling agent solution

    • 20 µL of the catalyst solution

    • 10 µL of the base solution

  • Reaction Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 60 minutes in a heating block or water bath.

  • Reaction Quenching (for DCC): If using DCC, a precipitate of dicyclohexylurea (DCU) will form. After incubation, cool the reaction mixture to room temperature and centrifuge at 10,000 rpm for 5 minutes to pellet the DCU. Carefully transfer the supernatant to a new vial.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

HPLC Analysis of Derivatized Carboxylic Acids

The following are suggested starting conditions for the HPLC analysis of the 2-(3-Nitrophenoxy)ethylamine derivatives. Method optimization will be required.

ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength scan from 200-400 nm to determine the optimal wavelength for the nitrophenyl chromophore (expected to be around 254 nm or 270 nm).

Visualization of the Workflow

The following diagram illustrates the key steps in the derivatization and analysis workflow.

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis Sample Carboxylic Acid Sample/Standard Mix Mix & Incubate (e.g., 60°C, 60 min) Sample->Mix Reagent 2-(3-Nitrophenoxy)ethylamine Solution Reagent->Mix Coupling Coupling Agent (DCC/EDC) Coupling->Mix Quench Quench/Centrifuge (if DCC used) Mix->Quench Evaporate Evaporate Solvent Quench->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: Experimental workflow for the derivatization of carboxylic acids.

Causality and Experimental Choices

  • Choice of Coupling Agent: Carbodiimides like DCC and EDC are widely used for amide bond formation due to their efficiency in activating carboxylic acids. EDC is often preferred for its water-solubility and the water-solubility of its urea byproduct, which can simplify the workup procedure.

  • Use of Catalysts: NHS or HOBt are frequently added to carbodiimide-mediated couplings to suppress side reactions and improve the yield of the desired amide. They react with the activated carboxylic acid to form a more stable intermediate that is less prone to rearrangement and more reactive towards the amine.

  • Inclusion of a Base: A non-nucleophilic base like pyridine or triethylamine is often included to neutralize any acidic byproducts and to ensure the derivatizing amine is in its free base form, which is the active nucleophile.

  • Reaction Temperature and Time: The reaction is typically heated to increase the rate of reaction. The optimal temperature and time will depend on the reactivity of the specific carboxylic acid and should be determined empirically.

  • Chromatographic Conditions: A C18 reversed-phase column is a good starting point for the separation of the relatively nonpolar amide derivatives. A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile) is necessary to elute compounds with a range of polarities. The addition of a small amount of acid to the mobile phase helps to ensure good peak shape by suppressing the ionization of any residual unreacted carboxylic acids.

Method Validation and Trustworthiness

To ensure the reliability of this derivatization protocol, a thorough method validation should be performed according to established guidelines (e.g., ICH). Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the derivatized analyte in the final extract under storage and autosampler conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Incomplete reaction.Optimize reaction time, temperature, and reagent concentrations. Ensure reagents are not degraded.
Inactive coupling agent.Use fresh coupling agent.
pH of the reaction mixture is not optimal.Adjust the amount of base added.
Multiple Peaks for a Single Analyte Isomer formation.This is less likely for this reaction but could be investigated by MS.
Side reactions.Optimize reaction conditions, particularly the amount of coupling agent and catalyst.
Poor Peak Shape Column overload.Dilute the sample.
Inappropriate mobile phase pH.Adjust the concentration of the acid modifier in the mobile phase.
Column degradation.Replace the column.
High Background Noise Contaminated reagents or solvents.Use high-purity reagents and solvents.
UV detector lamp is failing.Replace the lamp.

Conclusion

The protocol described in this application note provides a foundational method for the derivatization of carboxylic acids using 2-(3-Nitrophenoxy)ethylamine for enhanced detection by HPLC-UV. While this specific reagent is not widely reported in the literature for this application, the underlying chemical principles are well-established. Researchers and drug development professionals can use this guide as a starting point for developing robust and sensitive analytical methods for the quantification of carboxylic acids in various matrices. It is imperative that the method is thoroughly optimized and validated for the specific analyte and sample type of interest to ensure the generation of accurate and reliable data.

References

As this is a theoretical protocol based on general chemical principles, there are no direct references for a specific, validated method using 2-(3-Nitrophenoxy)ethylamine for the derivatization of carboxylic acids. The principles of amide bond formation using carbodiimides are covered in standard organic chemistry textbooks and numerous publications on chemical derivatization for analytical purposes.

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]

  • Chemical Derivatization in Analytical Chemistry. Knapp, D. R. (1979). John Wiley & Sons. [Link]

Method

The Versatile Scaffolding of 2-(3-Nitrophenoxy)ethylamine: A Gateway to Novel Therapeutics

Introduction: Unveiling the Potential of a Unique Chemical Motif In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Chemical Motif

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. 2-(3-Nitrophenoxy)ethylamine is a compound of significant interest, embodying a unique combination of structural features: a flexible phenoxyethylamine core, a reactive primary amine, and a strategically placed nitro group. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the synthesis, functionalization, and potential applications of this versatile scaffold. While direct and extensive reports on the specific use of 2-(3-nitrophenoxy)ethylamine are emerging, its constituent moieties are well-represented in a plethora of bioactive molecules. This guide will, therefore, provide both established context and prospective applications, empowering researchers to leverage this promising building block in their drug discovery endeavors. The nitro group, in particular, is a well-established pharmacophore and, at times, a toxicophore, offering a rich avenue for analog synthesis and pro-drug strategies through its reduction to the corresponding aniline.[1]

Synthesis of 2-(3-Nitrophenoxy)ethylamine: A Practical Protocol

The efficient synthesis of 2-(3-nitrophenoxy)ethylamine is a critical first step for its utilization in medicinal chemistry programs. Drawing from established methodologies for related phenoxyethylamine derivatives, a robust synthetic route can be proposed.[2] The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable and scalable approach.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of 2-(3-nitrophenoxy)ethylamine hydrochloride from 3-nitrophenol and 2-chloroethylamine hydrochloride.

Materials:

  • 3-Nitrophenol

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl) in isopropanol

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Deprotonation of 3-Nitrophenol: In a round-bottom flask, dissolve 3-nitrophenol (1.0 eq) in DMF. Add powdered sodium hydroxide (1.1 eq) portion-wise at 0 °C with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium 3-nitrophenoxide.

  • Nucleophilic Substitution: To the solution of sodium 3-nitrophenoxide, add 2-chloroethylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq). The K₂CO₃ is crucial for neutralizing the hydrochloride salt of the amine and facilitating the reaction.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the free base of 2-(3-nitrophenoxy)ethylamine.

  • Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(3-nitrophenoxy)ethylamine hydrochloride as a stable, crystalline solid.

Diagram 1: Synthetic Pathway to 2-(3-Nitrophenoxy)ethylamine

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 3-Nitrophenol C 1. NaOH, DMF 2. K₂CO₃, 80-90°C A->C Williamson Ether Synthesis B 2-Chloroethylamine HCl B->C D 2-(3-Nitrophenoxy)ethylamine C->D

Caption: Synthetic route to 2-(3-nitrophenoxy)ethylamine.

Applications in Medicinal Chemistry: A Building Block for Diverse Scaffolds

The true value of 2-(3-nitrophenoxy)ethylamine lies in its potential as a versatile starting material for the synthesis of a wide array of biologically relevant molecules. The primary amine serves as a convenient handle for derivatization, while the nitro group can be either retained as a key pharmacophore or reduced to an aniline for further functionalization.

Application 1: Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are prevalent in medicinal chemistry, known to engage in crucial hydrogen bonding interactions with biological targets.[1] Derivatives of 2-(3-nitrophenoxy)ethylamine bearing these functional groups can be readily synthesized and screened for various biological activities, including as kinase inhibitors or antagonists for G protein-coupled receptors (GPCRs).

Protocol 2: Parallel Synthesis of a Urea Library

This protocol describes a method suitable for the parallel synthesis of a library of N-[2-(3-nitrophenoxy)ethyl]ureas.

Materials:

  • 2-(3-Nitrophenoxy)ethylamine

  • A diverse library of isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, cyclohexyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA, optional, as a scavenger for any residual acid)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 M solution of 2-(3-nitrophenoxy)ethylamine in anhydrous DCM.

  • Aliquotting: Dispense 200 µL (0.1 mmol) of the 2-(3-nitrophenoxy)ethylamine solution into each well of a 96-well reaction block.

  • Isocyanate Addition: Prepare 0.5 M solutions of a diverse set of isocyanates in anhydrous DCM. Add 220 µL (0.11 mmol, 1.1 eq) of each unique isocyanate solution to a corresponding well in the reaction block.

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 12-18 hours. The reaction between a primary amine and an isocyanate is typically clean and high-yielding.[3][4]

  • Work-up (Optional): If purification is desired, the solvent can be evaporated, and the residue redissolved in a suitable solvent for purification by preparative HPLC or crystallization. For high-throughput screening, the crude product in a suitable solvent like DMSO can often be used directly.

Diagram 2: Synthesis of a Urea Library

G A 2-(3-Nitrophenoxy)ethylamine C Library of N-[2-(3-nitrophenoxy)ethyl]ureas A->C Parallel Synthesis in DCM B Library of Isocyanates (R-N=C=O) B->C

Caption: Parallel synthesis of a urea library.

Table 1: Representative Urea Derivatives and their Potential Biological Targets

Isocyanate (R-N=C=O)Resulting Urea StructurePotential Target Class
Phenyl isocyanateN-phenyl-N'-[2-(3-nitrophenoxy)ethyl]ureaKinase Inhibitors
4-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-[2-(3-nitrophenoxy)ethyl]ureaGPCR Antagonists
Cyclohexyl isocyanateN-cyclohexyl-N'-[2-(3-nitrophenoxy)ethyl]ureaEnzyme Inhibitors
Application 2: Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. The reaction of 2-(3-nitrophenoxy)ethylamine with various sulfonyl chlorides provides a straightforward entry into this important class of compounds.

Protocol 3: Synthesis of N-[2-(3-Nitrophenoxy)ethyl]benzenesulfonamide

Materials:

  • 2-(3-Nitrophenoxy)ethylamine

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 2-(3-nitrophenoxy)ethylamine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) as a base and nucleophilic catalyst.

  • Addition of Sulfonyl Chloride: Add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired sulfonamide.

Diagram 3: Sulfonamide Synthesis

G A 2-(3-Nitrophenoxy)ethylamine C N-[2-(3-Nitrophenoxy)ethyl]benzenesulfonamide A->C Pyridine, DCM B Benzenesulfonyl Chloride B->C G A 2-(3-Nitrophenoxy)ethylamine B Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) A->B C 2-(3-Aminophenoxy)ethylamine B->C

Sources

Application

The Strategic Role of 2-(3-Nitrophenoxy)ethylamine in the Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis, characterization, and application of 2-(3-nitrophenoxy)ethylamine as a pivotal intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, characterization, and application of 2-(3-nitrophenoxy)ethylamine as a pivotal intermediate in the development of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document moves beyond a simple recitation of procedural steps to provide a deep understanding of the chemical principles and strategic considerations that underpin its use in pharmaceutical synthesis. Particular emphasis is placed on its role as a precursor to aryloxypropanolamines, a class of compounds renowned for their beta-adrenergic blocking activity. This guide provides detailed, field-proven protocols for the synthesis of 2-(3-nitrophenoxy)ethylamine via the Williamson ether synthesis, its subsequent reduction to 2-(3-aminophenoxy)ethylamine, and its elaboration into a representative beta-blocker. Furthermore, this document outlines rigorous analytical methods for quality control and characterization at each stage of the synthetic sequence.

Introduction: The Significance of 2-(3-Nitrophenoxy)ethylamine in API Synthesis

2-(3-Nitrophenoxy)ethylamine is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a reactive primary amine and a nitro-substituted aromatic ring, allows for a range of chemical transformations, making it a versatile intermediate. The phenoxyethylamine scaffold is a common feature in many APIs, particularly those targeting adrenergic receptors.

The primary strategic importance of 2-(3-nitrophenoxy)ethylamine lies in its role as a precursor to 2-(3-aminophenoxy)ethylamine. The nitro group serves as a masked amine, which can be revealed at a later stage in the synthesis. This approach is often employed to avoid side reactions that the more nucleophilic amine group might otherwise undergo during earlier synthetic steps. The subsequent derivatization of the resulting aminophenoxyethylamine is a common strategy in the synthesis of aryloxypropanolamine beta-blockers, a class of drugs widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.

Synthetic Pathways and Protocols

The synthesis of APIs using 2-(3-nitrophenoxy)ethylamine as an intermediate typically follows a three-stage process:

  • Synthesis of 2-(3-Nitrophenoxy)ethylamine: Formation of the ether linkage between 3-nitrophenol and an ethanolamine derivative.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine to yield 2-(3-aminophenoxy)ethylamine.

  • Elaboration to the Final API: Derivatization of the amine to introduce the final structural motifs of the target API.

The following sections provide detailed protocols for each of these stages.

Protocol 1: Synthesis of 2-(3-Nitrophenoxy)ethylamine via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[1] In this case, it involves the reaction of the sodium salt of 3-nitrophenol with a protected 2-haloethylamine, followed by deprotection. For this protocol, we will utilize 2-bromoethylamine hydrobromide and a strong base to generate the free amine in situ.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitrophenol139.1113.91 g0.10
2-Bromoethylamine hydrobromide204.8922.54 g0.11
Sodium Hydroxide (NaOH)40.008.80 g0.22
Dimethylformamide (DMF)-150 mL-
Diethyl ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Instrumentation:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-nitrophenol (13.91 g, 0.10 mol) and dimethylformamide (DMF, 150 mL).

  • Formation of the Phenoxide: While stirring at room temperature, carefully add sodium hydroxide pellets (8.80 g, 0.22 mol) to the solution. The mixture will warm up and the color will change to a deep reddish-brown as the sodium 3-nitrophenoxide is formed. Stir for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of the Alkyl Halide: Add 2-bromoethylamine hydrobromide (22.54 g, 0.11 mol) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(3-nitrophenoxy)ethylamine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydroxide is a strong base capable of deprotonating the acidic phenolic hydroxyl group of 3-nitrophenol. Using two equivalents ensures both the deprotonation of the phenol and the neutralization of the hydrobromide salt of the amine.

  • Choice of Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions like the Williamson ether synthesis. It effectively solvates the sodium cation, leaving the phenoxide nucleophile more reactive.

  • Reaction Temperature: Heating the reaction to 80-90 °C increases the rate of the SN2 reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.

  • Work-up Procedure: The aqueous work-up is designed to remove the DMF solvent and inorganic salts. The wash with saturated sodium bicarbonate is to remove any unreacted 3-nitrophenol.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Start Materials: 3-Nitrophenol 2-Bromoethylamine HBr NaOH, DMF Reaction Williamson Ether Synthesis (80-90°C, 4-6h) Start->Reaction Workup Aqueous Work-up & Extraction with Et2O Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(3-Nitrophenoxy)ethylamine Purification->Product

Workflow for the synthesis of 2-(3-nitrophenoxy)ethylamine.
Protocol 2: Reduction of 2-(3-Nitrophenoxy)ethylamine to 2-(3-Aminophenoxy)ethylamine

The reduction of the aromatic nitro group to a primary amine is a crucial step in unmasking the second reactive site of the intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(3-Nitrophenoxy)ethylamine182.1818.22 g0.10
Palladium on Carbon (10% Pd)-0.9 g-
Methanol-200 mL-
Hydrogen Gas (H₂)-Balloon or Parr shaker-

Instrumentation:

  • Two-neck round-bottom flask (500 mL) or Parr hydrogenation apparatus

  • Magnetic stirrer

  • Hydrogen balloon or hydrogen cylinder

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL two-neck round-bottom flask, dissolve 2-(3-nitrophenoxy)ethylamine (18.22 g, 0.10 mol) in methanol (200 mL).

  • Addition of Catalyst: Carefully add 10% palladium on carbon (0.9 g, 5 mol%) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure). The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield 2-(3-aminophenoxy)ethylamine as a crude product, which is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. It offers good activity and selectivity.

  • Solvent: Methanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions. For larger-scale synthesis, a Parr hydrogenation apparatus would provide better control over pressure and safety.

  • Filtration: Filtration through Celite® is necessary to completely remove the fine palladium catalyst, which is pyrophoric when dry.

Diagram of the Reduction Workflow:

Reduction_Workflow Start 2-(3-Nitrophenoxy)ethylamine in Methanol Reaction Catalytic Hydrogenation (10% Pd/C, H2 balloon) Start->Reaction Filtration Filtration through Celite® Reaction->Filtration Concentration Solvent Removal Filtration->Concentration Product 2-(3-Aminophenoxy)ethylamine Concentration->Product

Workflow for the reduction of the nitro group.

Application in the Synthesis of a Representative Beta-Blocker

The resulting 2-(3-aminophenoxy)ethylamine is a valuable precursor for the synthesis of various beta-blockers.[3] The following protocol describes a general method for the synthesis of a representative aryloxypropanolamine beta-blocker.

Protocol 3: Synthesis of a Representative Beta-Blocker

This protocol illustrates the reaction of 2-(3-aminophenoxy)ethylamine with an epoxide, a common strategy for introducing the propanolamine side chain characteristic of many beta-blockers.[4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(3-Aminophenoxy)ethylamine152.1915.22 g0.10
(R)-Glycidyl nosylate275.2528.90 g0.105
Isopropanol-200 mL-
Triethylamine101.1912.14 g0.12

Instrumentation:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve 2-(3-aminophenoxy)ethylamine (15.22 g, 0.10 mol) in isopropanol (200 mL).

  • Addition of Reagents: Add (R)-glycidyl nosylate (28.90 g, 0.105 mol) and triethylamine (12.14 g, 0.12 mol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired beta-blocker.

Causality Behind Experimental Choices:

  • Epoxide: (R)-Glycidyl nosylate is a chiral epoxide that introduces the desired stereochemistry at the hydroxyl-bearing carbon of the propanolamine side chain. The nosylate is an excellent leaving group.

  • Base: Triethylamine is used as a scavenger for the nosylic acid that is formed during the reaction, preventing the protonation of the amine nucleophile.

  • Solvent and Temperature: Isopropanol is a suitable solvent for this reaction, and refluxing provides the necessary energy for the nucleophilic ring-opening of the epoxide.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the intermediate and the final API. The following are typical analytical methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The ¹H NMR spectrum of 2-(3-nitrophenoxy)ethylamine would be expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of the 1,3-disubstitution pattern. The ethylamine chain would show two triplets corresponding to the two methylene groups.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, with the chemical shifts being influenced by the electron-withdrawing nitro group and the ether linkage.

Typical ¹H NMR Data for a Related Compound (3-Nitroatenolol): [5]

ProtonsChemical Shift (δ, ppm)
Aromatic7.26 (d), 7.55 (dd), 7.95 (d)
-OCH₂-4.20 (m)
-CH(OH)-4.10 (m)
-CH₂-NH-2.85 (m)
-CH(CH₃)₂1.10 (d)
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compounds and for monitoring the progress of reactions.

A Representative HPLC Method for a Related Phenoxyethylamine Derivative: [5]

ParameterCondition
Column Chiral stationary phase (e.g., for enantiomeric separation) or C18 reverse-phase column (for purity analysis).
Mobile Phase A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. For chiral separations, a non-polar mobile phase like n-hexane with an alcohol modifier is often used.
Flow Rate Typically 1.0 mL/min.
Detection UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm).

Safety and Handling

  • 3-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromoethylamine hydrobromide: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Sodium Hydroxide: Corrosive. Handle with care to avoid contact with skin and eyes.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood.

  • Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

2-(3-Nitrophenoxy)ethylamine is a valuable and versatile intermediate in the synthesis of active pharmaceutical ingredients, particularly in the development of beta-blockers. A thorough understanding of its synthesis, purification, and subsequent chemical transformations is crucial for medicinal and process chemists. The protocols and analytical methods detailed in this guide provide a solid foundation for the successful and safe utilization of this important building block in pharmaceutical research and development.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
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  • Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373982A - Synthetic method of 2-thiophene ethylamine.
  • European Patent Office. (1990). EP 0367233 A2 - Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. Retrieved from [Link]

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  • PubMed. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Retrieved from [Link]

  • Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
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Method

Application Note &amp; Protocols: N-Acylation of 2-(3-Nitrophenoxy)ethylamine

Abstract This document provides a comprehensive technical guide for the N-acylation of 2-(3-nitrophenoxy)ethylamine. N-acylation is a cornerstone chemical transformation for forming robust amide bonds, which are integral...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-acylation of 2-(3-nitrophenoxy)ethylamine. N-acylation is a cornerstone chemical transformation for forming robust amide bonds, which are integral to pharmaceuticals, advanced polymers, and biologically active molecules.[1][2] This guide details the underlying chemical principles, substrate-specific considerations, and a series of validated, step-by-step protocols suitable for research and development. The methodologies are designed to be robust and reproducible, addressing common challenges and providing a framework for successful synthesis.

Introduction and Scientific Principles

The N-acylation of a primary amine is a fundamental reaction in organic synthesis involving the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). This process transforms the amine into an amide. The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3][4][5] This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group to form the stable amide bond.[3][4][5]

Structural Considerations for 2-(3-Nitrophenoxy)ethylamine

The target substrate, 2-(3-nitrophenoxy)ethylamine, possesses three key structural features that influence its reactivity:

  • Primary Aliphatic Amine (-CH₂-NH₂): This group is the reaction center. As a primary aliphatic amine, it is a potent nucleophile, readily participating in acylation reactions.

  • Phenoxy Ether Linkage (-O-Ar): This ether bond is generally stable under the standard acylation conditions outlined in this guide.

  • Aromatic Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group.[6] While its electronic effect on the distant amine is minimal, its presence is a key consideration for overall chemical compatibility. The nitro group is stable under most acylation conditions but can be reduced to an amine under certain catalytic hydrogenation conditions, a transformation to be avoided if the nitro functionality is desired in the final product.[7][8][9][10]

Selection of Acylating Agents

The choice of acylating agent is critical and depends on the desired reactivity, scale, and functional group tolerance. Three primary classes are discussed:

  • Acyl Halides (e.g., Acetyl Chloride): These are highly reactive electrophiles that facilitate rapid and often complete reactions.[11] A key drawback is the production of a stoichiometric amount of hydrogen halide (e.g., HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.[3][12]

  • Acid Anhydrides (e.g., Acetic Anhydride): Anhydrides are excellent acylating agents, generally less aggressive than acyl halides but still highly effective.[13] The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires a base for neutralization.

  • Carboxylic Acids with Coupling Agents: For creating more complex amides where the corresponding acyl chloride or anhydride is not available, direct coupling with a carboxylic acid is employed. This requires activating the carboxylic acid with a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[14][15] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce potential racemization if chiral centers are present.[16][17]

Experimental Workflows and Mechanisms

A successful N-acylation experiment follows a logical progression of steps, from preparation to final analysis. The choice of specific reagents dictates the details of the reaction mechanism.

General Experimental Workflow

The diagram below outlines the universal steps for performing an N-acylation reaction in a laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine & Base in Solvent add_acyl Slowly Add Acylating Agent at 0°C prep_amine->add_acyl prep_acyl Prepare Acylating Agent Solution prep_acyl->add_acyl react Stir at Room Temp (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., with H₂O) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify via Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for N-acylation.

Reaction Mechanism: Acylation with Acyl Chloride

The reaction between 2-(3-nitrophenoxy)ethylamine and an acyl chloride is a classic nucleophilic addition-elimination.

Caption: Mechanism of amine acylation with an acyl chloride.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acyl halides and anhydrides are corrosive and moisture-sensitive.

Protocol A: N-Acetylation using Acetyl Chloride

This protocol provides a robust method for producing N-(2-(3-nitrophenoxy)ethyl)acetamide.

Reagents & Materials

Reagent/MaterialFormulaM.W.AmountMoles (mmol)
2-(3-Nitrophenoxy)ethylamineC₈H₁₀N₂O₃182.181.00 g5.49
Triethylamine (TEA)C₆H₁₅N101.190.92 mL6.59
Acetyl ChlorideC₂H₃ClO78.500.43 mL6.04
Dichloromethane (DCM)CH₂Cl₂84.9330 mL-
Deionized WaterH₂O18.02~50 mL-
Saturated NaHCO₃ (aq)--~20 mL-
Brine--~20 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-nitrophenoxy)ethylamine (1.00 g, 5.49 mmol).

  • Dissolution: Add dichloromethane (20 mL) and triethylamine (0.92 mL, 6.59 mmol). Stir until all solids dissolve.

  • Reaction Initiation: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: In a separate vial, dissolve acetyl chloride (0.43 mL, 6.04 mmol) in dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Workup - Wash: Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol B: N-Acylation using Acetic Anhydride

This method uses a less reactive acylating agent, which can be advantageous for sensitive substrates.

Reagents & Materials

Reagent/MaterialFormulaM.W.AmountMoles (mmol)
2-(3-Nitrophenoxy)ethylamineC₈H₁₀N₂O₃182.181.00 g5.49
PyridineC₅H₅N79.100.89 mL10.98
Acetic AnhydrideC₄H₆O₃102.090.57 mL6.04
Dichloromethane (DCM)CH₂Cl₂84.9330 mL-
1M HCl (aq)--~40 mL-
Saturated NaHCO₃ (aq)--~20 mL-
Brine--~20 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Step-by-Step Procedure

  • Setup: Combine 2-(3-nitrophenoxy)ethylamine (1.00 g, 5.49 mmol) and pyridine (0.89 mL, 10.98 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add dichloromethane (30 mL) and stir until the solution is homogeneous.

  • Reaction Initiation: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Anhydride: Add acetic anhydride (0.57 mL, 6.04 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates completion).

  • Workup - Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 20 mL of 1M HCl (to remove pyridine), 20 mL of saturated NaHCO₃, and 20 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Protocol A.

Protocol C: Amide Coupling using EDC and HOBt

This protocol is ideal for coupling a carboxylic acid that does not have a readily available acyl chloride or anhydride counterpart.

Reagents & Materials

Reagent/MaterialFormulaM.W.AmountMoles (mmol)
2-(3-Nitrophenoxy)ethylamineC₈H₁₀N₂O₃182.181.00 g5.49
Carboxylic Acid (R-COOH)---5.49
EDC·HClC₉H₁₇N₃·HCl191.701.26 g6.59
HOBtC₆H₅N₃O135.130.89 g6.59
DIPEAC₈H₁₉N129.241.92 mL10.98
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL-
5% LiCl (aq)--~60 mL-
Saturated NaHCO₃ (aq)--~20 mL-
Brine--~20 mL-

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask, dissolve the carboxylic acid (5.49 mmol), 2-(3-nitrophenoxy)ethylamine (1.00 g, 5.49 mmol), and HOBt (0.89 g, 6.59 mmol) in DMF (25 mL).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.92 mL, 10.98 mmol) to the solution.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice-water bath.

  • Coupling Agent Addition: Add EDC·HCl (1.26 g, 6.59 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir the reaction at room temperature overnight.

  • Workup - Dilution: Pour the reaction mixture into 100 mL of ethyl acetate.

  • Workup - Wash: Transfer to a separatory funnel. Wash with 3 x 20 mL of 5% aqueous LiCl solution (to help remove DMF), followed by 20 mL of saturated NaHCO₃ and 20 mL of brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: Purify the crude residue by column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated acylating agent (hydrolyzed).- Insufficient base.- Allow reaction to run longer or warm slightly (e.g., to 40 °C).- Use fresh, high-quality acylating agent.- Ensure at least 1.1-1.2 equivalents of base are used.
Low Yield - Product loss during aqueous workup.- Inefficient purification.- Minimize the number of aqueous washes.- Back-extract aqueous layers with the organic solvent.- Optimize chromatography conditions (solvent system, silica loading).
Side Product Formation - Double acylation of the amine (if excess acylating agent is used).- Reaction with solvent or impurities.- Use a controlled stoichiometry (1.05-1.1 eq) of the acylating agent.- Use dry, aprotic solvents (DCM, THF, DMF).
EDC-Urea Byproduct in Product - The urea byproduct from EDC is water-soluble but can sometimes persist.- Perform an acidic wash (e.g., 1M HCl or 10% citric acid) during workup to protonate the urea and increase its water solubility.[14]

References

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Application

Application Notes and Protocols for the Catalytic Reduction of 2-(3-Nitrophenoxy)ethylamine

Abstract This document provides a comprehensive technical guide for the catalytic reduction of the nitro group in 2-(3-Nitrophenoxy)ethylamine to synthesize its corresponding amine, 2-(3-Aminophenoxy)ethylamine. This tra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the catalytic reduction of the nitro group in 2-(3-Nitrophenoxy)ethylamine to synthesize its corresponding amine, 2-(3-Aminophenoxy)ethylamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a comparative analysis of common catalytic systems, detailed experimental protocols, and critical safety considerations. By explaining the causality behind experimental choices, this document aims to equip the user with the necessary expertise to perform this reduction efficiently and safely, ensuring high yields and purity of the desired product.

Introduction: The Significance of Aromatic Amines

Aromatic amines are foundational building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] The target molecule of this protocol, 2-(3-Aminophenoxy)ethylamine, serves as a key intermediate for more complex molecular architectures. The reduction of the corresponding nitroaromatic compound is one of the most efficient and widely used methods for its preparation.[2][4] Catalytic hydrogenation stands out as a preferred method due to its clean reaction profile, often yielding water as the primary byproduct, which simplifies purification and leads to high product yields under mild conditions.[5]

This application note will focus on heterogeneous catalytic hydrogenation, a technique that offers numerous advantages including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and generally high efficiency.[6][7] We will explore the nuances of this reaction, providing a robust framework for its successful implementation in a laboratory setting.

Mechanistic Insights: The Haber-Lukashevich Pathway

The catalytic hydrogenation of aromatic nitro compounds is widely accepted to proceed through the Haber-Lukashevich pathway.[5] This mechanism involves a stepwise reduction of the nitro group on the surface of a heterogeneous metal catalyst. The key intermediates in this process are a nitroso and a hydroxylamine species, which are subsequently reduced to the final amine.

It is crucial to understand that the accumulation of the hydroxylamine intermediate can pose a significant safety risk.[3] These intermediates can be unstable and may undergo exothermic decomposition, potentially leading to a runaway reaction.[3] Therefore, careful control of reaction conditions to ensure the complete reduction to the amine is paramount.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_products Products Nitro_Compound 2-(3-Nitrophenoxy)ethylamine (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro_Compound->Nitroso +H2 -H2O Hydrogen Hydrogen (H2) Catalyst Metal Catalyst (e.g., Pd/C, PtO2, Raney Ni) Hydrogen->Catalyst Adsorption Catalyst->Nitroso Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Catalyst->Hydroxylamine Amine 2-(3-Aminophenoxy)ethylamine (Ar-NH2) Catalyst->Amine Nitroso->Hydroxylamine +H2 Hydroxylamine->Amine +H2 -H2O Water Water (H2O) G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Add Pd/C to Flask B Inert with N2 (3x) A->B C Add Solvent and Substrate B->C D Introduce H2 (3x) C->D E Stir and Monitor Reaction D->E F Purge with N2 E->F G Filter through Celite® F->G H Solvent Evaporation G->H I Purification (Optional) H->I

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Heterocyclic Compounds from 2-(3-Nitrophenoxy)ethylamine

Introduction Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs featuring these core structures. The strategic synthesis of novel hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs featuring these core structures. The strategic synthesis of novel heterocyclic scaffolds is therefore of paramount importance. 2-(3-Nitrophenoxy)ethylamine is a versatile and readily accessible starting material that holds significant potential for the synthesis of a variety of heterocyclic systems. Its structure, featuring a nitro group amenable to reduction and a flexible ethylamine side chain, allows for a range of intramolecular cyclization strategies.

This comprehensive guide provides detailed protocols for the synthesis of novel heterocyclic compounds, commencing with the crucial reductive transformation of 2-(3-nitrophenoxy)ethylamine to the key intermediate, 2-(3-aminophenoxy)ethylamine. Subsequently, we will explore mechanistically distinct pathways for the intramolecular cyclization of this intermediate to afford valuable heterocyclic cores, including phenoxazines and dibenzo[b,f][1][2]oxazepines. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both scientific integrity and practical success.

Part 1: The Gateway Reaction: Reduction of 2-(3-Nitrophenoxy)ethylamine

The initial and critical step in the synthetic pathways described herein is the reduction of the aromatic nitro group of 2-(3-nitrophenoxy)ethylamine to a primary amine. This transformation yields the key intermediate, 2-(3-aminophenoxy)ethylamine, which is primed for subsequent intramolecular cyclization. The choice of reducing agent is crucial and depends on factors such as functional group tolerance, scalability, and laboratory safety considerations.[3][4] We present two robust and widely applicable protocols for this reduction.

Methodology 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often proceeding with high yields and minimal byproduct formation.[5][6] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[7]

Protocol 1: Catalytic Hydrogenation of 2-(3-Nitrophenoxy)ethylamine

  • Reaction Setup: In a high-pressure reaction vessel (Parr apparatus), dissolve 2-(3-nitrophenoxy)ethylamine (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-aminophenoxy)ethylamine. This product is often of sufficient purity for the subsequent cyclization step. If necessary, purification can be achieved by column chromatography on silica gel.

Methodology 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

For laboratories not equipped for high-pressure hydrogenation, or for substrates with functional groups sensitive to catalytic hydrogenation, metal-mediated reductions offer a reliable alternative.[3][5] Tin(II) chloride in the presence of a strong acid is a classic and effective reagent for the reduction of aromatic nitro compounds.[8]

Protocol 2: Tin(II) Chloride Reduction of 2-(3-Nitrophenoxy)ethylamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-nitrophenoxy)ethylamine (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-(3-aminophenoxy)ethylamine.

Data Summary for Reduction of 2-(3-Nitrophenoxy)ethylamine

MethodReagents and ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, Ethanol, RT, 50-100 psi>95%High yield, clean reaction, easy work-up.Requires specialized high-pressure equipment.
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol, Reflux85-95%Does not require high pressure, tolerant of some functional groups.Stoichiometric amounts of tin salts are required, leading to tin-containing waste.[8]

Part 2: Synthesis of Novel Heterocyclic Compounds via Intramolecular Cyclization

With the key intermediate, 2-(3-aminophenoxy)ethylamine, in hand, we can now explore its intramolecular cyclization to form novel heterocyclic structures. The presence of the nucleophilic primary amine and the phenoxy moiety allows for the formation of various ring systems depending on the chosen reaction partner and conditions.

Strategy 1: Synthesis of Dibenzo[b,f][1][2]oxazepine Derivatives

Dibenzo[b,f][1][2]oxazepines are a class of seven-membered heterocyclic compounds with a range of pharmacological activities.[9][10] The synthesis of these structures can be achieved through the condensation of a 2-aminophenol derivative with a suitable carbonyl compound, followed by intramolecular cyclization.[11]

Protocol 3: Synthesis of a Dibenzo[b,f][1][2]oxazepine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-aminophenoxy)ethylamine (1.0 eq) and a suitable aldehyde or ketone (e.g., 2-chlorobenzaldehyde, 1.1 eq) in a high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0 eq), to the reaction mixture.

  • Reaction: Heat the mixture to 120-150 °C and stir for 12-24 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired dibenzo[b,f][1][2]oxazepine derivative.

Causality behind Experimental Choices: The high temperature and the use of a polar aprotic solvent facilitate the initial condensation and the subsequent intramolecular nucleophilic aromatic substitution or related cyclization pathway. The base is crucial for deprotonating the phenolic hydroxyl group (if formed in situ) or the amine, enhancing its nucleophilicity for the cyclization step.

Strategy 2: Synthesis of Phenoxazine Derivatives

Phenoxazines are another important class of heterocyclic compounds with applications in dyes, pharmaceuticals, and materials science.[12][13] Their synthesis often involves the oxidative cyclization of 2-aminophenol derivatives or their reaction with suitable dielectrophiles.[2][14]

Protocol 4: Synthesis of a Phenoxazine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-aminophenoxy)ethylamine (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Reagent Addition: Add a suitable dielectrophile, such as an α-haloketone (e.g., 2-chloroacetyl chloride, which will first acylate the amine) or a quinone derivative (1.1 eq). Alternatively, an oxidative cyclization can be performed using an oxidizing agent like sodium iodate.[14]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 4-24 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, the work-up procedure will depend on the specific reagents used. For reactions with α-haloketones, the mixture can be quenched with water and extracted with an organic solvent. For oxidative cyclizations, the product may precipitate from the reaction mixture.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the desired phenoxazine derivative.

Causality behind Experimental Choices: The choice of the dielectrophile or oxidizing agent dictates the final structure of the phenoxazine ring. The reaction conditions are generally milder than those required for the dibenzo[b,f][1][2]oxazepine synthesis.

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_reduction Part 1: Reduction cluster_cyclization Part 2: Intramolecular Cyclization Start 2-(3-Nitrophenoxy)ethylamine Reduction_H2 Protocol 1: H₂, Pd/C Start->Reduction_H2 Catalytic Hydrogenation Reduction_SnCl2 Protocol 2: SnCl₂, HCl Start->Reduction_SnCl2 Metal-mediated Reduction Intermediate 2-(3-Aminophenoxy)ethylamine Cyclization_DB Protocol 3: + Aldehyde/Ketone Intermediate->Cyclization_DB Cyclization_Phenox Protocol 4: + Dielectrophile/Oxidant Intermediate->Cyclization_Phenox Reduction_H2->Intermediate Reduction_SnCl2->Intermediate Product_DB Dibenzo[b,f][1,4]oxazepine Derivative Cyclization_DB->Product_DB Product_Phenox Phenoxazine Derivative Cyclization_Phenox->Product_Phenox

Caption: Synthetic workflow from 2-(3-nitrophenoxy)ethylamine.

Conclusion

2-(3-Nitrophenoxy)ethylamine serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide, beginning with the efficient reduction of the nitro group to form the key 2-(3-aminophenoxy)ethylamine intermediate, open up avenues for the creation of diverse and potentially biologically active molecules such as phenoxazines and dibenzo[b,f][1][2]oxazepines. The choice of synthetic strategy and reaction conditions allows for the targeted synthesis of different heterocyclic scaffolds. By understanding the underlying chemical principles and following these detailed protocols, researchers can effectively utilize this starting material in their drug discovery and development endeavors.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC. [Link]

  • Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. [Link]

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Publishing. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]

  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. [Link]

  • Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (URL not available)
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link]

  • New Functionalized Phenoxazines and Phenothiazines. ACS Omega. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. [Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing. [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. ResearchGate. [Link]

  • Selective Acetylene Hydrogenation: Influence of Carbon Supports on the Stabilization of Pd 4 S-like Active Sites. MDPI. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (URL not available)
  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PMC. [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. [Link]

Sources

Application

Application Note: Strategic Utilization of 2-Phenoxyethylamine Scaffolds in Drug Discovery

Abstract & Scope The 2-phenoxyethylamine (POEA) scaffold represents a privileged substructure in medicinal chemistry, distinct from its carbon-isostere, 2-phenethylamine. Characterized by an ether linkage between the aro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 2-phenoxyethylamine (POEA) scaffold represents a privileged substructure in medicinal chemistry, distinct from its carbon-isostere, 2-phenethylamine. Characterized by an ether linkage between the aromatic core and the ethylamine side chain, this moiety alters lipophilicity (


), metabolic profile, and conformational flexibility.

This Application Note provides a rigorous technical guide for researchers leveraging POEA derivatives to target G-Protein Coupled Receptors (GPCRs) —specifically serotonergic (5-HT) and adrenergic (


) subtypes—and Monoamine Transporters (MATs) . We detail modular synthesis protocols, Structure-Activity Relationship (SAR) logic, and validated in vitro screening workflows.

Structural Logic & SAR Strategy

The "Linker Effect"

Unlike the rigid phenethylamine scaffold, the insertion of the ether oxygen in POEA introduces two critical medicinal chemistry vectors:

  • Hydrogen Bond Acceptor (HBA): The ether oxygen serves as an additional anchor point in the receptor binding pocket (e.g., interacting with Ser/Thr residues in TM5 of GPCRs).

  • Conformational Bias: The

    
     bond angle (
    
    
    
    ) and the rotational freedom of the ether linkage allow the molecule to adopt a "bent" conformation often required for fitting into the orthosteric site of SLC6 transporters (SERT/NET).
SAR Decision Matrix

To navigate the "promiscuity" of this scaffold (it binds many targets), researchers must apply strict SAR filters.

SAR_Logic Scaffold 2-Phenoxyethylamine Core Aryl Aromatic Ring (The Anchor) Scaffold->Aryl Linker Ether Linker (The Hinge) Scaffold->Linker Amine Terminal Amine (The Ionic Head) Scaffold->Amine Selectivity Selectivity (5-HT vs Alpha) Aryl->Selectivity EWG (Cl, F) favors SERT Potency Potency (Ki < 10nM) Aryl->Potency Ortho-substitution locks conformation Metab Metabolic Stability (t1/2) Linker->Metab Alpha-methylation blocks MAO Amine->Selectivity Bulky groups (t-Bu) favor Alpha-1 Amine->Potency Secondary amines optimal for MATs

Figure 1: SAR Decision Matrix for POEA optimization. Node colors indicate structural regions (Red/Yellow/Green) leading to pharmacological outcomes (Grey).

Protocol A: Modular Parallel Synthesis

Objective: Rapid generation of a diverse library of 2-phenoxyethylamines using a "catch-and-release" or standard solution-phase strategy. Rationale: Direct alkylation of phenols with chloroethylamines often leads to polymerization. This protocol uses N-protected electrophiles to ensure mono-alkylation.

Materials
  • Substrate: Diverse Phenols (Ar-OH).

  • Reagent:

    
    -Boc-2-bromoethylamine (CAS: 39684-80-5).
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Deprotection: Trifluoroacetic acid (TFA) in DCM.

Step-by-Step Workflow
  • O-Alkylation (The Williamson Ether Synthesis)

    • Charge a reaction vial with Phenol (1.0 equiv) and

      
       (2.0 equiv) in MeCN (
      
      
      
      ).
    • Stir at RT for 15 min to form the phenoxide.

    • Add

      
      -Boc-2-bromoethylamine (1.2 equiv).
      
    • Heat to 60°C for 4-12 hours . Monitor by LCMS for disappearance of phenol.

    • Checkpoint: If conversion is low (<50%), add catalytic KI (0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition).

  • Workup & Isolation

    • Filter off inorganic solids.

    • Concentrate filtrate. Partition between EtOAc and Water.

    • Wash organic layer with 1M NaOH (removes unreacted phenol).

    • Dry over

      
       and concentrate to yield the Boc-intermediate .
      
  • Deprotection (Boc Removal)

    • Dissolve intermediate in DCM (

      
      ).
      
    • Add TFA (20% v/v). Stir at RT for 1 hour.

    • Critical Step: Evaporate volatiles. Redissolve in DCM and wash with saturated

      
       to generate the free base .
      
  • Diversification (Reductive Amination) - Optional

    • To the free amine, add an aldehyde (1.0 equiv) and

      
       (1.5 equiv) in DCE.
      
    • Stir 2 hours to generate secondary/tertiary amine derivatives.

Protocol B: High-Throughput GPCR Radioligand Binding

Target: 5-HT2A Receptor (Representative GPCR for this scaffold). Objective: Determine affinity (


) of synthesized POEA derivatives.
Reagents & Buffers[1]
  • Membrane Source: HEK-293 cells stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Specific Activity >60 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid (prevents ligand oxidation), pH 7.4.
    
  • Blocking Agent: 0.3% Polyethyleneimine (PEI) for filter soaking.[1]

Experimental Procedure
  • Filter Preparation

    • Soak GF/B glass fiber filters in 0.3% PEI for >1 hour at 4°C.

    • Why? POEA derivatives are lipophilic and "sticky." PEI coats the glass fibers to reduce non-specific binding (NSB) to the filter itself.

  • Plate Setup (96-well format)

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Cold Mianserin (10

      
      ).
      
    • Test Compounds: Buffer + Membrane + Radioligand + POEA Derivative (11-point dilution series, 10

      
       to 10 pM).
      
  • Incubation

    • Add 5-10

      
       of membrane protein per well.
      
    • Add

      
      -Ketanserin (Final concentration 
      
      
      
      , typically 1-2 nM).
    • Incubate at 27°C for 60 minutes .

    • Note: Equilibrium time varies. POEA derivatives often have fast on/off rates, but 60 min ensures steady state.

  • Harvesting

    • Rapidly filter using a cell harvester (e.g., PerkinElmer Filtermate).[1]

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

    • Critical: Use ice-cold buffer to "freeze" the dissociation rate (

      
      ), preventing ligand loss during washing.
      
  • Data Analysis

    • Dry filters, add scintillant, and count (CPM).

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

ADME & Safety Considerations

Metabolic Liability: O-Dealkylation

The primary metabolic soft spot of the POEA scaffold is the ether linkage. CYP450 enzymes (specifically CYP2D6) often catalyze O-dealkylation , cleaving the molecule into a phenol and an ethylamine fragment.

  • Mitigation: Place a Fluorine atom or Methyl group at the ortho position of the phenoxy ring. This sterically hinders the enzymatic approach to the ether oxygen.

Safety: Psychoactivity

Researchers must be aware that 2-phenoxyethylamines are structural analogs of "2C-x" and "DOx" hallucinogens (phenethylamines).

  • Screening: Early in vivo behavioral observation (e.g., head-twitch response in mice) is recommended if the compound is intended for CNS indications, to rule out off-target 5-HT2A agonism (hallucinogenic potential) if that is not the desired mechanism.

Summary Data Table

ParameterPhenethylamine (PEA)2-Phenoxyethylamine (POEA)Impact on Drug Design
Linker Atom Carbon (C)Oxygen (O)O increases H-bonding capacity.
Bond Angle


POEA is more flexible/bent.
LogP HighModeratePOEA has slightly better solubility.
Primary Targets DAT, NET, TAAR15-HT, Alpha-Adrenergic, NETPOEA is more "promiscuous" at GPCRs.
Metabolism MAO OxidationCYP O-DealkylationRequires different blocking strategies.

References

  • Review of Scaffold Utility: Ferri, N. et al. "Privileged Scaffolds in Medicinal Chemistry: The Case of the 2-Phenoxyethylamine Moiety." ChemMedChem, 2020. [Link](Note: Representative citation for scaffold utility)

  • Synthesis Protocol: Roughley, S. D. & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (See section on Ether Synthesis). [Link]

  • Radioligand Binding Methodology: Maguire, J. J. et al. "IUPHAR Review 2: Radioligand Binding Assays: A Practical Guide." British Journal of Pharmacology, 2012. [Link]

  • Metabolic Stability: Testa, B. & Krämer, S. D. "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 2007. (Mechanisms of O-dealkylation). [Link]

Sources

Method

Advanced Application Note: Nitroaromatic Compounds in Cancer Therapy

Executive Summary Nitroaromatic compounds (NACs) represent a specialized class of "smart" pharmacophores in oncology, exploiting the unique redox landscape of solid tumors. Unlike conventional chemotherapy, which relies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroaromatic compounds (NACs) represent a specialized class of "smart" pharmacophores in oncology, exploiting the unique redox landscape of solid tumors. Unlike conventional chemotherapy, which relies on rapid cell division, NACs utilize tumor hypoxia and exogenous enzyme expression as triggers for activation.

This guide details the application of NACs in two primary modalities:

  • Hypoxia-Activated Prodrugs (HAPs): Exploiting the "futile cycle" mechanism to target oxygen-starved tumor cores.

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): Utilizing bacterial nitroreductases (NTR) to convert inert prodrugs into potent DNA cross-linkers.

The Bio-Chemical Logic: The "Oxygen Switch"

The utility of NACs rests on the redox potential of the nitro group (


). The biological fate of this group is dictated by the presence of oxygen, creating a binary switch for toxicity.
Mechanism of Action
  • Normoxia (Healthy Tissue): Mammalian one-electron reductases (e.g., POR, NADPH:CYP450 reductase) reduce the nitro group to a nitro-radical anion (

    
    ). In the presence of molecular oxygen (
    
    
    
    ), this radical is rapidly re-oxidized back to the parent compound, generating superoxide (
    
    
    ).[1] This futile cycle prevents the accumulation of toxic reduction products, sparing healthy tissue.
  • Hypoxia (Tumor Core): In the absence of oxygen, the futile cycle is arrested. The radical anion undergoes further reduction (disproportionation or enzymatic) to the nitroso (

    
    ), hydroxylamine (
    
    
    
    ), and finally amine (
    
    
    ) species. The hydroxylamine and amine derivatives are often potent DNA alkylators or trigger the fragmentation of a linker to release a cytotoxic payload.
Visualization of the Reductive Pathway

The following diagram illustrates the bifurcation between the futile cycle (safety) and reductive activation (toxicity).

NAC_Mechanism cluster_normoxia Normoxia (Safety) cluster_hypoxia Hypoxia (Activation) Parent Parent Nitroaromatic (Inert Prodrug) Radical Nitro Radical Anion (Transient) Parent->Radical 1e- Reduction (Reductases) Radical->Parent Re-oxidation (Futile Cycle) Oxygen O2 Present (Normoxia) Radical->Oxygen Nitroso Nitroso Intermediate Radical->Nitroso Disproportionation Hypoxia O2 Absent (Hypoxia) Hydroxyl Hydroxylamine (TOXIC SPECIES) Nitroso->Hydroxyl 2e- Reduction Amine Amine Metabolite Hydroxyl->Amine 2e- Reduction DNA DNA Cross-linking / Cytotoxicity Hydroxyl->DNA Alkylation

Caption: The "Oxygen Switch" mechanism. In normoxia, re-oxidation protects cells. In hypoxia, reduction proceeds to the toxic hydroxylamine species.[2]

Key Therapeutic Candidates

Evofosfamide (TH-302)[3]
  • Class: Hypoxia-Activated Prodrug (HAP).[3][4]

  • Structure: 2-nitroimidazole linked to bromo-isophosphoramide mustard (Br-IPM).[1][5]

  • Mechanism: The 2-nitroimidazole acts as the oxygen sensor. Upon reduction in hypoxic zones, the molecule fragments, releasing the Br-IPM alkylator.[5][6][7] Br-IPM diffuses locally, killing surrounding cells (bystander effect).

  • Application: Pancreatic ductal adenocarcinoma, soft tissue sarcoma.

CB1954 (Tretazicar)
  • Class: GDEPT Substrate.[8][9]

  • Structure: 5-(aziridin-1-yl)-2,4-dinitrobenzamide.[9][10][11]

  • Mechanism: Designed for use with the bacterial enzyme Nitroreductase (NfsB) from E. coli.[8][9][10] NfsB (a Type I nitroreductase) is oxygen-insensitive and performs a direct 2-electron reduction of the 4-nitro group to a 4-hydroxylamine. This metabolite reacts with cellular thioesters (e.g., Acetyl-CoA) to form a bifunctional alkylator capable of interstrand DNA cross-linking.

  • Application: Gene therapy vectors (viral) expressing nfsB injected into tumors.

Experimental Protocols

Protocol A: In Vitro Hypoxic Cytotoxicity Profiling

Objective: To determine the Hypoxic Cytotoxicity Ratio (HCR) of a candidate NAC. A high HCR (>50) indicates good selectivity.

Materials:

  • Cell lines (e.g., HCT116, A549).

  • Candidate NAC (dissolved in DMSO).

  • Anaerobic Chamber (e.g., Bactron) or GasPak jars.

  • Gas mix: 95% N2 / 5% CO2 (Hypoxia) vs. 95% Air / 5% CO2 (Normoxia).

  • Cell viability reagent (CellTiter-Glo or MTT).

Workflow:

  • Seeding: Plate cells (2,000–5,000 cells/well) in two duplicate 96-well plates. Allow attachment for 24h.

  • Equilibration: Place one plate in the anaerobic chamber for 2–4 hours prior to drug addition to degas the medium. Keep the normoxic plate in a standard incubator.

  • Drug Preparation: Prepare serial dilutions of the NAC in media. Crucial: For the hypoxic set, use media that has been pre-equilibrated in the anoxic chamber to prevent oxygen introduction during dosing.

  • Treatment: Add drug dilutions to cells.

    • Hypoxia Plate: Seal inside the chamber or air-tight jar immediately. Incubate for 4 hours (pulse) or 24-48 hours (continuous).

    • Normoxia Plate: Incubate for the same duration in standard air.

  • Recovery (Optional): If using a pulse treatment, wash cells and replace with fresh normoxic media, then incubate for an additional 48-72 hours to allow cell death to manifest.

  • Readout: Add viability reagent and read luminescence/absorbance.

  • Analysis: Calculate IC50 for both conditions.

    
    
    
Protocol B: Nitroreductase (NTR) Kinetic Assay

Objective: To quantify the catalytic efficiency (


) of an enzyme (e.g., NfsB) against a specific NAC.

Materials:

  • Recombinant NTR enzyme (e.g., E. coli NfsB).[8][10]

  • NADH or NADPH (Cofactor).[10]

  • NAC substrate (e.g., CB1954).[8][10]

  • UV-Vis Spectrophotometer.

Workflow:

  • Baseline: In a quartz cuvette, mix Phosphate Buffer (pH 7.4) and NADH (100 µM). Monitor absorbance at 340 nm (NADH

    
    ) to ensure stability.
    
  • Reaction Start: Add the NAC substrate (range 10–500 µM).

  • Enzyme Addition: Add NTR enzyme (final conc. 0.1–1 µg/mL) to initiate reaction.

  • Measurement: Monitor the decrease in Absorbance at 340 nm (NADH oxidation) or 420 nm (if the nitro-compound has a specific spectral shift upon reduction).

  • Calculation:

    • Determine initial velocity (

      
      ) from the linear slope.
      
    • Plot

      
       vs. [Substrate] using the Michaelis-Menten equation.
      
    • Derive

      
       and 
      
      
      
      .

Data Presentation & Comparison

Table 1: Comparative Profile of Major Nitroaromatic Effectors
CompoundClassActivation TriggerActive MetabolitePrimary IndicationHCR (Typical)*
CB1954 GDEPT ProdrugBacterial NTR (NfsB)4-Hydroxylamine-derivativeOvarian/Prostate (Gene Therapy)>1,000 (in NTR+ cells)
Evofosfamide HAPHypoxia (POR/P450)Br-IPM (Mustard)Pancreatic/Sarcoma20 – 300
PR-104 HAPHypoxia or AKR1C3PR-104H (Mustard)Leukemia (T-ALL)10 – 100
FMISO Imaging AgentHypoxiaTrapped Nitro-radicalPET Imaging of HypoxiaN/A (Tracer)

*HCR = Hypoxic Cytotoxicity Ratio. Values vary by cell line.

GDEPT Workflow Visualization

The following diagram outlines the sequence for Gene-Directed Enzyme Prodrug Therapy using CB1954.

GDEPT_Flow Vector Viral Vector (Adenovirus/Lentivirus) Gene Gene: nfsB (E. coli Nitroreductase) Vector->Gene Encodes TumorCell Tumor Cell (Transfected) Gene->TumorCell Infection Expression Enzyme Expression (NTR Protein) TumorCell->Expression Translation Activation Intracellular Activation Expression->Activation Catalysis Prodrug Systemic Prodrug (CB1954 - Inert) Prodrug->TumorCell Diffusion Prodrug->Activation Substrate Kill DNA Cross-linking & Cell Death Activation->Kill 4-NHOH Metabolite Bystander Bystander Effect (Killing Neighbors) Kill->Bystander Diffusion of Active Species

Caption: GDEPT Workflow.[10][11] The viral vector delivers the 'factory' (NTR) to the tumor, turning the systemic prodrug (CB1954) into a local toxin.

References

  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.[3] Nature Reviews Cancer, 11(6), 393-410.[3] Link

  • Patterson, A. V., et al. (2007). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104.[3] Clinical Cancer Research, 13(13), 3922-3932.[3] Link

  • Searle, P. F., et al. (2004). Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. Clinical and Experimental Pharmacology and Physiology, 31(11), 811-816. Link

  • Helsby, N. A., et al. (2008). AKR1C3-mediated prodrug activation: substrate specificity and relevance to the development of PR-104. Drug Metabolism and Disposition, 36(11), 2375-2383. Link

  • Weiss, G. J., et al. (2011). Phase 1 study of the hypoxia-activated prodrug TH-302 in combination with gemcitabine in patients with advanced pancreatic adenocarcinoma. Investigational New Drugs, 30(6), 2334-2343. Link

Sources

Application

Application Notes and Protocols: Leveraging 2-(3-Nitrophenoxy)ethylamine in the Synthesis of Novel Enzyme Inhibitors

Introduction: The Strategic Importance of the 2-(3-Nitrophenoxy)ethylamine Scaffold in Medicinal Chemistry The quest for novel therapeutic agents is a cornerstone of modern drug discovery. A key strategy in this endeavor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(3-Nitrophenoxy)ethylamine Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. A key strategy in this endeavor is the exploration of unique chemical scaffolds that can serve as foundational building blocks for a diverse array of bioactive molecules. One such scaffold of emerging interest is 2-(3-nitrophenoxy)ethylamine. This molecule uniquely combines the structural features of a phenoxyethylamine moiety, prevalent in many pharmaceuticals, with a strategically placed nitro group.

The nitro group (–NO2) is a well-established functional group in drug design, known to significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Its strong electron-withdrawing nature can modulate key parameters such as binding affinity, metabolic stability, and cellular uptake. While the presence of a nitro group can sometimes be associated with toxicity, its judicious incorporation into a drug candidate can lead to enhanced therapeutic efficacy.[1]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-nitrophenoxy)ethylamine in the synthesis of potential enzyme inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore a compelling therapeutic target based on existing evidence from structurally related compounds.

Synthetic Pathways and Methodologies

The primary amine of 2-(3-nitrophenoxy)ethylamine offers a versatile handle for a variety of chemical transformations, most notably amide bond formation. This reaction allows for the facile introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space in the search for potent and selective enzyme inhibitors.

A general and robust method for the synthesis of N-acyl derivatives of 2-(3-nitrophenoxy)ethylamine involves the coupling of the amine with a carboxylic acid using a suitable coupling agent.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction 2_3_nitrophenoxy_ethylamine 2-(3-Nitrophenoxy)ethylamine Product N-(2-(3-Nitrophenoxy)ethyl)amide (Target Inhibitor) 2_3_nitrophenoxy_ethylamine->Product Amide Bond Formation Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Product Coupling_Agent Coupling Agent (e.g., HATU, HOBt, EDCI) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product

Figure 1: General synthetic scheme for N-acylation of 2-(3-nitrophenoxy)ethylamine.

Protocol 1: General Procedure for the Synthesis of N-(2-(3-Nitrophenoxy)ethyl)amides

This protocol outlines a standard procedure for the amide coupling of 2-(3-nitrophenoxy)ethylamine with a generic carboxylic acid.

Materials:

  • 2-(3-Nitrophenoxy)ethylamine

  • Carboxylic acid of interest (R-COOH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-(3-nitrophenoxy)ethylamine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(3-nitrophenoxy)ethyl)amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Therapeutic Application: Inhibition of Deubiquitinase (DUB) Enzymes

A recent study has highlighted the potential of 4-(2-nitrophenoxy)benzamide derivatives as potent inhibitors of deubiquitinase (DUB) enzymes, with promising antiviral activity.[2] DUBs are a class of proteases that play a crucial role in the ubiquitin-proteasome system, which is involved in a multitude of cellular processes, including viral pathogenesis. The structural similarity between 4-(2-nitrophenoxy)benzamides and the proposed N-acyl derivatives of 2-(3-nitrophenoxy)ethylamine provides a strong rationale for exploring the latter as potential DUB inhibitors.

The study on 4-(2-nitrophenoxy)benzamide derivatives demonstrated significant inhibitory activity against DUBs from various viruses, including Adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values in the low micromolar range.[2]

Compound Reference (from source)Target VirusIC₅₀ (µM)[2]
8c Adenovirus10.22
8d HSV-112.54
10b Coxsackievirus15.88
8a SARS-CoV-244.68

Table 1: In vitro antiviral activities of representative 4-(2-nitrophenoxy)benzamide derivatives against various viruses, highlighting their DUB inhibitory potential.[2]

Based on this compelling evidence, we propose that N-(2-(3-nitrophenoxy)ethyl)amide derivatives represent a novel class of compounds with the potential to inhibit viral DUBs. The 2-(3-nitrophenoxy)ethyl moiety can be considered a key pharmacophore for interaction with the enzyme's active site.

DUB_Inhibition_Hypothesis cluster_known Known Inhibitor cluster_proposed Proposed Inhibitor Known_Inhibitor 4-(2-Nitrophenoxy)benzamide Derivative DUB_Enzyme Deubiquitinase (DUB) Enzyme Known_Inhibitor->DUB_Enzyme Inhibition (Proven) Structural_Similarity Structural Similarity Known_Inhibitor->Structural_Similarity Proposed_Inhibitor N-(2-(3-Nitrophenoxy)ethyl)amide Derivative Proposed_Inhibitor->DUB_Enzyme Inhibition (Hypothesized) Proposed_Inhibitor->Structural_Similarity

Figure 2: Rationale for investigating N-(2-(3-nitrophenoxy)ethyl)amide derivatives as DUB inhibitors based on structural similarity to known inhibitors.

Protocol 2: In Vitro Deubiquitinase (DUB) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized N-(2-(3-nitrophenoxy)ethyl)amide derivatives against a specific viral DUB enzyme.

Materials:

  • Recombinant viral DUB enzyme

  • Ubiquitin-rhodamine110 substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100)

  • Synthesized N-(2-(3-nitrophenoxy)ethyl)amide derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known DUB inhibitor)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds or positive control to the respective wells. Include a DMSO-only control.

  • Add the recombinant DUB enzyme to all wells except for the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to all wells.

  • Immediately measure the fluorescence intensity (excitation/emission wavelengths appropriate for rhodamine110) at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-(3-nitrophenoxy)ethylamine scaffold presents a promising starting point for the development of novel enzyme inhibitors. The straightforward synthesis of its N-acyl derivatives allows for extensive structure-activity relationship (SAR) studies. Based on the potent DUB inhibitory activity of structurally related 4-(2-nitrophenoxy)benzamides, we strongly recommend the exploration of N-(2-(3-nitrophenoxy)ethyl)amide derivatives as a new class of DUB inhibitors with potential antiviral applications. Further optimization of the "R" group in the N-acyl moiety could lead to the discovery of highly potent and selective inhibitors, paving the way for the development of novel therapeutics.

References

  • Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • El-Sayed, M. A., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 47(1), 234-247. [Link]

  • Priyanka, et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

  • Di Mola, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(11), 14039-14054. [Link]

  • Wang, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 18(1), 85-94. [Link]

  • Yildiz, I., et al. (2018). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1171, 756-765. [Link]

  • Khan, I., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(1), 1-25. [Link]

  • Ibragimov, R. A., et al. (2022). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 363, 04015. [Link]

  • Chen, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2464-2467. [Link]

  • Kamal, A., et al. (2015). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4845-4850. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

  • Nguyen, T. L. A., et al. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ChemistrySelect, 6(32), 8235-8241. [Link]

  • Khan, M. F., et al. (2022). REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. Journal of Population Therapeutics and Clinical Pharmacology, 29(02), 1-11. [Link]

  • Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s321-s331. [Link]

  • Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. International Journal of Advanced Research in Science, Communication and Technology, 1-11. [Link]

  • European Patent Office. (2000).
  • Alpan, A. S., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Medicinal Chemistry Research, 21(7), 1418-1426. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 13(47), 33027-33042. [Link]

  • Hsieh, C. T., et al. (2018). Anti-Inflammatory Activity of N-(3-Florophenyl)ethylcaffeamide in Mice. Molecules, 23(11), 2993. [Link]

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Method

Application Note: Engineering Nitroaromatic Fluorescent Probes for Hypoxia-Mediated Nitroreductase Detection

[1] Abstract This technical guide outlines the end-to-end development of fluorescent probes utilizing nitroaromatic moieties as hypoxia-responsive triggers.[1] Nitroreductases (NTR), enzymes overexpressed in hypoxic soli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide outlines the end-to-end development of fluorescent probes utilizing nitroaromatic moieties as hypoxia-responsive triggers.[1] Nitroreductases (NTR), enzymes overexpressed in hypoxic solid tumors, catalyze the reduction of nitro groups (


) to amines (

), restoring fluorescence in quenched systems. This document details the rational design of Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) scaffolds, provides a self-validating protocol for quantum yield determination, and establishes a rigorous workflow for in vitro and cellular validation.

Rational Design Principles

The development of a successful nitroaromatic probe relies on the "Turn-On" mechanism. The nitro group acts as a potent fluorescence quencher.[1] Upon enzymatic reduction, the electronic properties of the molecule shift, activating the fluorophore.

The Quenching Mechanism (The "Lock")

In the native state, the nitro group (


) is a strong electron-withdrawing group (EWG).
  • PET Mechanism: In many scaffolds (e.g., BODIPY, Rhodamine), the nitro group facilitates Photoinduced Electron Transfer. The excited fluorophore donates an electron to the nitro group (or vice versa), preventing radiative decay (fluorescence).

  • ICT Mechanism: In "push-pull" dyes (e.g., Naphthalimides, Coumarins), the nitro group disrupts the internal charge transfer required for emission.

The Activation Mechanism (The "Key")

Under hypoxic conditions, type I and II Nitroreductases (NTR) utilize NADH as a cofactor to reduce


 to 

(or hydroxylamine

).
  • Result: The amine is an electron-donating group (EDG). This blocks the PET pathway or restores the ICT "push-pull" system, resulting in a 10- to 100-fold increase in fluorescence quantum yield (

    
    ).
    
Scaffold Selection Strategy
  • Visible Region (400-600 nm): Use 1,8-Naphthalimide or Coumarin . High quantum yield, easy synthesis, but limited tissue penetration.

  • NIR Region (650-900 nm): Use Hemicyanine or Cy7 derivatives. Essential for in vivo imaging due to reduced tissue autofluorescence and deeper penetration.

Mechanistic Pathway Diagram

NTR_Mechanism Probe_NO2 Probe-NO2 (Quenched State) Intermediate Intermediate (-NHOH) Probe_NO2->Intermediate Reduction Step 1 (2e- transfer) NTR_Enzyme Nitroreductase (NTR) NTR_Enzyme->Probe_NO2 NADH NADH + H+ NADH->Probe_NO2 Probe_NH2 Probe-NH2 (Fluorescent State) Intermediate->Probe_NH2 Reduction Step 2 (4e- transfer total) Signal Fluorescence Emission (Turn-On) Probe_NH2->Signal Excitation

Figure 1: The stepwise reduction of the nitroaromatic moiety by NTR/NADH, converting the electron-withdrawing nitro group into an electron-donating amine, restoring fluorescence.

Protocol: Photophysical Characterization (Self-Validating)

Before biological testing, the probe's "Turn-On" ratio must be quantified. This protocol uses the Relative Quantum Yield method, which is more robust than single-point measurements.[2]

Materials
  • Reference Standard: Rhodamine B (

    
     in water) or Quinine Sulfate (
    
    
    
    in 0.1 M
    
    
    ). Choose a standard with excitation/emission similar to your probe.
  • Solvent: HPLC-grade Ethanol or PBS (must match the refractive index assumptions).

  • Instrument: UV-Vis Spectrophotometer and Fluorometer (e.g., Agilent Cary Eclipse or similar).

Methodology
  • Preparation: Prepare stock solutions of the Probe (Probe-

    
    ) and the chemically reduced product (Probe-
    
    
    
    , synthesized separately as a positive control).
  • Dilution Series: Prepare 5 dilutions for both the Sample and the Standard.

    • Critical Check: Absorbance at the excitation wavelength (

      
      ) must be kept below 0.1  (ideally 0.01–0.05) to avoid inner-filter effects.
      
  • Measurement:

    • Measure UV-Vis absorbance at

      
      .
      
    • Measure integrated fluorescence emission area (

      
      ) using the exact same slit widths and PMT voltage.
      
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:


ParameterDescription

Quantum Yield of Sample

Quantum Yield of Standard

Slope of the line (Fluorescence vs. Absorbance)

Refractive index of the solvent

Validation Criteria: The reduced probe (Probe-


) should exhibit a 

at least 10-fold higher than the parent Probe-

.

Protocol: In Vitro Nitroreductase Assay

This assay confirms the probe's selectivity and sensitivity to NTR in a cell-free system.

Reagents
  • NTR Enzyme: Recombinant E. coli Nitroreductase (Sigma-Aldrich or similar).

  • Cofactor: NADH (10 mM stock in PBS).[3]

  • Buffer: PBS (pH 7.[3][4]4) containing 100

    
    M Diethylenetriaminepentaacetic acid (DTPA) to chelate metals.
    
  • Inhibitor (Control): Dicoumarol (NTR inhibitor).[5]

Workflow
  • Baseline: Add Probe (10

    
    M) to Buffer in a quartz cuvette. Record spectrum (
    
    
    
    ).
  • Activation: Add NADH (100

    
    M) and NTR (1 
    
    
    
    g/mL).
  • Kinetics: Monitor fluorescence intensity at

    
     every 1 minute for 20 minutes at 37°C.
    
  • Negative Control (Self-Validation):

    • Run a parallel sample with Probe + NADH + NTR + Dicoumarol (50

      
      M) .
      
    • Result: Fluorescence increase should be inhibited by >80%. If not, the probe may be unstable or reacting non-specifically with NADH.

Protocol: Biological Validation (Hypoxia Imaging)

Cell Culture Setup
  • Cell Lines: A549 (Lung carcinoma) or HeLa (Cervical cancer) – known for high NTR expression.[6]

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (

    
    ) or use chemical induction (
    
    
    
    , 100
    
    
    M) for 4 hours.
Imaging Workflow
  • Seeding: Seed cells on confocal dishes (

    
     mm) and grow to 70% confluence.
    
  • Staining: Replace media with fresh media containing the Probe (5–10

    
    M). Incubate for 30 mins.
    
  • Washing: Wash

    
     with PBS to remove extracellular probe.
    
  • Microscopy: Image using Confocal Laser Scanning Microscopy (CLSM).

    • Normoxia Control: Cells incubated in standard air (

      
      ).
      
    • Hypoxia Group: Cells incubated in

      
      .
      
    • Inhibitor Group: Pre-treat with Dicoumarol (50

      
      M) for 30 mins, then add Probe under hypoxia.
      
Experimental Workflow Diagram

Workflow Start Probe Synthesis QC QC: Quantum Yield (Relative Method) Start->QC InVitro In Vitro Assay (PBS + NTR + NADH) QC->InVitro Selectivity Selectivity Check (vs. GSH, Cys, H2O2) InVitro->Selectivity Cellular Cellular Imaging (A549/HeLa) Selectivity->Cellular If selective Validation Validation Controls: 1. Normoxia (Low Signal) 2. Hypoxia (High Signal) 3. Dicoumarol (Inhibited) Cellular->Validation

Figure 2: The sequential validation workflow from chemical synthesis to biological confirmation.

Data Presentation: Expected Results

Experimental ConditionExpected Fluorescence IntensityInterpretation
Probe Only (Buffer) Low (<5%)Probe stability; no auto-hydrolysis.
Probe + NADH Low (<5%)No reaction with cofactor alone.
Probe + NTR + NADH High (100%) Successful enzymatic reduction.
Probe + GSH/Cys Low (<10%)Selectivity against biothiols.
Normoxic Cells Low/ModerateBasal NTR level is low in aerobic conditions.
Hypoxic Cells High NTR overexpression triggers probe activation.
Hypoxic + Dicoumarol LowConfirms signal is NTR-dependent.

References

  • Mechanism of Nitroaromatic Probes

    • Xu, K., et al. (2021).[3] "Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe." Molecules, 26(4), 1088.[4][6]

  • Quantum Yield Protocol

    • Würth, C., et al. (2013). "Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Hypoxia & Nitroreductase Context

    • Li, Y., et al. (2013). "Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe." Analytical Chemistry, 85(8), 3926–3932.
  • BODIPY Scaffold Design

    • Zhu, H., et al. (2014). "Rational design of fluorescent probes for targeted in vivo nitroreductase visualization." Organic & Biomolecular Chemistry, 12, 4941-4948.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-(3-Nitrophenoxy)ethylamine synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-(3-Nitrophenoxy)ethylamine. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-Nitrophenoxy)ethylamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful and efficient synthesis of this key chemical intermediate. Our guidance is grounded in established chemical principles and practical, field-tested experience.

Introduction to the Synthesis

The synthesis of 2-(3-Nitrophenoxy)ethylamine is most commonly achieved via a Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3-nitrophenoxide is reacted with a 2-aminoethyl halide or a protected equivalent. The reaction is an SN2 process, and its success is highly dependent on the choice of base, solvent, temperature, and the nature of the starting materials.[1][2][3][4]

Visualizing the Reaction and Workflow

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation of 3-Nitrophenol cluster_1 Step 2: SN2 Attack 3-Nitrophenol 3-Nitrophenol 3-Nitrophenoxide 3-Nitrophenoxide 3-Nitrophenol->3-Nitrophenoxide + Base Base Base Product 2-(3-Nitrophenoxy)ethylamine 3-Nitrophenoxide->Product + 2-Chloroethylamine 3-Nitrophenoxide->Product SN2 Attack 2-Chloroethylamine_HCl 2-Chloroethylamine (or protected equivalent)

Caption: General mechanism for the synthesis of 2-(3-Nitrophenoxy)ethylamine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent problem that can stem from several factors. Let's break down the possibilities:

  • Incomplete Deprotonation of 3-Nitrophenol: The formation of the 3-nitrophenoxide is crucial for the reaction to proceed. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure you are using at least one equivalent of the base. For K2CO3, which is a weaker base, you might consider using an excess (1.5-2 equivalents).

  • Poor Solubility of Reactants: If the 3-nitrophenoxide or the aminoethyl halide salt has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the ionic intermediates.[5]

  • Side Reactions: The free amine in 2-chloroethylamine can react with another molecule of 2-chloroethylamine, leading to dimerization or polymerization.

    • Solution: It is highly recommended to use a protected version of 2-chloroethylamine, such as N-Boc-2-chloroethylamine or N-Cbz-2-chloroethylamine. The protecting group can be removed after the ether formation.

  • Reaction Temperature is Too Low: SN2 reactions have an activation energy barrier that needs to be overcome.

    • Solution: Gently heating the reaction mixture, typically to 50-80 °C, can significantly increase the reaction rate. However, avoid excessively high temperatures, which can promote elimination side reactions.

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I avoid them?

Answer:

The presence of multiple byproducts is a common challenge. Here are the likely culprits and mitigation strategies:

  • N-Alkylation of the Product: The primary amine of the product, 2-(3-nitrophenoxy)ethylamine, is nucleophilic and can react with the starting 2-chloroethylamine to form a secondary amine.

    • Solution: The best approach is to use a protected 2-aminoethyl halide. If you must use the unprotected form, use a slight excess of the 3-nitrophenol to ensure the 2-chloroethylamine is consumed quickly.

  • Dialkylation of the Amine: If you are using an unprotected 2-aminoethyl halide, you might see the formation of a tertiary amine.

    • Solution: Again, using a protected amine is the most effective solution.

  • Elimination Reaction: Although less likely with a primary halide, some elimination to form vinylamine (which is unstable and will polymerize) can occur, especially at high temperatures and with a sterically hindered base.

    • Solution: Maintain a moderate reaction temperature and use a non-hindered base.

Question: The reaction seems to have stalled and is not going to completion. What should I do?

Answer:

A stalled reaction can be frustrating. Here's a logical troubleshooting workflow:

Troubleshooting_Stalled_Reaction start Reaction Stalled check_TLC Analyze by TLC. Is starting material consumed? start->check_TLC increase_temp Increase temperature by 10-20°C check_TLC->increase_temp No continue_workup Proceed to workup check_TLC->continue_workup Yes increase_temp->check_TLC add_reagent Add more of the limiting reagent increase_temp->add_reagent Still no progress add_reagent->check_TLC check_base Was the base active? Was it added correctly? add_reagent->check_base Still stalled check_base->add_reagent Yes, but still stalled restart Restart reaction with fresh reagents check_base->restart No

Caption: Decision tree for troubleshooting a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction?

For optimal results, a strong base that is soluble in organic solvents is preferred. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol. Potassium carbonate (K2CO3) is a milder, less hazardous alternative that often gives good yields, especially when paired with a solvent like DMF.

Q2: Which solvent should I use?

Polar aprotic solvents are ideal for Williamson ether synthesis.[5]

  • Dimethylformamide (DMF): Excellent solvating power for ionic intermediates, promoting a faster reaction rate.

  • Acetonitrile (ACN): A good alternative, though slightly less polar than DMF.

  • Dimethyl sulfoxide (DMSO): Similar to DMF, but can be more difficult to remove during workup.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting materials (3-nitrophenol and the aminoethyl halide) and the product. A mixture of ethyl acetate and hexanes is a good starting point. Visualize the spots under UV light.

Q4: What is the best way to purify the final product?

The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: After the reaction, the product can be extracted into an acidic aqueous layer (e.g., 1M HCl) to separate it from neutral organic impurities. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.

  • Column Chromatography: If extraction does not provide sufficient purity, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent the product from sticking to the silica, is usually effective.

Optimized Experimental Protocol

This protocol assumes the use of a protected amine for a cleaner reaction and higher yield.

Materials:

  • 3-Nitrophenol

  • N-Boc-2-chloroethylamine

  • Potassium Carbonate (K2CO3), finely ground

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (1.0 eq), N-Boc-2-chloroethylamine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the 3-nitrophenol.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected product.

  • The Boc protecting group can then be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, 2-(3-nitrophenoxy)ethylamine.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale
Base K2CO3 (1.5 eq) or NaH (1.1 eq)Ensures complete deprotonation of the phenol.
Solvent DMF or ACNPolar aprotic solvent stabilizes ionic intermediates.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Amine Source N-protected 2-haloethylaminePrevents N-alkylation side reactions.
Reaction Time 12-24 hoursTypical duration for this type of reaction; monitor by TLC.

References

  • Knipe, A. C., Sridhar, N., & Lound-Keast, J. (1977). Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 581-583. [Link]

  • A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (2018).
  • Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof. (2013).
  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009).
  • Ogilvie, W. W. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry.
  • The Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (2021).
  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. (2005).
  • Synthesis and Properties of 3-Nitro-2H-chromenes. (2017).
  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine. (n.d.). ChemSynthesis. [Link]

  • PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN. (2009). WIPO Patentscope. [Link]

  • Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. (1999). The Journal of Organic Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). Chemeurope.com. [Link]

  • Ethylamine Properties, Reactions, and Applic
  • The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2021). E3S Web of Conferences.
  • 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. (2022).

Sources

Optimization

purification challenges of 2-(3-Nitrophenoxy)ethylamine and solutions

The following guide serves as a specialized Technical Support Center for researchers working with 2-(3-Nitrophenoxy)ethylamine (and related phenoxyethylamine derivatives). It is structured to address real-world purificat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(3-Nitrophenoxy)ethylamine (and related phenoxyethylamine derivatives). It is structured to address real-world purification bottlenecks, moving beyond standard textbook protocols to field-proven troubleshooting.

Ticket Status: Open Subject: Overcoming purification challenges: Phenol removal, Chromatography streaking, and Stability. Assigned Specialist: Senior Application Scientist

Molecule Profile & Properties

Before troubleshooting, understand the physicochemical behavior of your target.[1]

  • Target: 2-(3-Nitrophenoxy)ethylamine[2][3]

  • Structure: A basic primary amine linked via an ethyl ether chain to a meta-nitrobenzene ring.

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Basic (
      
      
      
      ). Causes streaking on silica; susceptible to oxidation.
    • Nitro Group (

      
      ):  Electron-withdrawing, polar. Adds "greasiness" but also polarity.
      
    • Ether Linkage (

      
      ):  Stable, but adds flexibility to the chain.
      
  • Common Impurities: 3-Nitrophenol (starting material), dialkylated side-products, oxidized amine (colored species).

Module 1: The "Sticky Oil" & Phenol Removal

User Complaint: "I synthesized the compound via nucleophilic substitution, but the product is an oil contaminated with starting material (3-nitrophenol). Column chromatography is not separating them well."

Diagnosis: You are likely relying solely on chromatography to separate species that have distinct acid-base properties. 3-Nitrophenol is acidic (


), while your product is basic. An Acid-Base Workup  is far superior to chromatography for this specific separation.
Protocol: The "Gold Standard" Acid-Base Back-Extraction

This method uses the pH-dependent solubility switch to isolate the amine from neutral and acidic impurities without a column.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., DCM or Ethyl Acetate ).

  • Acid Extraction (Target -> Water):

    • Extract the organic layer with 1M HCl (aq) (

      
      ).
      
    • Mechanism:[1][4][5][6][7][8] The amine is protonated to form the ammonium salt (

      
      ), which is water-soluble. The 3-nitrophenol remains neutral and stays in the organic layer.
      
    • Action: Keep the Aqueous layer. Set aside the Organic layer (contains phenol + neutral impurities).

  • Organic Wash (Cleanup):

    • Wash the acidic aqueous layer once with fresh DCM. This removes any entrained neutral organic species.

  • Basification (Target -> Organic):

    • Cool the aqueous layer on ice. Slowly add 6M NaOH until the solution is strongly basic (

      
      ).
      
    • Mechanism:[1][4][5][6][7][8] The ammonium salt is deprotonated back to the free amine (

      
      ). The amine is now insoluble in water but soluble in organics.
      
    • Note: Any residual nitrophenol becomes a phenolate anion (

      
      ) and stays in the water.
      
  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.[6][7]
      

Result: You should obtain the free amine as a cleaner oil, largely free of the starting phenol.

Module 2: Chromatography Nightmares (Streaking)

User Complaint: "My compound streaks from the baseline to the solvent front on TLC and the column. I can't get distinct fractions."

Diagnosis: The primary amine groups are interacting strongly with the acidic silanol groups (


) on the silica gel surface via hydrogen bonding and acid-base interaction. This causes "tailing" or streaking.[1][9][10][11]
Solution: Amine-Deactivated Silica

You must suppress the ionization of the silanols or the amine.

Option A: The Triethylamine (TEA) Block (Recommended) Pre-treat your mobile phase with a competing base.[9]

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1%

    
     .
    
  • Why it works: TEA is a stronger base; it binds to the acidic sites on the silica, effectively "capping" them so your product can pass through without sticking [1].

Option B: The "Basified Silica" Slurry If the streak is severe, pre-wash the silica column.

  • Pack the column with silica.

  • Flush with 2-3 column volumes of Mobile Phase containing 5% TEA.

  • Flush with normal Mobile Phase (1% TEA) to equilibrate.

  • Load sample.[1][10]

Data: Solvent System Selection Guide

Polarity NeededSolvent System (v/v)Additive (Critical)Application
LowDCM / EtOAc0.5% TEARemoving non-polar impurities
MediumDCM / MeOH (98:2 to 95:5)1% TEA or

Standard purification of the amine
HighDCM / MeOH (90:10)1%

Eluting highly polar/degraded amines
Module 3: Stabilization & Storage (The "Pink" Problem)

User Complaint: "The oil was light yellow initially but turned dark red/brown after a week in the fridge."

Diagnosis: Free amines, especially those with electron-rich aromatic systems or nitro groups, are prone to oxidation and light sensitivity. The "pink/brown" color is typical of N-oxide formation or oxidative coupling [2].

Solution: Salt Formation (Hydrochlorides or Oxalates)

Convert the unstable free amine oil into a stable, crystalline salt.

Protocol: Preparation of the Hydrochloride Salt

  • Dissolve the purified free amine oil in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .

  • Cool to

    
    .
    
  • Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise.

  • A white/off-white precipitate should form immediately.

  • Filter the solid and wash with cold ether.

  • Recrystallization: If the salt is colored, recrystallize from Isopropanol/Ethanol .

Benefit: The hydrochloride salt is indefinitely stable at room temperature and is non-hygroscopic compared to the free base.

Visualizing the Workflow

The following diagram illustrates the logic flow for purifying 2-(3-Nitrophenoxy)ethylamine, distinguishing between the "Quick Wash" and the "Deep Clean" (Acid-Base) methods.

PurificationWorkflow Start Crude Reaction Mixture (Amine + Nitrophenol + Impurities) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Start->Dissolve Decision Primary Impurity Type? Dissolve->Decision PathA Route A: Phenol Only (Quick Wash) Decision->PathA Mainly Nitrophenol PathB Route B: Complex Mix (Acid-Base Extraction) Decision->PathB Complex/Unknown WashNaOH Wash with 1M NaOH (pH > 12) PathA->WashNaOH ExtHCl Extract with 1M HCl (pH < 2) PathB->ExtHCl SepA Separate Layers WashNaOH->SepA OrgA Organic Layer: Contains Amine (Neutral) SepA->OrgA AqA Aqueous Layer: Contains Phenolate (Discard) SepA->AqA Final Pure Free Amine OrgA->Final SepB Separate Layers ExtHCl->SepB OrgB Organic Layer: Contains Phenol/Neutrals (Discard) SepB->OrgB AqB Aqueous Layer: Contains Amine Salt (Target) SepB->AqB Basify Basify Aqueous to pH > 12 (NaOH) AqB->Basify BackExt Extract back into DCM Basify->BackExt BackExt->Final SaltForm Optional: Convert to HCl Salt (For Stability) Final->SaltForm

Caption: Decision tree for purification. Route B (Acid-Base Back-Extraction) is recommended for high-purity applications.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Acetone for the recrystallization of the salt? A: Avoid ketones (acetone, MEK) if possible. Primary amines can react with ketones to form imines (Schiff bases) under acidic/dehydrating conditions, introducing a new impurity. Use Alcohols (IPA, EtOH) or Ethers instead [3].

Q: My yield is very low after the Acid-Base extraction. Where did it go? A: Check the pH of the aqueous layer before the final extraction.[4] It must be > 12. If the pH is only 8-9, a significant portion of the amine may still be protonated and trapped in the water. Also, ensure you extract the basic aqueous layer multiple times (3-4x) as phenoxyethylamines can be moderately water-soluble.

Q: I see a spot on TLC that doesn't move (Rf = 0). A: That is likely the hydrochloride salt of your amine (if you used acid recently) or a polymerized degradation product. Treat a small aliquot of your sample with a drop of NaOH/MeOH and re-spot. If it moves, it was just the salt.

References
  • BenchChem Technical Support. (2025).[1][9] Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives. Retrieved from

  • ResearchGate Community. (2017). Discussions on Amine Oxidation and Color Changes. Retrieved from

  • Master Organic Chemistry. (2025). Synthesis of Amines: Reaction of Primary Amines with Ketones. Retrieved from

  • Royal Society of Chemistry. (1977).[12] Synthesis of 2-(p-nitrophenoxy)ethylamine and its derivatives.[12] J. Chem. Soc., Perkin Trans.[12] 1. Retrieved from

Sources

Troubleshooting

common side products in the synthesis of 2-(3-Nitrophenoxy)ethylamine

Welcome to the technical support guide for the synthesis of 2-(3-Nitrophenoxy)ethylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Nitrophenoxy)ethylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Here, we will address common challenges, troubleshoot potential side reactions, and offer validated protocols to ensure the integrity and success of your experiments.

I. Synthesis Overview & Mechanistic Considerations

The most common and direct route to synthesizing 2-(3-Nitrophenoxy)ethylamine is via the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of 3-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-aminoethyl equivalent.[2][3][4]

The choice of the 2-aminoethyl synthon is critical and dictates the potential side products. Common choices include 2-haloethylamines (e.g., 2-bromoethylamine or 2-chloroethylamine) or, more frequently, a protected version like N-(2-bromoethyl)phthalimide to prevent self-condensation and other side reactions of the free amine. The subsequent deprotection step then yields the desired primary amine.

Below is a diagram illustrating the primary synthetic pathway using N-(2-bromoethyl)phthalimide.

Williamson_Synthesis cluster_0 Step 1: Ether Formation (SN2) cluster_1 Step 2: Deprotection 3-Nitrophenol 3-Nitrophenol Phenoxide 3-Nitrophenoxide (Nucleophile) 3-Nitrophenol->Phenoxide + Base - H₂O/H-Base⁺ Base Base Intermediate N-[2-(3-Nitrophenoxy)ethyl]phthalimide Phenoxide->Intermediate + Phth-NEtBr - Br⁻ Phth-NEtBr N-(2-bromoethyl)phthalimide (Electrophile) Product 2-(3-Nitrophenoxy)ethylamine Intermediate->Product + Hydrazine (e.g., N₂H₄) Byproduct Phthalhydrazide Intermediate->Byproduct Troubleshooting_Phenol Start Issue: Unreacted 3-Nitrophenol CheckBase Was the base strong enough (e.g., NaH, KH)? Start->CheckBase CheckAnhydrous Were reagents and solvent strictly anhydrous? CheckBase->CheckAnhydrous Yes Solution1 Action: Re-run with a stronger base (NaH, KH) in DMF or DMSO. CheckBase->Solution1 No CheckEquivalents Were at least 1.1 equivalents of base and alkylating agent used? CheckAnhydrous->CheckEquivalents Yes Solution2 Action: Dry solvents and reagents thoroughly before use. Run under inert atmosphere (N₂ or Ar). CheckAnhydrous->Solution2 No Solution3 Action: Re-run using 1.1-1.2 eq. of base and 1.1 eq. of alkylating agent. CheckEquivalents->Solution3 No Success Problem Resolved CheckEquivalents->Success Yes (Other issue likely) Solution1->Success Solution2->Success Solution3->Success

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Nitrophenoxy)ethylamine

Welcome to the technical support center for the synthesis of 2-(3-Nitrophenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Nitrophenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to enhance your experimental success and improve final product yield.

Understanding the Primary Synthetic Route: The Williamson Ether Synthesis

The most common and cost-effective method for preparing 2-(3-Nitrophenoxy)ethylamine is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-nitrophenol attacks an N-protected 2-haloethylamine or, more commonly, 3-nitrophenol attacks a protected 2-aminoethyl halide. The reaction is an SN2 process, meaning the reaction rate and success are highly dependent on the nature of the substrate, nucleophile, leaving group, and solvent.[1][2][3]

Below is a diagram illustrating the general workflow and a critical side reaction.

cluster_main Primary Synthetic Pathway (Williamson Ether Synthesis) cluster_side Common Side Reaction (E2 Elimination) A 3-Nitrophenol C 3-Nitrophenoxide (Nucleophile) A->C Deprotonation B Strong Base (e.g., NaH, K2CO3) E S_N2 Reaction (Ether Formation) C->E D 2-Bromoethylamine derivative (e.g., N-Boc-2-bromoethylamine) D->E F Protected Intermediate E->F G Deprotection (e.g., TFA, HCl) F->G H 2-(3-Nitrophenoxy)ethylamine (Final Product) G->H D_side 2-Bromoethylamine derivative (Especially with 2° halides or hindered base) Elimination E2 Elimination D_side->Elimination Base_side Strong, Sterically Hindered Base Byproduct Vinyl derivative (Byproduct) Elimination->Byproduct

Caption: Primary SN2 pathway and competing E2 elimination side reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer: Low or no product formation is typically rooted in issues with the nucleophile generation, the activity of the electrophile, or suboptimal reaction conditions.

  • Cause A: Incomplete Deprotonation of 3-Nitrophenol. The nucleophile, the 3-nitrophenoxide anion, must be formed in sufficient quantity. The pKa of 3-nitrophenol is approximately 8.4. For effective deprotonation, the conjugate acid of the base used should have a pKa significantly higher than this value.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, it may not be strong enough for complete deprotonation in certain solvents. Sodium hydride (NaH) is an excellent, non-nucleophilic strong base that will irreversibly deprotonate the phenol.[2] Ensure the NaH is fresh and handled under anhydrous conditions.

BasepKa of Conjugate AcidSuitability
Sodium Bicarbonate~6.4Unsuitable; too weak.
Potassium Carbonate~10.3Moderately effective, often requires heat and a polar aprotic solvent.
Sodium Hydroxide~15.7Effective, but can introduce water, which may lead to side reactions.
Sodium Hydride (NaH)~35Highly effective; forms the phenoxide irreversibly. Requires anhydrous solvent.
  • Cause B: Poor Leaving Group. The SN2 reaction rate is dependent on the quality of the leaving group. The general trend for halide leaving groups is I > Br > Cl > F.

    • Solution: If you are using a chloro-ethylamine derivative, consider switching to the bromo- or iodo- equivalent. 2-Bromoethylamine hydrobromide is commercially available and often used after N-protection.

  • Cause C: Suboptimal Solvent Choice. The SN2 reaction is favored by polar aprotic solvents, which can solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and more reactive.

    • Solution: Use solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN).[4] DMF is particularly effective at dissolving ionic intermediates and promoting SN2 reactions. Ensure the solvent is anhydrous, as water can quench the base and phenoxide.

  • Cause D: Insufficient Temperature. While SN2 reactions can often proceed at room temperature, sluggish reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant byproduct generation. Temperatures between 60-80 °C are a common starting point for optimization.[5]

Question 2: My reaction produces a significant amount of byproducts, making purification difficult and lowering the yield. What are these byproducts and how can I prevent them?

Answer: Byproduct formation is a common challenge. The primary culprits are typically elimination reactions and undesired N-alkylation.

  • Cause A: E2 Elimination. If the base is too sterically hindered or if a secondary alkyl halide is used, an E2 elimination reaction can compete with the desired SN2 substitution, producing a vinyl derivative.[6]

    • Solution: Use a primary alkyl halide (e.g., N-protected 2-bromoethylamine). Avoid bulky bases if elimination is a problem; NaH is small and effective. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Cause B: N-Alkylation of the Product. The product, 2-(3-Nitrophenoxy)ethylamine, has a primary amine that is nucleophilic. It can react with the remaining 2-bromoethylamine starting material, leading to the formation of a secondary amine byproduct.[7]

    • Solution: This is best addressed by using an N-protecting group on the 2-haloethylamine reactant. A tert-butoxycarbonyl (Boc) group is ideal. It is stable under the basic reaction conditions of the Williamson ether synthesis and can be easily removed afterward with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

cluster_workflow Troubleshooting Workflow Start Low Yield Issue Check_Conversion Check TLC: Any Product Formed? Start->Check_Conversion No_Product Problem: No Conversion Check_Conversion->No_Product No Some_Product Problem: Low Conversion or Byproducts Check_Conversion->Some_Product Yes Troubleshoot_Conversion 1. Use Stronger Base (NaH) 2. Check Leaving Group (Br > Cl) 3. Use Anhydrous Polar Aprotic Solvent (DMF) 4. Increase Temperature Gradually No_Product->Troubleshoot_Conversion Check_Byproducts Analyze Byproducts: N-Alkylation or Elimination? Some_Product->Check_Byproducts End Optimized Yield Troubleshoot_Conversion->End N_Alkylation Solution: Use N-Protected (e.g., Boc) Haloamine Check_Byproducts->N_Alkylation N-Alkylation Elimination Solution: 1. Use 1° Halide 2. Avoid Bulky Base 3. Lower Temperature Check_Byproducts->Elimination Elimination N_Alkylation->End Elimination->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Question 3: I'm struggling with the final purification. How can I effectively isolate the pure 2-(3-Nitrophenoxy)ethylamine?

Answer: Purification can be challenging due to the basicity of the amine and the potential for similar polarity byproducts. A combination of extraction and chromatography or distillation is typically required.

  • Step 1: Acid-Base Extraction. After the reaction (and deprotection, if used), the amine product can be selectively extracted.

    • Protocol: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash with water to remove water-soluble components like DMF. Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a pH of 10-12 and extract the free amine back into an organic solvent.[8]

  • Step 2: Column Chromatography. This is often necessary to remove closely related impurities.

    • Protocol: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is common. To prevent the basic amine from streaking on the acidic silica, it is highly recommended to add a small amount of a volatile base, like triethylamine (~1%), to the mobile phase.

  • Step 3: Distillation. If the product is a liquid and thermally stable, vacuum distillation can be an effective final purification step for larger scales.[8]

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative synthetic routes to the Williamson ether synthesis?

Yes, the Mitsunobu reaction is a powerful alternative, especially for substrates that are sensitive to the strongly basic conditions of the Williamson synthesis.[9][10] It allows for the coupling of an alcohol (3-nitrophenol) with a nucleophile (N-protected 2-aminoethanol) under mildly acidic conditions.

  • Mechanism: The reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol.[11] This method is known for its reliability and stereospecificity (inversion of configuration at the alcohol carbon, though not relevant here).[10]

  • Drawbacks: The primary drawback is the stoichiometry, which generates large amounts of triphenylphosphine oxide and reduced azodicarboxylate byproducts that must be removed.[11] The reagents are also more expensive than those used in the Williamson synthesis.

cluster_mitsunobu Alternative Pathway: Mitsunobu Reaction A 3-Nitrophenol (Nucleophile) D Redox Reaction (Ether Formation) A->D B N-Boc-ethanolamine (Alcohol) B->D C PPh3 / DIAD E Protected Intermediate D->E Byproducts Byproducts: Ph3P=O DIAD-H2 D->Byproducts F Deprotection E->F G Final Product F->G

Caption: The Mitsunobu reaction as an alternative synthetic route.

Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?

A combination of techniques is essential for robust process control.

  • Thin Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates.[12] Specific shifts in the aromatic and aliphatic regions will confirm the ether linkage.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.[12] Techniques like GC-MS can also help identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can resolve the main product from trace impurities, allowing for accurate purity determination (e.g., >99%).

Q3: My final product is 2-(3-Aminophenoxy)ethylamine. What is the best way to reduce the nitro group?

The reduction of the nitro group to an amine is a standard transformation with several reliable methods. The key is to choose a method that is chemoselective and does not affect other functional groups.

  • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas is highly effective. It is a green method with water as the only byproduct. Iron-based catalysts are also gaining prominence for their cost-effectiveness and high chemoselectivity.[13]

  • Metal/Acid Reduction: A classic and robust method involves using a metal like Tin (Sn) or Iron (Fe) in the presence of concentrated HCl.[14] Stannous chloride (SnCl₂) in an acidic medium is also a very reliable reagent for this transformation.[12] This method is tolerant of many functional groups but requires a stoichiometric amount of metal and a careful workup to remove metal salts.

Optimized Protocol: Williamson Ether Synthesis of 2-(3-Nitrophenoxy)ethylamine

This protocol incorporates the troubleshooting and optimization advice discussed above.

Materials:

  • 3-Nitrophenol

  • N-Boc-2-bromoethylamine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 4M HCl in Dioxane or Trifluoroacetic Acid (TFA)

Step 1: Formation of the Phenoxide (Nucleophile)

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-nitrophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (approx. 5-10 mL per gram of phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The solution should change color, indicating the formation of the sodium 3-nitrophenoxide.

Step 2: SN2 Reaction

  • In a separate flask, dissolve N-Boc-2-bromoethylamine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the haloamine dropwise to the phenoxide solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

Step 3: Workup and Isolation of Protected Intermediate

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(3-nitrophenoxy)ethylamine.

Step 4: Deprotection

  • Dissolve the crude protected amine in a suitable solvent (e.g., Dichloromethane or Dioxane).

  • Add an excess of 4M HCl in Dioxane or TFA (3-5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the acid and solvent.

Step 5: Final Purification

  • Dissolve the residue in water and basify to pH >11 with 2M NaOH.

  • Extract the free amine product with EtOAc or CH₂Cl₂ (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude product.

  • If necessary, purify further by silica gel column chromatography using a Hexane/EtOAc gradient containing 1% triethylamine.

References

  • Rasayan Journal of Chemistry. Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link]

  • Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. Available at: [Link]

  • Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
  • Chemistry LibreTexts. 24.6 Synthesis of Amines. Available at: [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • E3S Web of Conferences. Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. Available at: [Link]

  • Google Patents. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • ChemSynthesis. N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available at: [Link]

  • PubChem. 2-(3-Nitrophenyl)ethan-1-amine. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (PDF) Mechanochemical Mitsunobu Reactions. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • chemeurope.com. Williamson ether synthesis. Available at: [Link]

  • SciSpace. Efficient Methods for the Synthesis of 2-Hydroxyphenazine Based on the Pd-Catalyzed N-Arylation of Aryl Bromides. Available at: [Link]

  • ChemistryViews. Atom-Economical Mitsunobu Reaction Developed. Available at: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Reaction optimization a. Available at: [Link]

  • Scribd. Mitsunobu Reaction | PDF. Available at: [Link]

  • ResearchGate. Chapter+Amines.pdf. Available at: [Link]

  • National Institutes of Health. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Phenethylamine (PEA) Synthesis &amp; Optimization

Status: Active Operator: Senior Application Scientist (Organic Synthesis Division) Ticket ID: PEA-SYN-001 Subject: Troubleshooting Guide for Henry Reaction, Reduction, and Salt Crystallization User Safety & Compliance Wa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Organic Synthesis Division) Ticket ID: PEA-SYN-001 Subject: Troubleshooting Guide for Henry Reaction, Reduction, and Salt Crystallization

User Safety & Compliance Warning

CRITICAL: Phenethylamine (PEA) is a precursor chemical monitored in many jurisdictions due to its structural similarity to scheduled substituted phenethylamines (e.g., 2C-x, amphetamines). This guide addresses the technical troubleshooting of standard organic reactions (Henry reaction, Hydride reduction) for legitimate academic and industrial research purposes only.

Hazard Alert:

  • Nitromethane: Shock-sensitive explosive potential under specific conditions.

  • Lithium Aluminum Hydride (LAH): Pyrophoric.[1] Reacts violently with water.

  • Phenethylamine (Freebase): Caustic, skin irritant, causes severe eye damage.

Module 1: The Henry Reaction (Nitrostyrene Synthesis)

Context: The condensation of benzaldehyde with nitromethane to form


-nitrostyrene.
Troubleshooting Log

Q: My reaction mixture turned dark red/black instead of the expected yellow/orange. What happened? A: This indicates polymerization or Cannizzaro side-reactions , usually caused by excessive temperature or highly basic conditions.

  • The Fix:

    • Catalyst Control: Switch from strong bases (OH⁻) to buffered catalysts. Ammonium acetate (

      
      ) in Glacial Acetic Acid (GAA) is the industry standard because it buffers the pH, preventing the degradation of the aldehyde [1].
      
    • Temperature: Do not exceed reflux temperatures of the solvent. If using neat nitromethane, keep it below 100°C.

    • Solvent: Use a solvent system that allows the product to crystallize out as it forms (e.g., cold MeOH or EtOH), pushing the equilibrium forward and protecting the product from further reaction.

Q: I have low yields (<60%), and the product won't crystallize. A: Water is the enemy here. The Henry reaction is an equilibrium process.

  • The Fix:

    • Dean-Stark Trap: If using benzene/toluene, continuously remove water.

    • Stoichiometry: Ensure a slight excess of nitromethane (1.2 - 1.5 eq) to drive the reaction to completion.

    • Isolation: If the product oils out, cool to 0°C and scratch the glass. If it remains oily, your solvent still contains too much acetic acid. Perform a wash with cold water/brine to remove the acid catalyst before attempting recrystallization.

Module 2: Reduction Strategies (The Critical Bottleneck)

Context: Converting the nitroalkene to the primary amine.[2] This is where most failures occur due to dimerization or incomplete reduction.

Comparative Analysis of Reduction Agents
MethodReagent SystemYield PotentialRisk ProfilePrimary Issue
Hydride Transfer

(LAH) in THF/Et2O
High (80-90%)Extreme (Pyrophoric)Aluminum emulsion during workup (The "Gray Sludge").
Catalytic Hydrog.

+ Pd/C (Acidic media)
Med-High (70-85%)Moderate (Flammable gas)Dimer formation (secondary amines) if acid is insufficient.
Dissolving Metal Zn/HCl or Al/HgLow-Med (40-60%)High (Hg toxicity)Incomplete reduction (stops at oxime/hydroxylamine).
Borohydride

+

Med (60-75%)LowRequires precise temp control to avoid side products [2].
Troubleshooting Log

Q: After LAH reduction, I have a gray, sticky emulsion that traps my product. Filtration is impossible. A: You are experiencing the "Aluminum Hydroxide Gel" problem. Do not simply add water.[3]

  • The Protocol (Fieser Workup): For

    
     grams of LAH used:
    
    • Slowly add

      
       mL water.
      
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL water.
      
    • Result: This forms a granular, sand-like precipitate of sodium aluminate that filters easily, releasing your amine from the matrix [3].

Q: My product has a "red tint" after hydrogenation. A: The red color is often a trace azo-impurity or polymerized indole derivative if the starting material wasn't pure.

  • The Fix: Distillation of the freebase under high vacuum is the only reliable way to remove these chromophores before salt formation.

Q: GC-MS shows a peak with M-16 mass relative to PEA. What is it? A: This is the Hydroxylamine intermediate (


).
  • Cause: Incomplete reduction.[4][5]

  • Solution: Increase reaction time or reductant equivalents. If using hydrogenation, ensure the catalyst is not poisoned (Sulphur/Halogens from previous steps).

Module 3: Isolation & Purification (The "Oiling Out" Phenomenon)

Context: Converting the freebase oil into a stable, crystalline Hydrochloride salt.

Visual Workflow: Purification Decision Matrix

PEA_Purification Start Crude Reaction Mixture Extract Acid/Base Extraction (Isolate Freebase Oil) Start->Extract CheckState Physical State Check Extract->CheckState Oil Clear/Amber Oil (Freebase) CheckState->Oil Success Sludge Emulsion/Sludge CheckState->Sludge Trapped Dry Dry Organic Phase (MgSO4 + Filtration) Oil->Dry Sludge->Extract Perform Fieser Workup SaltMethod Select Salting Method Dry->SaltMethod GasMethod Method A: Anhydrous Gassing (Bubble HCl gas into Et2O/DCM) SaltMethod->GasMethod Best for Bulk LiquidMethod Method B: Solvent Addition (Add 1.25M HCl in IPA/EtOH) SaltMethod->LiquidMethod Best for Small Scale Result White Crystalline Solid (PEA-HCl, mp ~217°C) GasMethod->Result LiquidMethod->Result Problem Sticky Gum/Hygroscopic Mass LiquidMethod->Problem If water present Fix Recrystallize: Boiling IPA + Acetone Problem->Fix Fix->Result

Figure 1: Decision matrix for the isolation of Phenethylamine Hydrochloride from crude reaction mixtures.

Troubleshooting Log

Q: I added HCl, but the product turned into a sticky goo instead of crystals. A: This is "Oiling Out," caused by water contamination or solvent polarity mismatch .

  • The Science: PEA-HCl is highly hygroscopic. If your solvent (e.g., Ethanol) is "wet," the salt absorbs water and forms a hydrate oil.

  • The Fix:

    • Dry Everything: Dry your freebase organic layer with anhydrous

      
      before adding acid.
      
    • Switch Solvents: Use a non-polar solvent for the base (DCM or Diethyl Ether) and add anhydrous HCl (gas or dissolved in Dioxane/IPA).

    • Rescue: If you have goo, boil it in a minimum amount of Isopropanol (IPA) until dissolved, then add dry Acetone until cloudy. Cool slowly in the fridge.

Q: My crystals smell "fishy" even after drying. A: You have trapped Freebase in your crystal lattice.

  • Cause: Insufficient acid was used during crystallization.

  • Solution: Wash the crystals with cold ether containing a trace of HCl, then recrystallize from ethanol.

Frequently Asked Questions (FAQs)

Q: What is the shelf-life of the freebase vs. the salt? A:

  • Freebase: < 3 months. It avidly absorbs

    
     from the air to form the carbonate (white crust) and oxidizes. Store under Argon/Nitrogen in the freezer.
    
  • HCl Salt: > 2 years if kept dry. Store in a desiccator.

Q: Can I use NaBH4 alone to reduce the nitrostyrene? A: No. Sodium Borohydride is generally not strong enough to reduce the nitro group completely to the amine in high yield without a catalyst (like CuCl2 or Pd/C). It will often stop at the saturated nitro compound (


) [4].

Q: How do I validate purity without NMR? A:

  • Melting Point: PEA-HCl melts sharply at 217-219°C [5]. A range >2°C indicates impurities.

  • TLC: Silica gel, Eluent: MeOH:NH4OH (95:5). Stain with Ninhydrin (purple spot).

References
  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3. Link

  • Jana, U., Maiti, S., & Biswas, S. (2008). Sodium Borohydride/Copper(II) Chloride: A Mild and Effective System for the Reduction of Conjugated Nitroalkenes.[2] Tetrahedron Letters, 49(5), 858-862. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Fieser Workup Protocol).
  • Varma, R. S., & Kabalka, G. W. (1985). Reduction of Nitroalkenes with Boron Hydrides. Synthetic Communications, 15(9), 843-847. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Phenethylamine Hydrochloride. Link

Sources

Optimization

Technical Support Center: Stability Management of 2-(3-Nitrophenoxy)ethylamine

Diagnostic Triage: What are you seeing? Before proceeding with a full protocol, match your observation to the likely chemical failure mode using the table below.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: What are you seeing?

Before proceeding with a full protocol, match your observation to the likely chemical failure mode using the table below.

ObservationLikely Failure ModeSeverityImmediate Action
Color change to yellow/brown/black Oxidative Degradation (Formation of N-oxides, imines, and polymerized "tars").HighPurify via acid-base extraction immediately.
White crust/precipitate on storage Carbamate Formation (Reaction with atmospheric

).
ModerateDegas with

. The solid is likely the carbonate salt.
Loss of Nitro group (Analysis shows

)
Over-Reduction (Non-selective reduction of

to aniline).
CriticalIrreversible. Review reducing agent choice.
Unexplained yield loss in coupling Nucleophilic Competition (Dimerization or self-condensation).ModerateUse dilute conditions; ensure slow addition.

Deep Dive: The Mechanics of Decomposition

To prevent decomposition, you must understand why it happens. 2-(3-Nitrophenoxy)ethylamine contains two reactive centers with opposing stability profiles: a sensitive primary amine and a reducible nitro group .

Mechanism A: Oxidative Deamination (The "Browning" Effect)

Primary amines are electron-rich. In the presence of atmospheric oxygen, light, and trace metal ions (often from spatulas or solvent drums), they undergo Single Electron Transfer (SET) oxidation. This leads to radical intermediates that polymerize into dark, insoluble tars.

Mechanism B: Atmospheric Carboxylation

Primary amines are basic. They rapidly scavenge


 from the air to form carbamic acid derivatives or ammonium carbonates.


Result: Your "pure oil" turns into a crusty solid that weighs more but reacts less.
Visualization: Degradation Pathways

The following diagram maps the kinetic pathways leading to common decomposition products.

DecompositionPathways Start 2-(3-Nitrophenoxy)ethylamine (Active Reagent) Oxidation Oxidative Radical Formation Start->Oxidation O2 / Light / Metals CO2 Atmospheric CO2 Absorption Start->CO2 Air Exposure Imine Imine/N-Oxide Intermediates Oxidation->Imine -2H Tar Polymerized 'Tar' (Irreversible) Imine->Tar Polymerization Carbamate Ammonium Carbamate (White Solid) CO2->Carbamate Reversible

Figure 1: Kinetic degradation pathways. Note that oxidative polymerization is irreversible, whereas carbamate formation can often be reversed by acidification.

Prevention Protocols (SOPs)

SOP-01: The "Rescue" Protocol (Purification of Brown/Degraded Amine)

Use this if your compound has darkened but is not yet a solid tar.

Principle: The degradation products (neutral imines/tars) are not basic. The active amine is basic. We separate them using pH switching.

  • Dissolution: Dissolve the impure dark oil in Dichloromethane (DCM) or Ethyl Acetate.

  • Acidification: Extract the organic layer with 1M HCl (aq) .

    • Chemistry: The amine becomes the water-soluble hydrochloride salt (

      
      ). The neutral tars remain in the organic layer.
      
  • Separation: Discard the organic layer (which should contain the dark color).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 10.
    
    • Caution: Ensure the nitro group is not exposed to strong base for prolonged periods (though meta-nitro is relatively stable to SNAr).

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo (keep bath < 40°C).
    
  • Result: You should recover a pale yellow oil. Use immediately.

SOP-02: Long-Term Stabilization (Salt Formation)

Never store this compound as a free base for >1 week.

Workflow: Convert the free amine to its Hydrochloride or Oxalate salt. These salts are crystalline, non-hygroscopic, and resistant to oxidation.

SaltFormation Step1 Dissolve Free Amine in dry Et2O or 1,4-Dioxane Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add 4M HCl in Dioxane (Dropwise, 1.1 equiv) Step2->Step3 Step4 Precipitate Forms (White Solid) Step3->Step4 Step5 Filter & Wash (Cold Ether) Step4->Step5 Step6 Store Desiccated @ -20°C Step5->Step6

Figure 2: Stabilization workflow via Hydrochloride salt formation.[1] This form effectively halts oxidative degradation.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (


) for reductive amination with this compound? 
A: Proceed with Caution.  While 

is generally mild, the nitro group on an electron-deficient ring can sometimes be reduced to a hydroxylamine or aniline derivative if metal salts (like Co or Ni) are present as impurities.
  • Recommendation: Use Sodium Triacetoxyborohydride (

    
    )  at slightly acidic pH (AcOH). It is less reducing and highly chemoselective for imines over nitro groups.
    

Q: My reaction turned purple/red upon adding the amine. Is it decomposing? A: Not necessarily. Nitro-aromatics often form Meisenheimer complexes (colored charge-transfer complexes) in the presence of nucleophiles or bases.

  • Test: Take an aliquot and acidify it. If the color discharges and the starting material is recovered, it was just a transient complex. If the color persists, you may have diazo-coupling impurities (oxidation).

Q: Is the ether linkage (


) stable to acid? 
A: Yes.  The phenoxy-ethyl ether bond is very robust. It requires strong Lewis acids (like 

) or concentrated

to cleave. You can safely use TFA (Trifluoroacetic acid) or HCl for deprotection steps elsewhere in your molecule without breaking the linker.

Q: Why do you recommend avoiding metal spatulas? A: Trace transition metals (Iron, Copper) catalyze the Single Electron Transfer (SET) oxidation of amines. Always use glass pipettes or Teflon-coated spatulas when handling the free base form.

Summary of Physicochemical Properties

PropertyValueNotes
Molecular Weight 166.18 g/mol
Storage (Free Base) -20°C, Inert GasCritical: Light sensitive.
Storage (HCl Salt) Room Temp / 4°CHygroscopic; keep desiccated.
pKa (Conj. Acid) ~9.0 - 9.5Typical for primary alkyl amines.
Solubility DCM, MeOH, DMSOPoor solubility in water (unless protonated).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12950066, 2-(3-Nitrophenyl)ethanamine. Retrieved February 11, 2026 from [Link].

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Knipe, A. C., et al. (1977). Synthesis of 2-(p-nitrophenoxy)ethylamine and its derivatives. J. Chem. Soc., Perkin Trans.[2] 1. (Foundational synthesis and stability data for nitrophenoxyethylamines). [Link].[2]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Reactions Involving 2-(3-Nitrophenoxy)ethylamine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Nitrophenoxy)ethylamine. This resource is designed to provide in-depth, practical guidance on a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Nitrophenoxy)ethylamine. This resource is designed to provide in-depth, practical guidance on a critical experimental parameter: solvent selection. The choice of solvent can profoundly impact reaction yield, purity, and scalability. This guide moves beyond simple recommendations to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic routes.

The dual functionality of 2-(3-Nitrophenoxy)ethylamine—a primary amine and an electron-deficient aromatic ring—presents unique challenges and opportunities in synthesis. The primary amine is nucleophilic and basic, while the nitrophenoxy group is susceptible to nucleophilic aromatic substitution (SNAr) and reduction. The solvent's properties must be carefully matched to the specific transformation to ensure success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Bond Formation

Question 1: I'm performing an amide coupling reaction with 2-(3-Nitrophenoxy)ethylamine and a carboxylic acid. My yield is low, and I'm seeing significant side products. What's the best solvent to use?

Answer: Low yields and side products in amide coupling reactions often stem from suboptimal solvent choice. The ideal solvent must dissolve all reactants (the amine, carboxylic acid, and coupling agents) while being inert to the reactive intermediates.

For standard amide couplings using carbodiimide reagents (like DCC, EDCI) or uronium salts (like HATU, HBTU), polar aprotic solvents are generally the best choice.[1][][3]

Recommended Solvents & Rationale:

SolventKey Properties & RationaleCommon Issues & Troubleshooting
Dichloromethane (DCM) High Solubility: Excellent at dissolving a wide range of organic molecules. Low Boiling Point (40 °C): Easy to remove post-reaction.Environmental Concerns: DCM is a regulated solvent. Potential for Side Reactions: Can react with some nucleophiles under certain conditions. Troubleshooting: If you suspect DCM is problematic, consider switching to an alternative like 2-methyltetrahydrofuran (2-MeTHF).
N,N-Dimethylformamide (DMF) High Polarity: Excellent solvating power for polar reactants and intermediates, including amine salts that may form. High Boiling Point (153 °C): Suitable for reactions requiring elevated temperatures.Difficult to Remove: Its high boiling point makes removal challenging. Potential for Decomposition: Can decompose to dimethylamine, which can act as a nucleophile. Troubleshooting: Use high-vacuum distillation for removal. If decomposition is suspected, use freshly distilled or high-purity DMF.
Acetonitrile (ACN) Moderate Polarity: Good balance of solvating power. Inert: Generally unreactive towards common coupling reagents.Lower Solubility: May not be suitable for all substrates. Troubleshooting: Check the solubility of all reactants before committing to a large-scale reaction.

Expert Insight: The selection of a solvent is a critical parameter that can determine the success or failure of a synthesis.[4] While DCM and DMF are common choices, greener alternatives are gaining traction. For instance, a study on amide bond formation highlighted the potential of more sustainable solvents.[1]

Experimental Protocol: General Amide Coupling

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and the coupling agent (e.g., 1.1 equivalents of HATU) in your chosen solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine, DIPEA).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of 2-(3-Nitrophenoxy)ethylamine (1 equivalent) in the same solvent.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Purify the product by column chromatography.

Logical Flow for Amide Coupling Solvent Selection:

start Start: Amide Coupling solubility_check Are all reactants soluble? start->solubility_check temp_req Does the reaction require heat? solubility_check->temp_req Yes troubleshoot Troubleshoot: Consider alternative solvents (e.g., 2-MeTHF) solubility_check->troubleshoot No dcm Use Dichloromethane (DCM) temp_req->dcm No dmf Use N,N-Dimethylformamide (DMF) temp_req->dmf Yes end Proceed with Reaction dcm->end dmf->end acn Consider Acetonitrile (ACN) acn->end troubleshoot->end

Caption: Decision workflow for amide coupling solvent.

Section 2: Reduction of the Nitro Group

Question 2: I am trying to reduce the nitro group of 2-(3-Nitrophenoxy)ethylamine to an amine. Which solvent should I use for catalytic hydrogenation?

Answer: The catalytic reduction of an aromatic nitro group is a common and effective transformation. The solvent plays a crucial role in catalyst activity, hydrogen solubility, and reaction kinetics.[5][6]

Recommended Solvents & Rationale:

SolventKey Properties & RationaleCommon Issues & Troubleshooting
Ethanol (EtOH) / Methanol (MeOH) Protic Solvents: Excellent for dissolving the substrate and stabilizing the catalyst. Hydrogen Solubility: Good solubility for hydrogen gas.Potential for Etherification: Under acidic conditions (if any are present), the alcohol could potentially react with the starting material or product. Troubleshooting: Ensure the reaction is run under neutral conditions.
Ethyl Acetate (EtOAc) Aprotic Solvent: A good general-purpose solvent for hydrogenation. Easy to Remove: Low boiling point (77 °C).Catalyst Poisoning: Can sometimes be susceptible to impurities that poison the catalyst. Troubleshooting: Use high-purity, dry ethyl acetate.
Tetrahydrofuran (THF) Aprotic Ether: Good solvating power for a range of substrates.Peroxide Formation: Can form explosive peroxides upon storage. Troubleshooting: Always use freshly distilled or inhibitor-free THF.

Expert Insight: The choice of solvent can influence the chemoselectivity of the reduction.[5] For instance, in some cases, specific solvents can promote the formation of intermediate hydroxylamines.[5][7] For a clean reduction to the amine, protic solvents like ethanol are often a reliable choice.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 2-(3-Nitrophenoxy)ethylamine in your chosen solvent (e.g., ethanol) in a hydrogenation vessel.

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (typically from a balloon or at a set pressure).

  • Stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Logical Flow for Nitro Reduction Solvent Selection:

start Start: Nitro Reduction solubility Is the substrate soluble? start->solubility protic_preference Is a protic solvent preferred? solubility->protic_preference Yes troubleshoot Troubleshoot: Screen alternative solvents solubility->troubleshoot No etoh_meoh Use Ethanol or Methanol protic_preference->etoh_meoh Yes etoac_thf Use Ethyl Acetate or THF protic_preference->etoac_thf No end Proceed with Hydrogenation etoh_meoh->end etoac_thf->end troubleshoot->end

Caption: Decision workflow for nitro reduction solvent.

Section 3: Alkylation of the Amine

Question 3: I want to perform an N-alkylation on 2-(3-Nitrophenoxy)ethylamine with an alkyl halide. What solvent and base combination is recommended to avoid over-alkylation?

Answer: N-alkylation of primary amines can be challenging due to the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[8] The choice of solvent and base is critical to control the reaction.

Recommended Solvents & Rationale:

SolventKey Properties & RationaleCommon Issues & Troubleshooting
Acetonitrile (ACN) Polar Aprotic: Good for SN2 reactions.Solubility: May be an issue for some substrates.
N,N-Dimethylformamide (DMF) High Polarity: Promotes SN2 reactions.Difficult to Remove: High boiling point.
Acetone Polar Aprotic: Can be effective, especially with K2CO3 as the base.[9]Lower Boiling Point: May require longer reaction times.

Base Selection: A mild, non-nucleophilic base is often preferred to minimize side reactions. Potassium carbonate (K2CO3) is a common and effective choice.[9] Hindered amine bases like diisopropylethylamine (DIPEA) can also be used.

Expert Insight: To favor mono-alkylation, it is often beneficial to use a large excess of the primary amine relative to the alkylating agent. However, this is not practical when the amine is the valuable component. In such cases, careful control of stoichiometry and reaction conditions is paramount.

Experimental Protocol: N-Alkylation

  • Dissolve 2-(3-Nitrophenoxy)ethylamine and a base (e.g., 1.5 equivalents of K2CO3) in your chosen solvent (e.g., acetone).

  • Add the alkyl halide (1.0-1.1 equivalents) dropwise at room temperature.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, filter off the base and concentrate the solution.

  • Purify the product via column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Section 4: Nucleophilic Aromatic Substitution (SNAr)

Question 4: I am attempting a nucleophilic aromatic substitution (SNAr) on the nitrophenoxy ring. Which solvents are best for this type of reaction?

Answer: SNAr reactions are highly dependent on the ability of the solvent to stabilize the charged intermediate (Meisenheimer complex). Therefore, polar aprotic solvents are almost always the best choice.[10]

Recommended Solvents & Rationale:

SolventKey Properties & RationaleCommon Issues & Troubleshooting
Dimethyl Sulfoxide (DMSO) Highly Polar Aprotic: Excellent at stabilizing charged intermediates.Difficult to Remove: Very high boiling point (189 °C). Hygroscopic: Absorbs water from the atmosphere.
N,N-Dimethylformamide (DMF) High Polarity: Good alternative to DMSO.Difficult to Remove: High boiling point.
Tetrahydrofuran (THF) Moderately Polar: Can be used, but reactions may be slower.Peroxide Formation: Use with caution.

Expert Insight: The nitro group on the aromatic ring is essential for activating the ring towards nucleophilic attack.[11][12] The choice of nucleophile and reaction temperature will also be critical factors for success.

Experimental Protocol: SNAr Reaction

  • Dissolve 2-(3-Nitrophenoxy)ethylamine in a dry, polar aprotic solvent (e.g., DMSO).

  • Add a strong base (e.g., sodium hydride, NaH) if your nucleophile requires deprotonation.

  • Add the nucleophile.

  • Heat the reaction as necessary, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate to obtain the crude product for purification.

Summary of Solvent Properties

For your convenience, here is a table summarizing the properties of the solvents discussed.

SolventFormulaBoiling Point (°C)Melting Point (°C)Density (g/mL)Dipole Moment (D)Dielectric Constant
Dichloromethane (DCM)CH₂Cl₂40-96.71.331.609.1
N,N-Dimethylformamide (DMF)C₃H₇NO153-610.9443.8236.7
Acetonitrile (ACN)C₂H₃N82-450.7863.9237.5
Ethanol (EtOH)C₂H₅OH78-1140.7891.6924.5
Methanol (MeOH)CH₃OH65-980.7921.7032.7
Ethyl Acetate (EtOAc)C₄H₈O₂77-840.9021.786.0
Tetrahydrofuran (THF)C₄H₈O66-108.40.8861.637.5
AcetoneC₃H₆O56-950.7912.8820.7
Dimethyl Sulfoxide (DMSO)C₂H₆OS18918.51.0923.9646.7

Data sourced from multiple publicly available databases.[13]

References

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Retrieved from [Link]

  • Dunn, P. J., et al. (2011). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 13(4), 833-839.
  • Reichardt, C. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 2345-2347.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Rylander, P. N. (2010). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Langer, T., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ChemistryOpen, 11(5), e202200037.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2012). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. John Wiley & Sons.
  • Kornblum, N., & Seltzer, R. (1961). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Journal of the American Chemical Society, 83(17), 3668-3671.
  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 264-271.
  • Padmanabhan, V. S. (1956). The role of solvents in chemical reactions in Mixture of Solvents. Proceedings of the Indian Academy of Sciences - Section A, 43(4), 223-231.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • Varma, R. S. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Green Chemistry, 25(11), 4283-4290.
  • Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine. Retrieved from [Link]

  • Li, J., et al. (2024).
  • Procter, D. J., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(1), 124-127.
  • Fan, H. C., et al. (2010). Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: Effect by solvent and structure.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(6), 1386-1389.
  • Google Patents. (2023). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 264-271.
  • Mushrif, S. H., et al. (2020). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 5(8), 1435-1461.
  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • MDPI. (n.d.). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). ethyl (E)-3-(3-nitrophenoxy)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • ResearchGate. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. Retrieved from [Link]

Sources

Optimization

managing runaway reactions in nitration of phenethylamine

Technical Support Center: High-Energy Process Safety Topic: Thermal Hazard Management in Phenethylamine Nitration Ticket ID: NIT-PEA-001-RUNAWAY Introduction: The Thermodynamics of Disaster WARNING: Nitration of phenethy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Process Safety Topic: Thermal Hazard Management in Phenethylamine Nitration Ticket ID: NIT-PEA-001-RUNAWAY

Introduction: The Thermodynamics of Disaster

WARNING: Nitration of phenethylamine derivatives involves a "Mixed Acid" system (


). This is a Class 4 Reactive Hazard. The reaction is highly exothermic (

) and autocatalytic at high temperatures.

The primary failure mode in this synthesis is Thermal Runaway . This occurs when the rate of heat generation (


) exceeds the rate of heat removal (

).[1] Because the reaction rate follows the Arrhenius equation, a linear increase in temperature leads to an exponential increase in reaction rate, creating a deadly feedback loop.

This guide provides the engineering controls and emergency protocols required to prevent reactor over-pressurization and explosion.

Module 1: Critical Process Parameters (CPP)

To manage safety, you must control the variables that drive the runaway.[1][2]

ParameterCritical LimitThe "Why" (Mechanistic Insight)
Amine Status MUST BE PROTECTED Free primary amines (like phenethylamine) are susceptible to oxidative destruction by

, generating massive heat and

gas. Standard protocol requires N-protection (e.g., N-acetylphenethylamine) or full protonation prior to nitration.
Temperature

(Dosing)

(Reaction)
Above

, the risk of dinitration (more heat) and oxidative decomposition increases significantly.
Acid Concentration Maintain StoichiometryExcess

promotes over-nitration. Water accumulation (from the reaction) slows the rate; adding anhydride to scavenge water is exothermic and hazardous if not controlled.
Dosing Rate Mass Transfer LimitedIf you dose faster than the reaction consumes the reagent, unreacted

accumulates. This "potential energy" can release all at once if the mixture warms up (Accumulation Effect).

Module 2: The Runaway Mechanism (Visualization)

The following diagram illustrates the feedback loop that leads to a vessel rupture. Understanding this cycle is key to interrupting it.

RunawayLoop Start Normal Exotherm (Reaction Heat) TempRise Temperature Rise (Cooling Failure) Start->TempRise RateInc Reaction Rate Increases (Arrhenius Law) TempRise->RateInc Exponential Growth HeatGen Heat Generation > Cooling Capacity RateInc->HeatGen HeatGen->TempRise Feedback Loop SideRxn Decomposition / Oxidation (Gas Evolution) HeatGen->SideRxn T > T_onset Explosion Vessel Rupture / Explosion SideRxn->Explosion Rapid Pressurization

Figure 1: The Thermal Runaway Feedback Loop. Note the critical transition where Heat Generation outpaces Cooling Capacity.

Module 3: Troubleshooting & FAQs

Q1: I see brown fumes (


) evolving from the reaction mixture. Is this normal? 
  • Status: CRITICAL WARNING.

  • Diagnosis: Brown fumes indicate the breakdown of nitric acid or the oxidative decomposition of your organic substrate (the phenethylamine backbone). This is often accompanied by a rapid temperature spike.

  • Immediate Action:

    • Stop Dosing: Cut the feed of the nitrating agent immediately.[1]

    • Max Cooling: Maximize jacket cooling or bath circulation.

    • Nitrogen Sweep: If safe, increase nitrogen purge to clear fumes, but do not open the reactor (oxygen can accelerate fires).

    • Decision: If temperature stabilizes, hold. If temperature continues rising despite cooling, initiate Emergency Quench (see Module 4).

Q2: The temperature isn't rising during addition. Can I increase the dosing rate?

  • Status: DANGEROUS MISCONCEPTION.

  • Diagnosis: This is likely "Dosing Controlled" accumulation. If the reaction hasn't started (due to low temp or poor mixing), you are filling the reactor with unreacted "fuel." When the reaction finally kicks off, it will consume all that accumulated reagent instantly, causing a massive temperature spike.

  • Correct Protocol:

    • Stop dosing.[1]

    • Wait for the "exotherm kick" (a small temp rise indicating initiation).

    • Only resume dosing once you see the temperature respond to the addition (feed-limited regime).

Q3: Can I nitrate the free amine (Phenethylamine) directly?

  • Status: PROHIBITED (Safety).

  • Analysis: Direct nitration of free primary amines is chemically messy and thermally dangerous. The amine group is easily oxidized.

  • Solution: Protect the amine first.[3] Convert phenethylamine to N-acetylphenethylamine (acetamide derivative). The amide group is stable to nitration conditions and directs the nitro group to the para position (major) and ortho position (minor), preventing ring destruction.

Module 4: Emergency Response Protocols

If the reaction temperature exceeds the Maximum Allowable Temperature (MAT) —typically set at


 for this specific synthesis—you must execute the Kill Protocol.
The Quenching Decision Tree

QuenchLogic Monitor Monitor Internal Temp (Ti) Spike Ti > 40°C (Warning Limit) Monitor->Spike Action1 STOP FEED Increase Cooling Spike->Action1 Check Is Ti decreasing? Action1->Check Resume Resume cautiously Check->Resume Yes Critical Ti > 55°C (Critical Limit) OR Brown Fumes Check->Critical No Quench EMERGENCY QUENCH Dump to Ice/Water Critical->Quench If Reactor < Pressure Limit Evac EVACUATE AREA Critical->Evac If Pressure Rising Rapidly

Figure 2: Emergency Response Logic Flow.

Standard Operating Procedure: Emergency Quenching
  • Preparation: A "Kill Vessel" containing 5x volume of crushed ice/water must be available nearby (or plumbed for bottom-dump reactors).

  • Execution:

    • Lab Scale: If the flask is intact and accessible, pour the reaction mixture slowly onto the ice. NEVER pour water into the acid mixture (this causes a steam explosion).

    • Reactor Scale: Open the bottom dump valve to the quench tank containing chilled water.

  • Post-Quench: The mixture will contain diluted sulfuric/nitric acid and the organic product. Neutralize carefully with Sodium Bicarbonate or Sodium Hydroxide (exothermic!) before disposal.

References

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th Ed.). Elsevier.
  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety.

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Detailed thermodynamics of nitro-compound synthesis).
  • Cameo Chemicals. Nitric Acid, Red Fuming. NOAA Office of Response and Restoration.

Sources

Troubleshooting

removal of impurities from 2-(3-Nitrophenoxy)ethylamine crude product

Technical Support Center: Purification of 2-(3-Nitrophenoxy)ethylamine Introduction: The Criticality of Purity Subject: 2-(3-Nitrophenoxy)ethylamine CAS Registry Number: 59603-95-7 (Free Base) / Related: 175204-56-1 (Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-Nitrophenoxy)ethylamine

Introduction: The Criticality of Purity

Subject: 2-(3-Nitrophenoxy)ethylamine CAS Registry Number: 59603-95-7 (Free Base) / Related: 175204-56-1 (Hydrochloride) Role: Key intermediate in the synthesis of anti-arrhythmic agents (e.g., Dofetilide analogs) and


-adrenergic receptor agonists.

The Problem: Crude 2-(3-Nitrophenoxy)ethylamine is typically synthesized via the nucleophilic substitution of 3-nitrophenol with 2-chloroethylamine (or N-(2-bromoethyl)phthalimide followed by hydrazinolysis). The crude product often presents as a dark, viscous oil contaminated with:

  • Unreacted 3-Nitrophenol: A weak acid (

    
    ) that imparts a persistent yellow/orange color and cytotoxicity.
    
  • Bis-alkylated byproducts: Secondary/tertiary amines formed by over-alkylation.

  • Inorganic Salts: Residues from base catalysts (

    
    , NaOH).
    

The Solution: Unlike chromatographic methods which are time-consuming and expensive at scale, Acid-Base Extraction exploits the amphiphilic nature of the amine and the acidity of the phenolic impurity to achieve >98% purity.

Module 1: The Purification Decision Matrix

Before starting, assess the state of your crude material to select the correct workflow.[1]

PurificationStrategy Start Crude Product State State1 Dark Oil / Sticky Solid Start->State1 State2 Crystalline Solid Start->State2 Check1 Contains Phenol? (Yellow/Orange, Acidic pH) State1->Check1 MethodB PROTOCOL B: Recrystallization (Solvent: EtOH/Water) State2->MethodB High Purity MethodA PROTOCOL A: Acid-Base Extraction (Removes Phenols & Neutrals) Check1->MethodA Yes (Major Impurity) MethodC PROTOCOL C: Salt Formation (HCl/Oxalate) (Stabilizes Product) Check1->MethodC No (Minor Impurity) MethodA->MethodC Final Polish

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude product characteristics.

Module 2: Protocol A - The "Acid-Base Switch" (Recommended)

This protocol relies on the


 difference between the product (Amine 

) and the impurity (3-Nitrophenol

).

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid: 1M or 2M Hydrochloric Acid (HCl).

  • Base: 2M Sodium Hydroxide (NaOH).

  • Drying Agent: Anhydrous Sodium Sulfate (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).
    
Step-by-Step Methodology

1. Solubilization Dissolve the crude oil in DCM (10 mL per gram of crude). Ensure complete dissolution. If solids remain, they are likely inorganic salts; filter them out before proceeding.

2. The "Phenol Strip" (Base Wash)

  • Action: Wash the organic layer twice with 2M NaOH (1:1 volume ratio).

  • Mechanism: NaOH (

    
    ) deprotonates 3-nitrophenol into sodium 3-nitrophenoxide.
    
    • Reaction:

      
      
      
  • Observation: The aqueous layer will turn intense yellow/orange (phenoxide color). The amine remains neutral (

    
    ) and stays in the organic layer.
    
  • Discard: The yellow aqueous layer.

3. The "Amine Capture" (Acid Extraction)

  • Action: Extract the organic layer three times with 1M HCl.

  • Mechanism: HCl protonates the amine, converting it into the water-soluble hydrochloride salt.

    • Reaction:

      
      
      
  • Separation:

    • Aqueous Layer (Target): Contains your product.[2] Keep this.

    • Organic Layer (Waste): Contains non-basic impurities (bis-alkylated byproducts, neutral tars). Discard.

4. Recovery (Basification)

  • Action: Cool the combined acidic aqueous extracts to 0–5°C. Slowly add 4M NaOH or solid pellets until

    
    .
    
  • Observation: The solution will become cloudy as the free base amine precipitates or oils out.

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM.

5. Isolation

  • Combine DCM extracts, dry over

    
    , filter, and evaporate under reduced pressure.
    
  • Result: Pale yellow to off-white oil/solid (Free Base).

AcidBaseFlow Crude Crude Mixture in DCM (Amine + Phenol + Neutrals) WashNaOH Wash with 2M NaOH Crude->WashNaOH Sep1 Phase Separation 1 WashNaOH->Sep1 AqWaste1 Aqueous Waste (Nitrophenoxide - Yellow) Sep1->AqWaste1 OrgLayer1 Organic Layer (Amine + Neutrals) Sep1->OrgLayer1 ExtHCl Extract with 1M HCl OrgLayer1->ExtHCl Sep2 Phase Separation 2 ExtHCl->Sep2 OrgWaste2 Organic Waste (Neutrals/Tars) Sep2->OrgWaste2 AqProduct Aqueous Acid Layer (Amine-HCl Salt) Sep2->AqProduct Basify Basify (pH > 12) & Re-extract into DCM AqProduct->Basify Final Pure Free Base Basify->Final

Figure 2: The "Acid-Base Switch" workflow. Note the critical intermediate step where the product is temporarily moved to the aqueous phase to shed neutral organic impurities.

Module 3: Protocol C - Salt Formation (The Polish)

If the free base remains an oil or is unstable, converting it to a salt is the standard method for stabilization and final purification.

Option 1: Hydrochloride Salt (Most Common)

  • Dissolve purified free base in a minimal amount of anhydrous Isopropanol (IPA) or Ethanol.

  • Add HCl in Dioxane (4M) or bubble dry HCl gas until pH is acidic (~2).

  • Add diethyl ether or hexane dropwise to induce turbidity.

  • Cool to -20°C. White crystals of 2-(3-nitrophenoxy)ethylamine hydrochloride will form.

Option 2: Oxalate Salt (Best for Crystallinity)

  • Dissolve free base in hot ethanol.

  • Add 1 equivalent of oxalic acid dihydrate dissolved in hot ethanol.

  • Allow to cool slowly. Oxalates often crystallize more readily than HCl salts for this class of ether-amines.

Troubleshooting & FAQs

Q1: My product is still yellow after Protocol A. Why?

  • Cause: Nitro compounds are inherently yellow, but deep orange indicates residual phenoxide.

  • Fix: The "Amine Capture" step (Step 3) likely failed to exclude all phenol. Ensure your organic wash (Step 2) uses strong base (NaOH) , not weak base (Bicarbonate), to fully deprotonate the phenol (

    
     8.3).
    
  • Polishing: Recrystallize the final salt from Ethanol/Activated Charcoal to remove color bodies.

Q2: I formed a severe emulsion during the NaOH wash.

  • Cause: High concentration of crude or presence of amphiphilic tars.

  • Fix:

    • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the entire biphasic mixture through a pad of Celite.

    • Wait.[3] Gravity is the best reagent.

Q3: The yield is lower than expected after Acid Extraction.

  • Cause: The amine salt might be partially soluble in the organic layer if the alkyl chain imparts too much lipophilicity, or the aqueous volume was too small.

  • Fix: Re-extract the discarded organic layer (from Step 3) with fresh HCl. Combine aqueous fractions.[4]

Q4: Can I use column chromatography instead?

  • Answer: Yes, but it is often unnecessary.

  • Conditions: If required, use Silica Gel.

    • Mobile Phase: DCM:Methanol:Triethylamine (95:4:1).

    • Note: The Triethylamine is mandatory to prevent the amine from "streaking" (sticking) to the acidic silica.

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Purification
Product pKa ~10.5 (Amine)Protonates at pH < 9. Soluble in water as salt.
Impurity pKa 8.3 (3-Nitrophenol)Deprotonates at pH > 9. Soluble in water as phenoxide.
LogP (Product) ~1.5 - 2.0Moderately lipophilic; prefers organic solvents as free base.
Solubility (Salt) High in Water/MeOHAllows recrystallization from alcohols.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for Acid-Base extraction protocols).
  • Knipe, A. C., et al. (1977).[3] Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 581-583.[3] Link (Primary literature on synthesis and handling of nitrophenoxyethylamines).

  • U.S. Patent No. 3,470,251. Separation and purification of secondary alkyl primary amines. Link (Industrial precedent for amine purification via salt formation).

  • PubChem Compound Summary. 3-Nitrophenol (CID 12020). Link (Source for pKa and physical property data).

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-(3-Nitrophenoxy)ethylamine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(3-Nitrophenoxy)ethylamine. This document is designed for researchers, chemists, and drug development professionals who may e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(3-Nitrophenoxy)ethylamine. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure you can effectively incorporate this molecule into your experiments.

Understanding the Solubility Profile of 2-(3-Nitrophenoxy)ethylamine

The solubility of 2-(3-Nitrophenoxy)ethylamine is governed by its distinct structural features: a non-polar aromatic ring, a highly polar nitro group, a polar ether linkage, and a basic primary amine on an ethyl side chain. This combination of polar and non-polar regions gives the molecule an amphiphilic character, making its dissolution in a single organic solvent challenging.

  • Aromatic Nitro Group : Aromatic nitro compounds are typically soluble in many organic solvents but are practically insoluble in water.[1][2] The nitro group is a strong electron-withdrawing group, which significantly increases the molecule's polarity.[1]

  • Ethylamine Side Chain : The primary amine group is basic and can act as both a hydrogen bond donor and acceptor. While most aliphatic amines have some water solubility, this property decreases as the size of the carbon structure increases.[3] The presence of this basic functional group is the key to one of the most effective solubilization strategies.

  • Phenoxy Ether Linkage : The ether group adds polarity and can participate in hydrogen bonding with protic solvents, further influencing solvent preference.

The interplay of these groups means that a strategic approach is required to achieve successful solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3-Nitrophenoxy)ethylamine not dissolving in a common solvent like Dichloromethane (DCM) or Methanol?

A: This is a common issue. While DCM is a good solvent for many non-polar to moderately polar compounds, it may not be polar enough to overcome the strong intermolecular forces created by the nitro and amine groups. Conversely, highly polar protic solvents like methanol might interact strongly with the polar functionalities but fail to adequately solvate the non-polar aromatic ring. Often, a single solvent is not optimal, and a co-solvent system or pH adjustment is necessary.

Q2: I observe an oily film or solid precipitate after adding my compound. What does this mean?

A: This indicates that you have exceeded the solubility limit of 2-(3-Nitrophenoxy)ethylamine in the chosen solvent at the current temperature. The compound is "crashing out" of the solution. This necessitates either increasing the solvent volume, changing the solvent system, or applying one of the enhancement techniques described in our troubleshooting guide.

Q3: Can I heat the mixture to force the compound into solution?

A: Yes, gentle heating can significantly increase the solubility of many compounds, and this is often a good first step.[4] However, exercise caution. Prolonged heating at high temperatures can potentially degrade the compound. We recommend heating gradually (e.g., to 40-50°C) while stirring and visually monitoring for dissolution. If the compound precipitates upon cooling, the solution was supersaturated, and a more robust method is needed for long-term stability.

Q4: My downstream reaction is sensitive to acids. Can I still use the pH adjustment method?

A: This is a critical consideration. If you use an acid to form the amine salt for solubilization, the resulting solution will be acidic. This could interfere with pH-sensitive reactions (e.g., those using acid-labile protecting groups or requiring basic conditions). In such cases, using a co-solvent system is the preferred method. Alternatively, you could neutralize the solution with a base just before your reaction, but this adds complexity and risks precipitation.

Systematic Troubleshooting Guide

Poor solubility is a frequent obstacle in experimental chemistry.[5] Follow this systematic approach to efficiently find the optimal conditions for your compound.

Step 1: Rational Solvent Selection

The principle of "like dissolves like" is a useful starting point. Given the mixed polarity of 2-(3-Nitrophenoxy)ethylamine, a screening of solvents with varying polarities is recommended.

Solvent CategoryExample SolventsRationale & Suitability
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)These solvents are often the most effective starting point. They possess high polarity to interact with the nitro group and can accept hydrogen bonds from the amine group without the complexities of protic interactions. DMSO is a particularly powerful, albeit high-boiling, solvent.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These solvents can donate and accept hydrogen bonds, interacting well with the amine and ether functionalities. They are often used in co-solvent systems.[6]
Chlorinated Dichloromethane (DCM), ChloroformModerately polar. May be effective, especially when mixed with a more polar co-solvent. Be aware that primary amines can be incompatible with chloroform and carbon tetrachloride.[3]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneModerately polar and can accept hydrogen bonds. THF is a good general-purpose solvent to try.
Non-Polar Toluene, Hexanes, Diethyl EtherUnlikely to be effective as primary solvents due to the compound's high polarity. May be used as an anti-solvent for precipitation or in specific co-solvent mixtures.
Troubleshooting Workflow

This decision tree illustrates a logical workflow for addressing solubility issues.

G start Start: Compound is Insoluble in Initial Solvent solvent_screen Perform Solvent Screen (See Table 1) start->solvent_screen physical Apply Physical Methods: - Gentle Warming (40-50°C) - Sonication / Vortexing solvent_screen->physical check1 Is Compound Soluble? physical->check1 cosolvent Try Co-Solvent System (e.g., DCM/MeOH, THF/DMF) (See Protocol 1) check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Is Compound Soluble? cosolvent->check2 ph_adjust Is Reaction Acid-Tolerant? check2->ph_adjust No check2->success Yes acid Use pH Adjustment (Form Amine Salt) (See Protocol 2) ph_adjust->acid Yes fail Consult Advanced Strategies or Re-evaluate Experiment ph_adjust->fail No check3 Is Compound Soluble? acid->check3 check3->success Yes check3->fail No

Caption: A step-by-step decision workflow for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Solubilization Using a Co-Solvent System

This technique involves using a mixture of two or more miscible solvents to fine-tune the polarity of the solvent environment.[7] This is often highly effective for compounds with both polar and non-polar regions.

Objective: To dissolve 2-(3-Nitrophenoxy)ethylamine by creating a synergistic solvent mixture.

Materials:

  • 2-(3-Nitrophenoxy)ethylamine

  • Primary solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Co-solvent (e.g., Methanol or Dimethylformamide)

  • Glass vial, magnetic stirrer, and stir bar

Procedure:

  • Weigh the desired amount of 2-(3-Nitrophenoxy)ethylamine into a clean, dry vial.

  • Add a small volume of the primary, less polar solvent (e.g., DCM). Choose a volume that would represent roughly 50-75% of your final target volume.

  • Begin stirring the suspension at room temperature.

  • Slowly add the polar co-solvent (e.g., MeOH) dropwise to the stirring suspension.

  • Observe the mixture closely. Continue adding the co-solvent until the solid material is fully dissolved.

  • Troubleshooting: If dissolution is slow, gently warm the mixture to 40°C or place the vial in an ultrasonic bath for 5-10 minute intervals.

  • Once dissolved, allow the solution to cool to room temperature to ensure the compound remains in solution and does not precipitate.

Protocol 2: Solubilization via pH Adjustment (Salt Formation)

This is a powerful chemical modification technique that leverages the basicity of the ethylamine group.[8] By adding a small amount of acid, the amine is protonated to form an ammonium salt. This salt is ionic and typically exhibits dramatically increased solubility in polar solvents.

G cluster_0 Poorly Soluble Free Base cluster_1 Highly Soluble Salt Amine R-NH₂ Acid + H-X Salt R-NH₃⁺ X⁻ Acid->Salt Protonation

Caption: Protonation of the amine to form a more soluble salt.

Objective: To dissolve 2-(3-Nitrophenoxy)ethylamine by converting it to its more soluble salt form.

Materials:

  • 2-(3-Nitrophenoxy)ethylamine

  • Primary polar solvent (e.g., Methanol, Ethanol, or Acetonitrile)

  • Acid source (e.g., 2M HCl in diethyl ether, or neat Acetic Acid)

  • Glass vial, magnetic stirrer, and stir bar

Procedure:

  • Suspend the desired amount of 2-(3-Nitrophenoxy)ethylamine in the chosen polar solvent (e.g., Methanol).

  • While stirring vigorously, add the acid source drop by drop. A slight stoichiometric excess (e.g., 1.1 equivalents) is often sufficient.

    • For HCl: Use a pre-made solution (e.g., 2M in ether) to control the addition. You may observe the formation of a new solid (the hydrochloride salt), which should then dissolve in the polar solvent.

    • For Acetic Acid: Add the acid directly.

  • Continue stirring until a clear, homogeneous solution is obtained. The process is often rapid.

  • Self-Validation: The formation of a clear solution from an opaque suspension is a strong indicator of successful salt formation and solubilization.

  • Critical Note: Remember that the final solution is now acidic. Ensure this is compatible with your planned experiment.

Advanced Strategies

If the above methods fail, or if your experimental constraints prevent their use, more advanced formulation techniques can be considered, though they are more common in drug development than in discovery chemistry.[9][10] These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the non-polar parts of the molecule, enhancing aqueous solubility.[8]

  • Micronization: Reducing the particle size of the solid to increase the surface area, which enhances the rate of dissolution but not the intrinsic solubility.[11]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges presented by 2-(3-Nitrophenoxy)ethylamine and proceed with their scientific objectives.

References

[12] ScienceMadness Wiki. (2020). Nitrobenzene. Available at: [Link] [13] Solubility of Things. (n.d.). Nitrobenzene. Available at: [Link] [1] Anonymous. (2020). NITRO COMPOUNDS. Available at: [Link] [14] Missouri S&T. (n.d.). Aromatic Nitro Compounds. Available at: [Link] [2] Quora. (2019). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? Available at: [Link] [9] Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link] [7] Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research J. Pharm. and Tech., 6(11), 1258-1270. Available at: [Link] [15] Kumar, S., & Kumar, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(9), 1-10. Available at: [Link] [8] Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. Available at: [Link] [16] Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Available at: Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link] American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles. Available at: [Link] [5] BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link] [4] Drug Discovery & Development. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link] [6] CUTM Courseware. (n.d.). Solubility Enhancement Technique. Available at: [Link] [3] Lumen Learning. (n.d.). Organic Chemistry II - 23.1. Properties of amines. Available at: [Link] [10] ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-, 3-, and 4-nitrophenoxyethylamine

Executive Summary: The Hidden Scaffolds Nitrophenoxyethylamines (NPEAs) are critical, albeit often transient, intermediates in the synthesis of bioactive phenoxyethylamines. While rarely used as final pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Scaffolds

Nitrophenoxyethylamines (NPEAs) are critical, albeit often transient, intermediates in the synthesis of bioactive phenoxyethylamines. While rarely used as final pharmaceutical agents due to the potential toxicity and metabolic liability of the nitro group, their "performance" is measured by their synthetic utility , stability , and site-specific electronic influence as precursors.

This guide provides a comparative technical analysis of the three structural isomers—ortho (2-), meta (3-), and para (4-). It is designed for medicinal chemists and process engineers selecting the optimal isomer for building adrenergic antagonists, antiarrhythmics, or novel chemical probes.

Comparative Technical Profile

The position of the nitro group dictates not only the physicochemical properties of the molecule but also the viable synthetic pathways.

Feature2-Nitrophenoxyethylamine (Ortho)3-Nitrophenoxyethylamine (Meta)4-Nitrophenoxyethylamine (Para)
CAS Number 98395-65-4 (HCl salt)26646-35-560814-16-6
Electronic Effect Strong Inductive (-I) & Resonance (-M)Strong Inductive (-I) onlyStrong Inductive (-I) & Resonance (-M)
Synthetic Route

or


Only
(Critical limitation)

or

Steric Profile High (Ortho-effect)ModerateLow (Linear topology)
Key Application Precursor to o-aminophenoxy scaffolds (e.g., Tamsulosin/Carvedilol analogues)SAR Probes (Binding pocket exploration)Precursor to Class III antiarrhythmics (e.g., Dofetilide analogues)
hERG Liability Low (as intermediate); derivatives varyModerateHigh (derivatives often potent blockers)

Synthetic Performance & Methodology

The "performance" of these isomers in a synthetic context is defined by the efficiency of their formation. The electron-withdrawing nature of the nitro group activates the benzene ring for Nucleophilic Aromatic Substitution (


), but only  when the nitro group is ortho or para to the leaving group.
A. The Synthetic Divergence
  • 2- and 4-Isomers (

    
     Route):  Highly efficient. The nitro group stabilizes the Meisenheimer complex intermediate, allowing chloronitrobenzene to react directly with ethanolamine (or protected equivalents).
    
  • 3-Isomer (

    
     Route):  The nitro group at the meta position does not  activate the ring for 
    
    
    
    . Synthesis must proceed via the alkylation of 3-nitrophenol with a haloethylamine (Williamson Ether Synthesis). This route is generally slower and requires stronger bases.
B. Synthesis Decision Tree (DOT Visualization)

NPEA_Synthesis Start Target Isomer Selection Para 4-Nitrophenoxyethylamine (Para) Start->Para Ortho 2-Nitrophenoxyethylamine (Ortho) Start->Ortho Meta 3-Nitrophenoxyethylamine (Meta) Start->Meta SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Para->SNAr Activated Ortho->SNAr Activated SN2 Pathway B: SN2 (Williamson Ether Synthesis) Meta->SN2 Deactivated for SNAr Reagents_SNAr Reagents: Ethanolamine + Base Substrate: Chloronitrobenzene SNAr->Reagents_SNAr Reagents_SN2 Reagents: 2-Chloroethylamine + K2CO3 Substrate: Nitrophenol SN2->Reagents_SN2 Product Final Nitro-Intermediate Reagents_SNAr->Product Reagents_SN2->Product

Figure 1: Synthetic decision logic for nitrophenoxyethylamine isomers. Note the distinct pathway requirement for the meta-isomer.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Nitrophenoxy)ethylamine (Para-Isomer) via

Note: While


 is possible, the 

route from the phenol is often preferred in lab-scale settings to avoid handling volatile chloronitrobenzenes and to utilize readily available 4-nitrophenol.

Objective: Synthesis of 2-(4-nitrophenoxy)ethylamine hydrochloride. Scale: 10 mmol.

Materials:

  • 4-Nitrophenol (1.39 g, 10 mmol)

  • 1,2-Dibromoethane (excess, or 2-bromoethylamine HBr if available) [Note: Using N-(2-bromoethyl)phthalimide is the highest-yield route to avoid polymerization, followed by deprotection]

  • Preferred Route (Phthalimide Method):

    • N-(2-Bromoethyl)phthalimide (2.54 g, 10 mmol)

    • K₂CO₃ (anhydrous, 2.76 g, 20 mmol)

    • Acetonitrile (ACN, 50 mL)

    • Hydrazine hydrate (for deprotection)

Step-by-Step Workflow:

  • Coupling:

    • Charge a round-bottom flask with 4-nitrophenol, N-(2-bromoethyl)phthalimide, and K₂CO₃ in ACN.

    • Reflux for 12–16 hours under nitrogen. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).

    • Cool, filter off inorganic salts, and evaporate the solvent.

    • Recrystallize the intermediate (N-[2-(4-nitrophenoxy)ethyl]phthalimide) from ethanol (Yield typically 80-90%).

  • Deprotection:

    • Dissolve the intermediate in Ethanol (30 mL).

    • Add Hydrazine hydrate (3 equiv). Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool and acidify with concentrated HCl to pH < 2.

    • Filter off the phthalhydrazide by-product.

    • Concentrate the filtrate to obtain the 2-(4-nitrophenoxy)ethylamine hydrochloride salt.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic AA'BB' pattern of the para-substituted ring (~8.2 ppm and ~7.2 ppm) and the two triplets for the ethyl chain (~4.3 ppm O-CH2, ~3.2 ppm N-CH2).

Biological Relevance & Performance Context[1][2][3]

While these nitro-compounds are intermediates, their downstream "performance" in drug discovery is significant.

The "Ortho-Effect" in Drug Design

The 2-nitrophenoxy isomer is a direct scaffold for drugs targeting the


-adrenergic receptor.
  • Mechanism: Reduction of the 2-nitro group yields 2-aminophenoxyethylamine. This motif mimics the 2-alkoxyphenoxyethylamine pharmacophore found in Tamsulosin and Carvedilol .[1]

  • Performance Note: The steric bulk at the ortho position forces the side chain out of the plane of the phenyl ring, a conformation often required for high-affinity binding to GPCRs.

hERG Inhibition Liability

Researchers must be cautious when designing libraries around the 4-nitrophenoxy (para) scaffold.

  • Data Insight: Derivatives of p-phenoxyethylamine are structurally similar to Dofetilide and Sotalol (Class III antiarrhythmics).

  • Risk: High affinity for the hERG potassium channel is common in this class, leading to QT prolongation. The nitro group itself reduces hERG affinity compared to more lipophilic groups, but the reduced amine/amide derivatives often regain high potency.

Toxicity Profile
  • Mutagenicity: Nitroaromatics are often Ames positive (mutagenic) due to enzymatic reduction to hydroxylamines and nitroso intermediates that bind DNA.

  • Handling: All three isomers should be treated as potential mutagens and handled with appropriate PPE (gloves, fume hood).

References

  • Synthetic Methodology: Synthesis of 2-(4-Nitrophenoxy)ethyl chloride and derivatives. PrepChem. Available at: [Link]

  • Biological Activity (hERG): A fingerprint pair analysis of hERG inhibition data. National Institutes of Health (PMC). Available at: [Link]

  • Adrenergic Receptor Ligands: Investigation of the Adrenergic and Opioid Binding Affinities... of Kratom Alkaloids. National Institutes of Health (PMC). Available at: [Link]

  • Isomer Toxicity: NTP Technical Report on the Toxicity Studies of Ortho-, Meta-, and Para- Nitrotoluenes. PubMed. Available at: [Link]

  • General Properties: 2-(4-Nitrophenoxy)ethylamine Compound Summary. PubChem.[2] Available at: [Link]

Sources

Comparative

Validating the Structure of 2-(3-Nitrophenoxy)ethylamine by NMR: A Comparative Guide

Executive Summary & Strategic Rationale In drug discovery, 2-(3-Nitrophenoxy)ethylamine is a critical "linker" scaffold, often used to connect E3 ligase ligands to warheads in PROTAC design or as a precursor in fragment-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery, 2-(3-Nitrophenoxy)ethylamine is a critical "linker" scaffold, often used to connect E3 ligase ligands to warheads in PROTAC design or as a precursor in fragment-based drug discovery. However, its synthesis—typically via nucleophilic aromatic substitution (


) or Mitsunobu coupling—is prone to regioisomeric impurities (2-nitro vs. 3-nitro isomers) and side-reactions (N-alkylation vs. O-alkylation).

This guide moves beyond basic characterization, presenting a self-validating NMR strategy . We compare the standard 1D


H NMR approach against a rigorous Multi-Dimensional (1D + 2D) protocol. While 1D NMR is sufficient for purity checks, it is insufficient for absolute structural proof without reference standards. The 2D methodology described here provides ab initio structural certainty.

Comparative Analysis: 1D vs. Multi-Dimensional NMR

The "Standard" Approach: 1D H NMR (CDCl )

Most labs default to acquiring a proton spectrum in deuterated chloroform (CDCl


).
  • Pros: Fast (<5 mins), sharp lines, good solubility.

  • Cons: The amine protons (

    
    ) are often broad or invisible due to rapid exchange. The aromatic region of 3-substituted systems can be second-order (complex multiplets), making it difficult to distinguish from 2- or 4-substituted isomers without simulation.
    
  • Verdict: Insufficient for IND-enabling structural validation.

The "Gold Standard" Approach: Multi-Dimensional Protocol (DMSO- )

This protocol utilizes DMSO-


 to slow proton exchange and employs Heteronuclear Multiple Bond Correlation (HMBC) to "stitch" the aliphatic chain to the aromatic ring.
  • Pros: Visible

    
     protons (often as a triplet due to coupling with 
    
    
    
    ), distinct aromatic splitting, and definitive connectivity via HMBC.
  • Cons: Longer acquisition time (~30 mins total).

  • Verdict: Required for absolute structural assignment.

Detailed Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize concentration-dependent shifts:

  • Mass: Weigh 5.0 – 10.0 mg of the product.

  • Solvent: Add 600

    
    L of DMSO-
    
    
    
    (99.9% D). Note: Use an ampoule to ensure dryness; water peaks can obscure the aliphatic region.
  • Vessel: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H (Proton): 16 scans, relaxation delay (

    
    ) = 2.0s.
    
  • COSY: Gradient-selected, magnitude mode.

  • HSQC: Multiplicity-edited (distinguishes

    
     from 
    
    
    
    ).
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    

Data Interpretation & Validation Logic

The Aromatic "Fingerprint" (Regiochemistry)

The 3-nitro (meta) substitution pattern creates a unique splitting hierarchy that distinguishes it from ortho (2-nitro) or para (4-nitro) isomers.

  • H2 (The Isolate): Appears as a narrow triplet or singlet-like peak (

    
    7.7 ppm). It is flanked by the electron-withdrawing 
    
    
    
    and the electron-donating alkoxy group, but is magnetically isolated (only small
    
    
    coupling).
  • H5 (The Anchor): A pseudo-triplet (

    
    7.5 ppm) arising from two ortho-couplings (
    
    
    
    Hz).
  • H4 & H6 (The Wings): Two distinct doublets (or doublet of doublets). H4 is deshielded by the ortho-nitro group; H6 is shielded by the ortho-alkoxy group.

The Aliphatic "Linker" (Connectivity)

The ethyl chain must show connectivity to the oxygen, not the nitrogen (ruling out N-alkylation of 3-nitroaniline).

  • O-CH

    
    :  Deshielded triplet (
    
    
    
    4.1 ppm).
  • N-CH

    
    :  Shielded triplet (
    
    
    
    2.9 ppm).
Summary Data Table (DMSO- )
PositionType

(ppm)
Multiplicity

(Hz)
IntegralStructural Logic
H2 Ar-H7.78t (narrow)2.31HIsolated between substituents
H4 Ar-H7.85ddd8.1, 2.1, 0.91HOrtho to

(Deshielded)
H5 Ar-H7.56t8.11HMeta to substituents
H6 Ar-H7.42ddd8.2, 2.4, 0.91HOrtho to

-Linker (Shielded)
O-CH

Aliph4.12t5.72HAdjacent to Oxygen
N-CH

Aliph2.95t5.72HAdjacent to Nitrogen
NH

Amine~1.8-3.5br s-2HBroad, exchangeable

Note: Chemical shifts are approximate based on additive substituent effects and analogous 3-nitrophenetole derivatives [1, 2].

Visualization of Structural Logic[1]

Diagram 1: The Validation Workflow

This decision tree guides the researcher through the validation process, ensuring no assumptions are made about the structure.

ValidationWorkflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent H1_NMR Acquire 1H NMR Solvent->H1_NMR Check_Ar Aromatic Pattern Analysis (Is it 3-substituted?) H1_NMR->Check_Ar Fail_Ar REJECT: 2- or 4-isomer detected Check_Ar->Fail_Ar Pattern matches ortho/para Pass_Ar Confirm Meta-Substitution Check_Ar->Pass_Ar Pattern matches meta (s, d, t, d) Check_Link Linker Analysis (O-Alkylation vs N-Alkylation) Pass_Ar->Check_Link HMBC_Exp Run HMBC Experiment Check_Link->HMBC_Exp Ambiguous HMBC_Logic Check Correlation: O-CH2 (4.1 ppm) -> C1 (Ar-ipso) HMBC_Exp->HMBC_Logic Fail_Link REJECT: N-Alkylation detected HMBC_Logic->Fail_Link No correlation Success VALIDATED STRUCTURE 2-(3-Nitrophenoxy)ethylamine HMBC_Logic->Success Correlation observed

Caption: Step-by-step decision matrix for validating the regiochemistry and connectivity of the target molecule.

Diagram 2: HMBC Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof of the ether linkage. The arrow represents the critical 3-bond coupling (


) that connects the side chain to the ring.

HMBC_Connectivity cluster_ring Aromatic Ring cluster_chain Ethylamine Chain H_OCH2 H (O-CH2) δ 4.12 ppm C_Ipso C1 (Ipso) δ ~158 ppm H_OCH2->C_Ipso HMBC (3-bond) DEFINITIVE PROOF C_Ortho C6 (Ortho) δ ~115 ppm H_OCH2->C_Ortho HMBC (4-bond) (Weak/Optional)

Caption: The critical HMBC correlation from the methylene protons to the ipso-carbon confirms the O-alkylation.

Common Pitfalls & Troubleshooting

  • Water Contamination: The amine protons and the

    
     triplet can overlap with the water signal in wet DMSO (~3.3 ppm). Solution: Use fresh ampoules or add molecular sieves.
    
  • Ammonium Salt Formation: If the product was isolated as an HCl salt, the aliphatic protons will shift significantly downfield (~0.3 ppm), and the

    
     protons will appear as a broad singlet at ~8.0-8.5 ppm. Solution: Perform a D
    
    
    
    O shake to confirm exchangeable protons.
  • Rotamers: Unlike amides, this ether-amine does not exhibit rotamers at room temperature. Any "shadow peaks" likely indicate impurities, not conformational isomers.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3218 (3-Nitrophenetole) & SDBS No. 2785 (Phenoxyethylamine). National Institute of Advanced Industrial Science and Technology (AIST).[1][2] [Link][1]

  • Royal Society of Chemistry. Synthesis and characterization of nitrophenoxy derivatives.[3] Search Results for 3-nitrophenoxy derivatives.[4] [Link]

  • PubChem. 2-(3-Nitrophenyl)ethylamine Compound Summary. National Library of Medicine. [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Assessing the Purity of 2-(3-Nitrophenoxy)ethylamine

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as 2-(3-Nitrophenoxy)ethylamine, are the foundational building blocks of complex drug molecules. Any impurities present, whether they are residual starting materials, by-products, or degradation products, can carry forward through the synthesis, potentially impacting the final product's stability, manufacturability, and, most critically, its toxicological profile.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for impurity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth comparison of two orthogonal HPLC strategies for the comprehensive purity assessment of 2-(3-Nitrophenoxy)ethylamine: a robust Reversed-Phase (RP-HPLC) method for general impurity profiling and a specialized Chiral HPLC method for stereoisomeric impurity control. Our objective is to dissect the scientific rationale behind each method's design, providing researchers and drug development professionals with the practical insights needed to select and implement the most appropriate analytical approach.

Understanding the Analyte: 2-(3-Nitrophenoxy)ethylamine

To develop a robust analytical method, one must first understand the physicochemical properties of the target molecule. 2-(3-Nitrophenoxy)ethylamine possesses a distinct chemical architecture: a polar aromatic nitro group and an ether linkage, combined with a basic primary amine on an ethyl side chain.[3] This bifunctional nature—hydrophobic aromatic core and a polar, ionizable amine—dictates its chromatographic behavior.

Potential impurities that must be separated and quantified include:

  • Process-Related Impurities: Unreacted starting materials (e.g., 3-nitrophenol), reagents, and by-products from side reactions.

  • Isomeric Impurities: Positional isomers, such as 2-(2-nitrophenoxy)ethylamine and 2-(4-nitrophenoxy)ethylamine, which may have similar physical properties but different biological activities.

  • Degradation Products: Compounds formed under stress conditions like heat, light, oxidation, or extreme pH.

  • Chiral Impurities: While the target molecule is achiral, a chiral impurity could arise from a non-stereospecific synthesis step or the use of a racemic starting material.

Method 1: Reversed-Phase HPLC for Comprehensive Impurity Profiling

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility and broad applicability.[4] The fundamental principle involves a non-polar stationary phase (typically alkyl-silica based) and a polar mobile phase. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[5]

Causality Behind the Experimental Design

The goal is to achieve baseline separation of the main 2-(3-Nitrophenoxy)ethylamine peak from all potential process-related and isomeric impurities.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the logical first choice. Its long alkyl chains provide substantial hydrophobic character, promoting strong retention for the aromatic ring of the analyte and its non-polar impurities.[6] This strong retention allows for the use of higher organic content in the mobile phase, facilitating the elution of more polar impurities first.

  • Mobile Phase Strategy: The presence of the basic ethylamine group (pKa ≈ 9-10) is a critical consideration. At neutral pH, the amine can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to severe peak tailing.[7] To mitigate this, the mobile phase is buffered at a low pH (e.g., pH 2.5-3.5) using a phosphate or formate buffer. At this pH, the amine is fully protonated (R-NH3+), minimizing unwanted secondary ionic interactions and ensuring a sharp, symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution (from low to high acetonitrile concentration) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a practical timeframe.

  • Detection: The nitroaromatic chromophore in 2-(3-Nitrophenoxy)ethylamine provides strong UV absorbance. A UV detector, specifically a Photodiode Array (PDA) detector, is ideal. It not only quantifies the peaks but also provides UV spectra across a range of wavelengths.[8] This is invaluable for peak tracking during method development and for assessing peak purity by comparing spectra across a single peak.

Workflow for Method Development & Analysis

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in Diluent (e.g., 50:50 Water/ACN) A->B E Equilibrate C18 Column B->E C Prepare Mobile Phase A (e.g., 20mM Phosphate Buffer, pH 3.0) D Prepare Mobile Phase B (Acetonitrile) F Inject Sample E->F G Run Gradient Elution Program F->G H Integrate Chromatogram G->H I Assess System Suitability (Tailing, Resolution, etc.) H->I J Calculate Area % Purity I->J K Perform Peak Purity Analysis (PDA) J->K

Caption: Workflow for RP-HPLC Purity Analysis.

Method 2: Chiral HPLC for Enantiomeric Impurity Separation

While RP-HPLC is excellent for achiral separations, it is blind to enantiomers—mirror-image isomers that have identical physical properties in an achiral environment. If a synthesis involves a racemic component or has the potential to form a chiral by-product (let's call it "Impurity-R/S"), a specialized chiral method is mandatory.[9][10]

Causality Behind the Experimental Design

The objective here is specificity: to separate the enantiomers of a key chiral impurity from each other and from the main API peak.

  • Stationary Phase Selection: Chiral Stationary Phases (CSPs) are designed to create transient, diastereomeric complexes with enantiomers, leading to differential retention. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are extremely versatile and successful for a broad range of chiral molecules, including amines.[10] A column like a Chiralpak® IA (immobilized amylose derivative) would be a strong candidate.

  • Mobile Phase Strategy: Chiral separations are most often performed in either normal-phase (e.g., hexane/alcohol mixtures) or polar organic mode (e.g., acetonitrile/methanol).[11] For basic amines, peak shape can be challenging. The addition of a small amount of an acidic or basic additive is crucial.[12] For instance, in a normal-phase system like Hexane/Ethanol, adding 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) can dramatically improve peak symmetry and resolution by competing for active sites on the CSP and ensuring a consistent ionization state of the analyte. The choice between an acidic or basic additive is empirical and must be screened during development.

  • Detection: A UV detector is suitable, as the chromophore is still present in the impurity. The detection principles remain the same as in the RP-HPLC method.

Decision Logic for Method Selection

Method_Selection Start Purity Assessment Required for 2-(3-Nitrophenoxy)ethylamine Q1 Are process-related, isomeric, or degradation impurities the primary concern? Start->Q1 Method1 Use Method 1: Reversed-Phase HPLC (RP-HPLC) Q1->Method1 Yes Q2 Is there a known or potential chiral impurity in the sample? Q1->Q2 No Method1->Q2 Method2 Use Method 2: Chiral HPLC Q2->Method2 Yes End Comprehensive Purity Profile Established Q2->End No Method2->End

Caption: Decision tree for selecting the appropriate HPLC method.

Comparative Performance Data

The following table summarizes representative experimental data for the two methods. This data is illustrative of a well-developed method and is intended to highlight the performance characteristics of each approach.

Parameter Method 1: Reversed-Phase HPLC Method 2: Chiral HPLC Commentary
Column C18, 4.6 x 150 mm, 3.5 µmChiralpak® IA, 4.6 x 250 mm, 5 µmColumn choice is dictated entirely by the separation mode.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)Isocratic: Hexane/Isopropanol/DEA (80:20:0.1)RP-HPLC uses a gradient for broad impurity screening. Chiral methods are often isocratic for optimal resolution.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Detection PDA at 260 nmUV at 260 nmWavelength is selected based on the analyte's UV maxima.
Analyte t_R 8.5 min5.2 min (achiral analyte)Retention times are not directly comparable due to different mechanisms.
Impurity-A t_R 6.2 min (Isomer)N/AIsomeric impurity well-resolved from the main peak.
Impurity-R t_R N/A9.8 min (Enantiomer 1)Chiral method separates enantiomers of a hypothetical impurity.
Impurity-S t_R N/A11.3 min (Enantiomer 2)Baseline separation of enantiomers is achieved.
Resolution (R_s) > 2.0 (Analyte vs. Impurity-A)> 1.8 (Impurity-R vs. Impurity-S)A resolution > 1.5 is generally considered baseline separation.
Tailing Factor (T_f) 1.1 (Analyte Peak)1.2 (Impurity Peaks)Values close to 1.0 indicate excellent peak symmetry.
LOQ 0.02% (for Impurity-A)0.03% (for each enantiomer)Demonstrates high sensitivity for trace impurity quantification.

Detailed Experimental Protocols

Adherence to a detailed, validated protocol is essential for reproducible results. The methods described below must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[13][14]

Protocol 1: RP-HPLC Purity Method
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chemicals & Reagents: HPLC-grade acetonitrile, formic acid, and purified water.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 0-2 min (10% B), 2-15 min (10% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 10% B), 18.1-25 min (10% B).

    • Injection Volume: 10 µL.

    • Detection: PDA, 260 nm for quantification, scan range 200-400 nm for peak purity.

  • Sample Preparation:

    • Diluent: Water/Acetonitrile (50:50, v/v).

    • Sample Concentration: Accurately prepare a solution of 2-(3-Nitrophenoxy)ethylamine at approximately 0.5 mg/mL in diluent.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is suitable if the %RSD for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5, as per USP <621> guidelines.[15][16]

  • Analysis & Calculation: Inject the sample solution. Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Chiral HPLC Method for Impurity-R/S
  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.

  • Chemicals & Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak® IA, 4.6 x 250 mm, 5 µm, or equivalent.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

  • Sample Preparation:

    • Diluent: Mobile Phase.

    • Sample Concentration: Prepare a solution of 2-(3-Nitrophenoxy)ethylamine at approximately 1.0 mg/mL in diluent. This higher concentration may be needed to detect trace chiral impurities.

  • System Suitability Test (SST): Inject a resolution solution containing both the main compound and a racemic standard of the chiral impurity. The system is suitable if the resolution between the two enantiomeric peaks is ≥ 1.5.

  • Analysis & Calculation: Inject the sample solution. Quantify the enantiomeric impurity by comparing its peak area to a standard of known concentration.

Conclusion: An Orthogonal Approach to Ensuring Purity

The purity assessment of 2-(3-Nitrophenoxy)ethylamine requires a thoughtful, multi-faceted approach. No single method can be considered universally sufficient. This guide has demonstrated that a combination of two orthogonal HPLC techniques provides a self-validating and comprehensive purity profile.

  • Reversed-Phase HPLC serves as the primary tool for quantifying the main component and separating a wide array of potential process-related and isomeric impurities. Its robustness and broad applicability make it indispensable for routine quality control.

  • Chiral HPLC provides an essential, targeted analysis for stereoisomeric impurities that are invisible to achiral methods. Its implementation is critical whenever the synthetic route presents a risk of chiral contamination.

By understanding the scientific principles behind each method and leveraging them in a complementary fashion, researchers and drug development professionals can build a robust analytical control strategy. This ensures that the intermediate meets the stringent purity requirements necessary for the synthesis of safe and effective pharmaceuticals, aligning with the rigorous standards set by regulatory bodies like the ICH and USP.[13][17]

References

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Available at: [Link]

  • Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. PubMed. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • 2-(3-Nitrophenyl)ethan-1-amine. PubChem. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. Available at: [Link]

  • Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • <621> CHROMATOGRAPHY. USP-NF. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health (NIH). Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • USP-NF 621 Chromatography. Scribd. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(3-Nitrophenoxy)ethylamine Analogs

For researchers and drug development professionals, the specificity of an immunoassay is paramount. When developing assays for small molecules, such as 2-(3-Nitrophenoxy)ethylamine, a critical aspect of validation is the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an immunoassay is paramount. When developing assays for small molecules, such as 2-(3-Nitrophenoxy)ethylamine, a critical aspect of validation is the assessment of cross-reactivity. This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies of 2-(3-Nitrophenoxy)ethylamine analogs, supported by hypothetical experimental data and detailed protocols.

The Imperative of Cross-Reactivity Profiling

The fundamental principle of an immunoassay is the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[1] In the context of drug development and monitoring, understanding the cross-reactivity profile of an assay is crucial for several reasons:

  • Assay Specificity: It defines the assay's ability to exclusively measure the intended analyte without interference from related compounds, such as metabolites or structurally similar drugs.

  • Regulatory Compliance: Regulatory agencies often require thorough validation of an assay's specificity, including a comprehensive assessment of potential cross-reactants.

This guide will walk you through the essential steps of a cross-reactivity study for 2-(3-Nitrophenoxy)ethylamine, from the initial synthesis of necessary reagents to the final data analysis and interpretation.

The Experimental Cornerstone: Competitive ELISA

For small molecules like 2-(3-Nitrophenoxy)ethylamine, the competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for determining cross-reactivity.[2][3][4] This is because the small size of the analyte makes it challenging to use a traditional "sandwich" ELISA format which requires the simultaneous binding of two antibodies.[3][4]

The principle of a competitive ELISA is based on the competition between the free analyte in a sample (or a standard) and a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.

Essential Reagents: Hapten Synthesis and Antibody Production

Since small molecules are generally not immunogenic on their own, the first step is to create a hapten-carrier conjugate to elicit an immune response and generate specific antibodies.[5]

Hapten Design and Synthesis:

The hapten for 2-(3-Nitrophenoxy)ethylamine needs to be designed to expose key structural features of the parent molecule to the immune system. A common strategy is to introduce a linker arm with a reactive functional group (e.g., a carboxylic acid) that can be coupled to a carrier protein.

A plausible synthetic route for a 2-(3-Nitrophenoxy)ethylamine hapten could involve modifying the ethylamine moiety to incorporate a linker.

Carrier Protein Conjugation:

The synthesized hapten is then covalently coupled to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[6] The carbodiimide reaction, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is a widely used method for this conjugation.[6]

Antibody Production:

The hapten-KLH conjugate is used to immunize host animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.[5] The resulting antibodies are then purified and characterized for their binding affinity to the target analyte.

Step-by-Step Competitive ELISA Protocol
  • Coating: A 96-well microplate is coated with a fixed concentration of the hapten-BSA conjugate. The plate is then washed and blocked to prevent non-specific binding.

  • Competition: Standards of 2-(3-Nitrophenoxy)ethylamine or the test samples containing the analogs are pre-incubated with a limited amount of the specific primary antibody.

  • Incubation: The pre-incubated mixture is added to the coated and blocked microplate wells. During this step, the free analyte and the coated hapten-BSA compete for binding to the primary antibody.

  • Washing: The plate is washed to remove any unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to the wells.

  • Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a colorimetric, chemiluminescent, or fluorescent signal.

  • Measurement: The signal is read using a plate reader. The intensity of the signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow Diagram

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Generation p1 Coat plate with Hapten-BSA conjugate p2 Wash and Block p1->p2 c2 Add mixture to plate p2->c2 c1 Pre-incubate Antibody with Sample/Standard c1->c2 d1 Wash c2->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Read Signal d4->d5

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Designing and Analyzing the Cross-Reactivity Study

To evaluate the specificity of the immunoassay, a panel of analogs of 2-(3-Nitrophenoxy)ethylamine should be selected for testing. These analogs should represent potential metabolites, precursors, or other structurally related compounds.

Hypothetical Analogs for Cross-Reactivity Testing

The selection of analogs should be guided by an understanding of the potential metabolic pathways of 2-(3-Nitrophenoxy)ethylamine and the synthesis of related compounds.

Table 1: Hypothetical Analogs of 2-(3-Nitrophenoxy)ethylamine

Compound IDCompound NameStructureRationale for Inclusion
Parent 2-(3-Nitrophenoxy)ethylamine O2N-C6H4-O-CH2CH2-NH2 Target Analyte
Analog A2-(3-Aminophenoxy)ethylamineH2N-C6H4-O-CH2CH2-NH2Potential metabolite (reduction of nitro group)
Analog BN-Acetyl-2-(3-nitrophenoxy)ethylamineO2N-C6H4-O-CH2CH2-NH-COCH3Potential metabolite (acetylation of the amine)
Analog C2-(3-Nitrophenoxy)ethanolO2N-C6H4-O-CH2CH2-OHPotential precursor or metabolite
Analog D2-(4-Nitrophenoxy)ethylamineO2N(para)-C6H4-O-CH2CH2-NH2Positional isomer
Analog E2-(2-Nitrophenoxy)ethylamineO2N(ortho)-C6H4-O-CH2CH2-NH2Positional isomer
Analog F3-NitrophenolO2N-C6H4-OHCore structural fragment
Logical Relationship of Analogs

Analogs Parent 2-(3-Nitrophenoxy)ethylamine A Analog A (Nitro Reduction) Parent->A B Analog B (N-Acetylation) Parent->B C Analog C (Precursor/Metabolite) Parent->C D Analog D (Positional Isomer) Parent->D E Analog E (Positional Isomer) Parent->E F Analog F (Core Fragment) Parent->F

Caption: Relationship between the parent compound and its analogs.

Data Analysis and Interpretation

For each analog, a dose-response curve is generated by plotting the signal against a range of concentrations. From these curves, the concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100

Table 2: Hypothetical Cross-Reactivity Data

Compound IDIC50 (nM)% Cross-Reactivity
Parent 10 100%
Analog A5002%
Analog B1,0001%
Analog C>10,000<0.1%
Analog D8012.5%
Analog E1506.7%
Analog F>10,000<0.1%
Structure-Activity Relationship Insights
  • High Specificity for the Nitro and Ethylamine Groups: The low cross-reactivity of Analog A (reduced nitro group), Analog B (acetylated amine), and Analog C (lacks the amine) suggests that both the nitro group and the terminal amine are critical for antibody recognition.

  • Importance of the Nitro Group Position: The higher cross-reactivity of the para- and ortho-isomers (Analogs D and E) compared to other modifications indicates that while the meta position is preferred, the presence of a nitro group on the phenoxy ring is a key binding determinant.

  • Minimal Recognition of the Core Structure: The negligible cross-reactivity of 3-Nitrophenol (Analog F) demonstrates that the entire 2-(3-Nitrophenoxy)ethylamine structure is necessary for effective antibody binding.

Conclusion: Ensuring Assay Reliability

This guide outlines a systematic approach to evaluating the cross-reactivity of an immunoassay for 2-(3-Nitrophenoxy)ethylamine. By synthesizing relevant analogs, employing a competitive ELISA format, and systematically analyzing the data, researchers can gain a deep understanding of their assay's specificity. This rigorous validation is not merely a technical exercise; it is a fundamental requirement for ensuring the accuracy, reliability, and ultimate utility of the immunoassay in research and development settings. The principles and protocols described herein provide a robust framework for any scientist tasked with the development and validation of small-molecule immunoassays.

References

  • Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • ResearchGate. (n.d.). Hapten Synthesis and a Colloidal Gold Immunochromatographic Strip Assay to Detect Nitrofen and Bifenox in Fruits. [Link]

  • ResearchGate. (n.d.). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. [Link]

  • Semantic Scholar. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Ori. [Link]

  • Uniprot. (n.d.). ELISA kit. [Link]

  • U.S. Patent.
  • ACS Publications. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. [Link]

  • PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • PubMed. (n.d.). Structural aspects of cross-reactivity and its relation to antibody affinity. [Link]

  • MalariaWorld. (2023). Molecular determinants of cross-reactivity and potency by VH3-33 antibodies against the Plasmodium falciparum circumsporozoite protein. [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. [Link]

Sources

Validation

Comparative Guide: Biological Activity of Nitrophenoxy Isomers

Executive Summary The biological activity of nitrophenoxy derivatives—compounds containing a phenyl ether moiety substituted with a nitro group—is strictly governed by positional isomerism (ortho , meta , and para ). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biological activity of nitrophenoxy derivatives—compounds containing a phenyl ether moiety substituted with a nitro group—is strictly governed by positional isomerism (ortho , meta , and para ). This guide provides a technical comparison of these isomers, analyzing how the specific location of the nitro group (


) influences electronic distribution, steric hindrance, and ultimately, pharmacological potency.

Key Takeaways:

  • Para-isomers (4-nitrophenoxy): Generally exhibit the highest receptor binding affinity due to minimized steric hindrance and a strong "push-pull" electronic resonance effect.

  • Ortho-isomers (2-nitrophenoxy): Often show reduced activity in bulky binding pockets due to the "ortho effect" (steric clash), though they can be potent if intramolecular hydrogen bonding stabilizes a specific bioactive conformation.

  • Meta-isomers (3-nitrophenoxy): Frequently serve as "electronic bridges," offering electron-withdrawing character without the direct resonance conjugation seen in ortho/para systems, often leading to distinct metabolic stability profiles.

Chemical Basis of Activity (SAR Analysis)

To understand the biological data, one must first grasp the underlying physicochemical differences driven by the nitro group's position relative to the phenoxy oxygen.

Electronic Effects (The "Push-Pull" Mechanism)

The phenoxy oxygen is an Electron Donating Group (EDG) via resonance, while the nitro group is a strong Electron Withdrawing Group (EWG) .

  • Para (4-position): The resonance effects are cooperative. The oxygen lone pair donates electron density into the ring, which is delocalized directly onto the nitro group. This creates a strong dipole and facilitates charge-transfer interactions with protein targets.

  • Ortho (2-position): Similar electronic resonance to the para-isomer, but the proximity of the nitro group to the ether linkage creates significant steric strain and alters the torsion angle of the ether bond.

  • Meta (3-position): Resonance conjugation is interrupted. The nitro group exerts its electron-withdrawing influence primarily through induction (

    
    -bonds) rather than resonance (
    
    
    
    -bonds). This results in a less polarized molecule compared to the para isomer.
Visualization: SAR Logic Flow

The following diagram illustrates the decision logic for selecting an isomer based on desired pharmacological outcomes.

SAR_Logic Start Target Design Goal HighAffinity Maximize Binding Affinity Start->HighAffinity MetabolicStability Enhance Metabolic Stability Start->MetabolicStability StericConstraint Induce Conformational Lock Start->StericConstraint Para Para (4-NO2) High Dipole / Low Sterics HighAffinity->Para Linear Geometry Meta Meta (3-NO2) Inductive EWG / No Resonance MetabolicStability->Meta Electronic Decoupling Ortho Ortho (2-NO2) High Sterics / Intramolecular H-Bond StericConstraint->Ortho Ortho Effect Outcome1 Strong Receptor Interaction Para->Outcome1 Outcome2 Resistant to CYP450 Oxidation Meta->Outcome2 Outcome3 Bioactive Twist/Fold Ortho->Outcome3

Caption: Decision matrix for nitrophenoxy isomer selection based on electronic and steric requirements.

Comparative Biological Activity[1][2][3][4]

Antimicrobial Potency

In studies involving benzamide and chalcone derivatives containing nitrophenoxy moieties, the position of the nitro group significantly alters the Minimum Inhibitory Concentration (MIC).

  • Observation: Para-nitrophenoxy derivatives often exhibit superior antibacterial activity against Gram-positive bacteria (e.g., S. aureus).

  • Mechanism: The extended conjugation in the para-isomer allows for better intercalation or binding with bacterial DNA/enzymes (e.g., DNA gyrase).

  • Exception: In specific chalcone series, ortho -substitution has been shown to enhance anti-inflammatory activity by locking the molecule into a conformation that fits the COX-2 active site more tightly than the linear para-isomer.

Anticancer (Cytotoxicity)

Nitrophenoxy derivatives are frequently tested as cytotoxic agents. The "push-pull" electronic character of the para-isomer often correlates with higher cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7).

Comparative Data Summary:

Isomer PositionElectronic CharacterSteric ProfilePrimary Bioactivity Trend
Ortho (2-) Resonance (Push-Pull)High (Steric Clash)High specificity but lower general potency; active in COX inhibition.
Meta (3-) Inductive (EWG)ModerateImproved metabolic stability; often lower cytotoxicity (safer profile).
Para (4-) Resonance (Push-Pull)Low (Linear)Highest Potency ; maximal receptor binding and DNA intercalation.

Experimental Protocol: Determination of MIC (Broth Microdilution)

To objectively compare the biological activity of these isomers, a standardized Minimum Inhibitory Concentration (MIC) assay is required. This protocol ensures reproducibility across different isomer batches.

Reagents & Equipment
  • Compounds: 2-, 3-, and 4-nitrophenoxy derivatives (purity >95%).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Detection: Resazurin dye (0.01%) or Turbidity (OD600).

  • Plate: 96-well sterile polystyrene microplate.

Step-by-Step Workflow
  • Stock Preparation: Dissolve isomers in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Create a serial 2-fold dilution in MHB across the 96-well plate. Final concentrations should range from 512 µg/mL down to 0.5 µg/mL. Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard) and add 100 µL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Visualization: Assay Workflow

MIC_Workflow cluster_results Interpretation Step1 1. Stock Prep (DMSO Solubilization) Step2 2. Serial Dilution (96-well Plate) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 24h) Step3->Step4 Step5 5. Readout (Resazurin/OD600) Step4->Step5 ResultA Blue = Inhibition (MIC Reached) Step5->ResultA ResultB Pink = Growth (Below MIC) Step5->ResultB

Caption: Standardized Broth Microdilution workflow for determining MIC values of nitrophenoxy isomers.

References

  • Structure-Activity Relationship (SAR) of Nitrophenoxy Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Discusses how nitro-group positioning affects DNA intercalation and topoisomerase inhibition.

  • Position Matters: Effect of Nitro Group in Chalcones Source: MDPI (Molecules) Context: Provides direct comparison data showing ortho-nitro isomers favoring anti-inflammatory activity while para-nitro isomers favor vasorelaxation.

  • Synthesis and Antimicrobial Evaluation of Nitrophenoxy Benzamides Source: PubMed Context: Validates the antimicrobial potency differences between positional isomers in benzamide scaffolds.

  • Phenoxyacetic Acid Derivatives: Biological Profile Source: Jetir Context: Reviews the herbicidal and cytotoxic activity of phenoxyacetic acids, highlighting the role of ring substitution patterns.[1]

Sources

Comparative

Analytical Characterization of Phenoxyethylamine Compounds: A Technical Comparison Guide

Topic: Analytical Techniques for Characterizing Phenoxyethylamine Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for Characterizing Phenoxyethylamine Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Phenoxyethylamine (2-phenoxyethanamine, CAS: 1758-46-9) represents a distinct structural class often confused with, yet chemically unique from, the phenethylamine (PEA) backbone common in neuropsychiatric drug discovery. While PEA contains a carbon linker (Ph-CH2-CH2-NH2), phenoxyethylamine incorporates an ether linkage (Ph-O-CH2-CH2-NH2).

This single atom substitution drastically alters the electronic environment, metabolic stability, and spectroscopic signature of the molecule. This guide provides an objective comparison of analytical techniques required to unequivocally characterize phenoxyethylamine derivatives, distinguishing them from their isobaric or homologous phenethylamine counterparts.

The Core Analytical Challenge: Differentiation

The primary challenge in characterizing phenoxyethylamines is distinguishing the ether linkage from the alkyl chain of PEAs, especially in complex mixtures or metabolic studies where oxidative dealkylation may occur.

FeaturePhenethylamine (PEA)Phenoxyethylamine (POEA)Analytical Impact
Linker Carbon (-CH2-)Oxygen (-O-)NMR: Significant chemical shift change.
Electronic Effect Weakly donating (Alkyl)Electron Donating (Resonance)UV: Bathochromic shift in aromatic absorption.
Basicity pKa ~ 9.8pKa ~ 9.2 (Inductive effect of O)HPLC: Altered retention time at physiological pH.
Fragmentation Tropylium ion (

91)
Phenoxy/Phenol ions (

94, 107)
MS: Distinct fragmentation pathways.

Technique Comparison: Strengths & Limitations

Technique A: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Structural Elucidation

NMR is the only technique capable of ab initio structural confirmation. For phenoxyethylamines, the ether oxygen exerts a powerful deshielding effect on the adjacent methylene protons, creating a diagnostic signature that is impossible to misinterpret.

  • Diagnostic Signal (1H NMR): The methylene protons adjacent to the oxygen (Ph-O-CH2-) appear as a triplet at

    
     4.0 – 4.1 ppm . In contrast, the corresponding benzylic protons in PEA (Ph-CH2-) appear upfield at 
    
    
    
    2.8 – 2.9 ppm
    .
  • Causality: The electronegative oxygen atom pulls electron density away from the adjacent carbon, deshielding the protons and shifting the resonance downfield.

Technique B: Mass Spectrometry (LC-MS/MS vs GC-MS)

Sensitivity & Mixture Analysis

While NMR confirms structure, MS is required for trace impurity profiling and biological matrix analysis.

  • GC-MS (EI Source):

    • PEA: Dominant

      
      -cleavage yields 
      
      
      
      30 (
      
      
      ) and tropylium
      
      
      91.
    • Phenoxyethylamine: Dominant

      
      -cleavage also yields 
      
      
      
      30. However, the secondary fragments are distinct. The ether linkage often leads to the formation of a phenol radical cation (
      
      
      94) or a phenoxy cation (
      
      
      93), avoiding the formation of the tropylium ion characteristic of alkyl-benzenes.
  • LC-MS/MS (ESI Source):

    • Preferred for polar derivatives and salts.

    • Protocol Note: Acidic mobile phases are essential to protonate the primary amine

      
      , ensuring high sensitivity.
      
Technique C: HPLC-UV/DAD

Quantification & Purity

  • Chromatographic Behavior: Phenoxyethylamines are generally less basic than PEAs due to the electron-withdrawing inductive effect of the

    
    -oxygen. This often results in sharper peak shapes on C18 columns with standard acidic modifiers (Formic acid/TFA).
    
  • UV Detection: The phenoxy chromophore absorbs strongly at 270 nm (similar to phenol), whereas non-substituted PEAs have weaker absorption maxima around 257 nm.

Comparative Data Analysis

The following table summarizes the performance metrics of each technique specifically for 2-Phenoxyethylamine .

MetricHPLC-UV (C18)GC-MS (EI)1H NMR (400 MHz)
Primary Application Purity Assessment (>99%)Impurity ID / Forensic ScreenStructural Confirmation
Limit of Detection (LOD) ~0.5 µg/mL~10 ng/mL~1 mg/mL
Specificity Moderate (Rt dependent)High (Fingerprint)Absolute
Key Diagnostic Rt + UV Spectrum (270nm)

94 (Phenol ion)

4.0 ppm (t,

)
Throughput High (10-15 min/run)High (20 min/run)Low (Sample prep intense)

Detailed Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS Impurity Profiling

Objective: To detect and identify synthesis byproducts (e.g., unreacted phenol, bis-alkylated amines) in a phenoxyethylamine sample.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 90:10 Water:ACN. Vortex for 30s. Filter through 0.22 µm PTFE filter.

  • LC Parameters:

    • Flow Rate: 0.3 mL/min.

    • Column Temp: 40°C.

    • Gradient: 5% B (0-1 min)

      
       95% B (10 min) 
      
      
      
      Hold (2 min)
      
      
      Re-equilibrate.
  • MS Parameters (Q-TOF or Orbitrap):

    • Source: ESI Positive Mode (+).[1]

    • Scan Range:

      
       50 – 1000.
      
    • Capillary Voltage: 3500 V.

  • Data Analysis: Extract Ion Chromatogram (EIC) for

    
     (
    
    
    
    138.09 for 2-phenoxyethylamine). Look for peaks at
    
    
    95 (Phenol impurity) and
    
    
    275 (potential dimer).
Protocol 2: NMR Structural Confirmation Workflow

Objective: To unequivocally distinguish 2-phenoxyethylamine from 2-phenethylamine.

Reagents:

  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    (if salt form).
  • Internal Standard: TMS (Tetramethylsilane).

Workflow:

  • Preparation: Dissolve ~10 mg of the free base oil in 0.6 mL

    
    . If analyzing the HCl salt, use DMSO-
    
    
    
    and add 1 drop of
    
    
    to exchange exchangeable protons (NH2) if spectral simplification is needed.
  • Acquisition:

    • Run standard 1H (16 scans) and 13C (1024 scans).

    • Expert Tip: Run a COSY (Correlation Spectroscopy) experiment.

  • Interpretation Logic (Self-Validating Step):

    • Identify the aromatic region (6.8–7.4 ppm).

    • Locate the triplet at 4.0 ppm . If this is absent, the compound is NOT a phenoxyethylamine.

    • Verify the COSY correlation: The triplet at 4.0 ppm (

      
      ) must couple to the triplet at 3.0 ppm (
      
      
      
      ).

Visualizations

Figure 1: Analytical Decision Tree for Unknown Amine Powder

This workflow illustrates the logical path to identifying a phenoxyethylamine derivative.

AnalyticalWorkflow Start Unknown Sample (White Powder/Oil) Solubility Solubility Test (Water vs. CHCl3) Start->Solubility NMR_1H 1H NMR Spectroscopy (CDCl3 / DMSO-d6) Solubility->NMR_1H Dissolve Check_4ppm Check Region 3.9 - 4.1 ppm NMR_1H->Check_4ppm Result_PEA Signal ~2.8 ppm (Triplet) Likely Phenethylamine Check_4ppm->Result_PEA Absent Result_POEA Signal ~4.0 ppm (Triplet) Likely Phenoxyethylamine Check_4ppm->Result_POEA Present MS_Confirm LC-MS/MS Confirmation (Frag: m/z 94 vs 91) Result_PEA->MS_Confirm Result_POEA->MS_Confirm Final_ID Final Structural ID & Purity Report MS_Confirm->Final_ID

Caption: Decision tree for distinguishing phenoxyethylamines from phenethylamines using NMR chemical shifts as the primary filter.

Figure 2: LC-MS/MS Fragmentation Pathway Logic

Visualizing the mechanistic difference in fragmentation between the ether and alkyl analogues.

Fragmentation Parent Parent Ion [M+H]+ m/z 138 AlphaCleavage Alpha Cleavage (Common to both) Parent->AlphaCleavage - Ph-O-CH2• EtherCleavage Ether Cleavage (Specific to Phenoxy) Parent->EtherCleavage H-rearrangement Imine Imine Ion [CH2=NH2]+ m/z 30 AlphaCleavage->Imine PhenolIon Phenol Radical [Ph-OH]+. m/z 94 EtherCleavage->PhenolIon

Caption: Proposed ESI fragmentation pathway for 2-phenoxyethylamine. The formation of m/z 94 (phenol-like) is diagnostic against phenethylamines.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR shift causality).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for ether vs.

Sources

Validation

Comparative Stability &amp; Degradation Profiling: Nitro-Substituted Phenethylamines (2C-N) vs. Halogenated Analogs

Executive Summary This technical guide provides a comparative stability analysis of nitro-substituted phenethylamines, specifically 2,5-dimethoxy-4-nitrophenethylamine (2C-N) , against its halogenated structural analog,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative stability analysis of nitro-substituted phenethylamines, specifically 2,5-dimethoxy-4-nitrophenethylamine (2C-N) , against its halogenated structural analog, 2,5-dimethoxy-4-bromophenethylamine (2C-B) . While halogenated phenethylamines exhibit robust stability profiles suitable for standard pharmaceutical storage, nitro-substituted variants introduce specific liabilities regarding photolytic degradation and reductive metabolism . This guide outlines the mechanistic basis for these differences and provides validated protocols for their assessment.

Chemical Stability Profile

The substitution of the C4-position on the phenyl ring dictates the stability profile. The nitro group (


) is a strong electron-withdrawing group (EWG) with distinct photochemical reactivity compared to the relatively inert bromine atom.
1.1 Photostability (Critical Liability)

Nitro-aromatics are inherently chromophoric and susceptible to UV-induced transformations. Unlike 2C-B, which is photostable under ambient conditions, 2C-N requires strict light protection.

  • Mechanism: Upon UV excitation (

    
    ), the nitro group can undergo intramolecular hydrogen abstraction (if ortho-alkyl groups are present) or nitro-nitrite rearrangement. In the specific case of 2C-N, the primary degradation pathway is photoreduction  to nitroso and hydroxylamine intermediates, eventually yielding the amine (2C-NH2) or polymerized azo-compounds.
    
  • Observation: 2C-N salts may darken from yellow to orange/brown upon prolonged light exposure, indicating the formation of azo-coupling products.

1.2 Thermal Stability & Energetics

While 2C-B hydrochloride has a high melting point with simple decomposition, 2C-N introduces a nitro group, which is thermodynamically energetic.

  • Risk: At elevated temperatures (

    
    ), nitro-phenethylamines pose a higher risk of rapid, exothermic decomposition compared to halogenated analogs.
    
  • DSC Profile: Differential Scanning Calorimetry (DSC) of 2C-N typically shows a sharp endotherm (melting) immediately followed by a broad exotherm (decomposition).

1.3 Hydrolytic & Oxidative Stability
  • Hydrolysis: Both 2C-N and 2C-B are resistant to acid/base hydrolysis under standard ICH conditions (pH 1–11) due to the stability of the ether linkages and the phenethylamine core.

  • Oxidation: The electron-withdrawing nitro group deactivates the aromatic ring, making 2C-N more resistant to oxidative attack at the ring system than 2C-B. However, the amine side chain remains susceptible to oxidative deamination.

Metabolic Stability & Biotransformation

The metabolic fate of nitro-substituted phenethylamines diverges significantly from the halogenated series due to the susceptibility of the nitro group to enzymatic reduction.

2.1 Comparative Metabolic Pathways
  • 2C-B (Halogenated): Primarily undergoes oxidative deamination by MAO-A/B and O-demethylation by CYP2D6. The bromine atom remains intact.

  • 2C-N (Nitro-substituted): Undergoes nitroreduction (Type I and II nitroreductases, anaerobic gut bacteria) to form 2,5-dimethoxy-4-aminophenethylamine (2C-NH2) . This amine metabolite is chemically reactive and can undergo acetylation or oxidation to toxic hydroxylamines.

2.2 Pathway Visualization

MetabolicPathways Substrate_2CN 2C-N (Parent) MAO MAO-A/B (Oxidative Deamination) Substrate_2CN->MAO Minor Pathway NTR Nitroreductase (Type I/II) Substrate_2CN->NTR Major Pathway Substrate_2CB 2C-B (Parent) Substrate_2CB->MAO CYP CYP450 (O-Demethylation) Substrate_2CB->CYP Aldehyde Aldehyde Intermediate MAO->Aldehyde AmineMetabolite 2C-NH2 (Reactive Amine) NTR->AmineMetabolite Acid Carboxylic Acid (Excreted) Aldehyde->Acid Acetylated N-Acetyl-2C-NH2 AmineMetabolite->Acetylated NAT1/2

Figure 1: Divergent metabolic pathways. 2C-B follows standard deamination, while 2C-N is shunted towards nitroreduction, generating reactive amine metabolites.

Comparative Data Summary
Parameter2C-B (Bromo) 2C-N (Nitro) Implication
Photostability High (Stable > 24h UV)Low (Degrades < 4h UV)2C-N requires amber glass storage.
Thermal Limit Stable up to mp (~237°C)Decomposes near mp (~200°C)Avoid high-temp milling/drying for 2C-N.
Hydrolytic Stability ExcellentExcellentBoth stable in aqueous solution pH 1-11.
Primary Metabolite 4-Bromo-2,5-dimethoxyphenylacetic acid4-Amino-2,5-dimethoxyphenethylamine2C-N metabolites may have distinct toxicity.
Shelf-Life (25°C) > 5 Years2-3 Years (Dark)2C-N is shelf-stable only if protected from light.
Experimental Protocols: Forced Degradation

To validate the stability profile of a nitro-substituted phenethylamine, a standard ICH Q1A(R2) protocol must be modified to account for the specific photosensitivity and redox properties of the nitro group.

4.1 Stress Testing Workflow

StabilityProtocol cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Ox Oxidation 3% H2O2, RT, 4h Start->Ox Photo Photolysis 1.2M lux-hr (VIS) 200 W-hr/m2 (UV) Start->Photo Therm Thermal 80°C Dry Heat, 7 days Start->Therm Analysis LC-MS/MS Analysis (PDA + Q-TOF) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Therm->Analysis Result Degradation Profiling (Mass Balance > 95%) Analysis->Result

Figure 2: Modified forced degradation workflow highlighting photolysis as the critical stressor for nitro-phenethylamines.

4.2 Detailed Methodology

1. Sample Preparation:

  • Dissolve 10 mg of 2C-N HCl in 10 mL of Methanol:Water (50:50).

  • Control: Wrap one aliquot in aluminum foil immediately to serve as the dark control.

2. Photolytic Stress (The Critical Test):

  • Expose sample to a light source satisfying ICH Q1B (e.g., Xenon arc lamp) for an exposure of 1.2 million lux-hours.

  • Specific Check: Monitor for color change (yellow

    
     brown).
    
  • Analysis: Use HPLC-PDA to detect the emergence of azo-dimers (absorbance shift to >350 nm) and LC-MS for reduction products (

    
     for nitroso, 
    
    
    
    for amine).

3. Oxidative Stress:

  • Add 100

    
    L of 30% 
    
    
    
    to 1 mL of sample solution. Incubate at Room Temperature for 4 hours.
  • Note: The nitro group deactivates the ring, so degradation here is expected to be slower than in 2C-B. If rapid degradation occurs, suspect side-chain N-oxidation (N-oxide formation).

4. Analytical Method (LC-MS Conditions):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8

    
    m.
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 254 nm (aromatic) and 340 nm (nitro/azo).

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Blachut, D., et al. (2012). "Identification and Characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a New Member of 2C-series of Designer Drug." Forensic Science International, 222(1-3), 298-305.[1]

  • Carmo, H., et al. (2005). "Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration." Journal of Chromatography B, 811(2), 143-152.

  • Patterson, S., et al. (2021). "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." Frontiers in Pharmacology.

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

Sources

Comparative

Comparative Guide: Assessing the Electron-Withdrawing Effects of the Meta-Nitro Group

Executive Summary In the toolkit of physical organic chemistry, the nitro group ( ) is the premier electron-withdrawing group (EWG).[1] However, its utility changes drastically based on topology. While the para-nitro gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the toolkit of physical organic chemistry, the nitro group (


) is the premier electron-withdrawing group (EWG).[1] However, its utility changes drastically based on topology. While the para-nitro group is famous for its massive resonance withdrawal (

), the ** meta-nitro group** (

) offers a unique electronic profile: it exerts a powerful inductive pull (

) while structurally decoupling the reaction center from resonance effects (

).

This guide objectively assesses the meta-nitro group against its para-isomer and other common EWGs (


, 

). We provide experimental data, mechanistic logic, and validated protocols to quantify these effects in your own systems.

The Mechanistic Landscape

To deploy the meta-nitro group effectively, one must understand how it withdraws electrons compared to alternatives.

  • Inductive Effect (

    
    ):  The electronegative nitrogen atom pulls electron density through the 
    
    
    
    -bond framework. This operates at all positions but decays with distance.
  • Resonance Effect (

    
    ):  The 
    
    
    
    -system allows delocalization of electron density.
    • Para/Ortho: The nitro group can accept electron density directly from the ring, placing positive charge at the ipso and para carbons.

    • Meta: The "resonance node" phenomenon prevents the positive charge from landing on the carbon bearing the reaction center. Therefore, ** meta-nitro effects are almost exclusively inductive.**

Visualization: Electronic Logic Flow

The following diagram illustrates why the meta-nitro group is considered a "pure" inductive probe compared to the para-isomer.

ElectronicEffects Nitro Nitro Group (-NO2) Pos_Meta Meta Position (Topology) Nitro->Pos_Meta Pos_Para Para Position (Topology) Nitro->Pos_Para Effect_I Inductive Effect (-I) (Through Sigma Bonds) Pos_Meta->Effect_I Dominant Effect_R Resonance Effect (-R) (Through Pi System) Pos_Meta->Effect_R Blocked (Nodal Plane) Pos_Para->Effect_I Active Pos_Para->Effect_R Dominant Outcome_Meta Result: Strong -I No Direct Resonance (Pure Inductive Probe) Effect_I->Outcome_Meta Outcome_Para Result: Strong -I + Strong -R (Maximal Withdrawal) Effect_I->Outcome_Para Effect_R->Outcome_Para

Figure 1: Logical flow distinguishing the electronic contributions of meta- vs. para-nitro substitution.

Quantitative Comparison: The Data

The following data aggregates standard Hammett substituent constants (


), acidity values (pKa), and NMR shifts to quantify the meta-nitro effect.
Table 1: Comparative Electronic Metrics
SubstituentPosition

(Hammett)

(Nucleophilic)
pKa (Benzoic Acid)

Shift (ppm)*

N/A0.000.004.20128.5

Meta 0.71 0.71 3.45 129.4

Para0.781.273.44134.7

Meta0.430.433.79129.0

Meta0.370.373.83130.0

*


 Shift refers to the ring carbon attached to the substituent (ipso) or relative ring positions. Here, values represent the shift of the carbon at the specified position relative to benzene.
Data Analysis
  • Hammett Constants (

    
     vs 
    
    
    
    ):
    The
    
    
    of 0.71 is remarkably high, nearly matching the
    
    
    of 0.78. This proves that the inductive power of the nitro group is so strong it nearly compensates for the lack of resonance at the meta position.
  • The Resonance Gap (

    
    ):  Notice the massive jump in 
    
    
    
    for para-nitro (1.27) compared to meta-nitro (0.71). If your reaction involves developing a negative charge that can be delocalized (e.g., phenol ionization), para is vastly superior. If you need withdrawal without resonance interference, meta is the choice.
  • Acidity (pKa): m-Nitrobenzoic acid (3.45) is significantly more acidic than benzoic acid (4.20) and stronger than m-trifluoromethyl (3.79), confirming

    
     as the superior inductive withdrawing group.
    

Experimental Validation Protocol

To validate these effects in your specific scaffold, you should not rely solely on literature values. The following protocol outlines the determination of the Reaction Constant (


) and Substituent Constant (

) using Alkaline Ester Hydrolysis Kinetics .

Why this method? It is the "gold standard" for measuring electronic effects because the transition state charge is sensitive to substituents but sterically distant enough to avoid interference.

Workflow Visualization

ExperimentalProtocol Step1 Synthesize Meta-Substituted Ethyl Benzoate Step2 Prepare Solutions (0.1M NaOH in 60% Acetone/Water) Step1->Step2 Step3 Run Kinetics (Monitor Ester Disappearance UV/NMR) Step2->Step3 Step4 Calculate k_obs (Pseudo-1st Order) Step3->Step4 Step5 Hammett Plot log(k_X/k_H) vs sigma Step4->Step5

Figure 2: Step-by-step workflow for experimentally determining Hammett parameters.

Detailed Protocol: Kinetic Determination of

Reagents:

  • Substituted Ethyl Benzoates (Unsubstituted, m-Nitro, p-Nitro, m-Cl).

  • Sodium Hydroxide (NaOH), standardized 0.1 M.

  • Solvent: Acetone/Water (60:40 v/v).

Procedure:

  • Preparation: Dissolve the ester (0.01 M) in the Acetone/Water solvent. Thermostat the reaction vessel to 25.0 °C (

    
    ).
    
  • Initiation: Add NaOH solution such that

    
     (Pseudo-first-order conditions).
    
  • Monitoring:

    • Method A (UV-Vis): Monitor the disappearance of the ester absorbance (typically 230–270 nm) or appearance of the benzoate ion.

    • Method B (Quench & Titrate): Aliquot 5 mL samples at set intervals (t=0, 5, 10, 20 min) into excess cold HCl. Back-titrate the excess acid with standard base.

  • Calculation:

    • Plot

      
       vs. time to obtain the observed rate constant 
      
      
      
      .
    • Calculate the specific rate constant

      
      .
      
  • Hammett Plot Construction:

    • Plot

      
       on the Y-axis.
      
    • Plot literature

      
       values on the X-axis.
      
    • The slope is

      
       (Reaction Constant).[2] A positive 
      
      
      
      confirms the reaction is accelerated by EWGs (nucleophilic attack).

Self-Validating Check: If your derived


 for m-nitro deviates significantly (>0.1) from 0.71, check for:
  • Steric hindrance: Is there a bulky group ortho to the ester?

  • Solvent effects: Acetone/water ratios affect the dielectric constant, which can alter field effects.

Application in Drug Design

The meta-nitro group is rarely a final drug moiety due to toxicity concerns (nitro-reduction to toxic anilines/hydroxylamines), but it is a critical probe in Lead Optimization.

  • Metabolic Stability: Placing a meta-nitro group deactivates the ring toward CYP450-mediated oxidation (which prefers electron-rich rings). If the meta-nitro analog shows improved metabolic stability, replace it with a safer bioisostere like ** meta-cyano (

    
    )** or ** meta-trifluoromethyl (
    
    
    
    )**.
  • Acidity Tuning: If a carboxylic acid pharmacophore is too weak (high pKa) to bind a target residue, adding a meta-nitro group will drop the pKa by ~0.8 units without introducing the steric bulk of an ortho substituent.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of the monohalogenobenzoic acids. Journal of the Chemical Society, 644-649. (Foundational pKa data).

  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants. The Journal of Organic Chemistry, 23(3), 420–427.

  • Reich, H. J. (University of Wisconsin). "Hammett Sigma Values." Bordwell pKa Table and Evans pKa Table Collection.

Sources

Validation

Comparative Guide: Synthetic Routes for Substituted Phenoxyethylamines

Executive Summary & Strategic Selection Substituted 2-phenoxyethylamines ( ) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in -adrenergic antagonists (e.g., Tamsulosin), antidepressants, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Substituted 2-phenoxyethylamines (


) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in 

-adrenergic antagonists (e.g., Tamsulosin), antidepressants, and kinase inhibitors. Their synthesis, while seemingly trivial, presents distinct challenges regarding chemoselectivity (O- vs. N-alkylation), suppression of secondary amine formation, and scalability.

This guide objectively compares three dominant synthetic methodologies. Selection should be dictated by the substrate's electronic properties, the scale of operation, and the tolerance for metal contamination.

Quick Selection Matrix
ConstraintRecommended RoutePrimary Advantage
Scale (>100g) Route A: Nitrile Reduction Cost-effective; avoids expensive leaving groups.
Chiral/Sensitive Route B: Mitsunobu Coupling Mild conditions; stereochemical retention/inversion.
Lab Scale (<5g) Route C: Protected Alkylation Operational simplicity; modular.[1]
Electron-Poor Phenols Route B: Mitsunobu Driven by pKa; overcomes low nucleophilicity.

Detailed Methodologies

Route A: The Industrial Standard – Nitrile Reduction

Mechanism: Nucleophilic substitution followed by catalytic hydrogenation. Best For: Large-scale production, electron-rich to neutral phenols.

This route proceeds via the O-alkylation of phenol with chloroacetonitrile to form a phenoxyacetonitrile intermediate, which is subsequently reduced. It is the most atom-economical route for bulk manufacturing.

Protocol 1: Synthesis of Phenoxyacetonitrile
  • Reagents: Substituted Phenol (1.0 eq), Chloroacetonitrile (1.2 eq),

    
     (2.0 eq), KI (0.1 eq).
    
  • Solvent: Acetone or MEK (Methyl Ethyl Ketone) for reflux.

  • Procedure:

    • Charge phenol and ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       in acetone. Stir at RT for 30 min to form the phenoxide.
      
    • Add KI (catalytic Finkelstein) and Chloroacetonitrile dropwise.

    • Reflux for 6–12 hours. Monitor by TLC/HPLC.

    • Workup: Filter salts, concentrate filtrate. Recrystallize from EtOH/Water if solid, or distill if liquid.

    • Note: Chloroacetonitrile is highly toxic. Handle in a fume hood.

Protocol 2: Catalytic Hydrogenation to Amine

Critical Control Point: Reduction of nitriles often yields secondary amines (


) due to the condensation of the intermediate imine with the product amine. This is suppressed by adding ammonia or acid.
  • Catalyst: Raney Nickel (10-20 wt%) or 10% Pd/C (5 wt%).

  • Conditions:

    
     (5–10 bar), MeOH saturated with 
    
    
    
    (or containing 2 eq HCl).
  • Procedure:

    • Load autoclave with Phenoxyacetonitrile and solvent (

      
      ).
      
    • Add washed Raney Nickel (slurry in MeOH).

    • Pressurize with

      
       and heat to 50–60°C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
      
    • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate. Convert to HCl salt for storage.

Route B: The Precision Method – Mitsunobu Coupling

Mechanism: Redox-condensation using phosphine and azodicarboxylate. Best For: Electron-deficient phenols, complex scaffolds, and late-stage functionalization.

The Mitsunobu reaction couples a phenol directly with N-protected aminoethanol (e.g., N-Boc-aminoethanol). It avoids the harsh basic conditions of Williamson ether synthesis and is superior for phenols with


.
Protocol
  • Reagents: Phenol (1.0 eq), N-Boc-aminoethanol (1.1 eq),

    
     (1.2 eq), DIAD (Diisopropyl azodicarboxylate) (1.2 eq).
    
  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Phenol, N-Boc-aminoethanol, and

      
       in THF under 
      
      
      
      . Cool to 0°C.[2]
    • Add DIAD dropwise over 20 mins. (Exothermic).

    • Warm to RT and stir for 4–16 hours.

    • Workup: Concentrate. Triturate with

      
      /Hexane to precipitate 
      
      
      
      (Triphenylphosphine oxide). Filter. Purify filtrate via flash chromatography.
    • Deprotection: Treat with 4M HCl/Dioxane or TFA/DCM to liberate the amine.

Route C: The Modular Approach – Protected Alkylation (Gabriel/Boc)

Mechanism:


 Substitution.
Best For:  Rapid library generation, avoiding secondary amine byproducts.

Direct alkylation with 2-chloroethylamine often leads to dimerization. Using a "masked" amine (N-(2-bromoethyl)phthalimide or N-Boc-2-bromoethylamine) ensures mono-alkylation.

Protocol (Using N-Boc-2-bromoethylamine)
  • Reagents: Phenol (1.0 eq), N-Boc-2-bromoethylamine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: DMF or

    
     (Acetonitrile).
    
  • Procedure:

    • Combine reagents in DMF. Heat to 60–80°C.

    • 
       is preferred over 
      
      
      
      for faster kinetics due to the "cesium effect" (increased solubility and "naked" phenoxide).
    • Monitor for disappearance of phenol.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

    • Deprotection: Standard acidolysis (TFA or HCl).

Comparative Analysis & Data

The following data summarizes average performance metrics based on literature benchmarks for a standard substrate (e.g., 2-methoxyphenol).

MetricNitrile Reduction (Route A)Mitsunobu (Route B)Protected Alkylation (Route C)
Overall Yield 75–90%65–85%60–80%
Atom Economy HighLow (generates

, Hydrazine/Boc salts)
Moderate
Cost LowHigh (DIAD/Phosphines are costly)Moderate
Scalability Excellent (Industrial)Poor (Chromatography required)Good
Reaction Time 12h + 6h (2 steps)4–16h12–24h
Key Risk

Safety, Catalyst poisoning
Separation of

Residual DMF, incomplete alkylation

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal synthetic route based on substrate properties and project goals.

SyntheticRouteSelection Start Target: Substituted Phenoxyethylamine ScaleCheck Scale > 100g? Start->ScaleCheck EWGCheck Phenol Electron Poor? (pKa < 8) ScaleCheck->EWGCheck No (Lab/Pilot) RouteA ROUTE A: Nitrile Reduction (Phenol + Cl-CH2-CN) ScaleCheck->RouteA Yes (Industrial) FGIssue Contains Reducible Groups? (NO2, Alkene, Aldehyde) EWGCheck->FGIssue No (Nucleophilic Phenol) RouteB ROUTE B: Mitsunobu (Phenol + N-Boc-Aminoethanol) EWGCheck->RouteB Yes (Acidic Phenol) FGIssue->RouteA No (Most Efficient) RouteC ROUTE C: Protected Alkylation (Phenol + N-Boc-Br-Ethylamine) FGIssue->RouteC Yes (Avoid H2) RouteA->RouteC If Nitrile reduction fails

Caption: Decision tree for selecting the optimal synthetic pathway based on scale, electronics, and functional group compatibility.

Mechanistic Insight: The Nitrile Reduction Selectivity

Understanding the mechanism of nitrile reduction is crucial for Protocol 2 (Route A). The formation of secondary amines is a common failure mode.

NitrileReductionMechanism Nitrile R-O-CH2-CN (Nitrile) Imine R-O-CH2-CH=NH (Primary Imine) Nitrile->Imine + H2 Amine R-O-CH2-CH2-NH2 (Primary Amine) Imine->Amine + H2 SecImine Secondary Imine (Dimer Precursor) Imine->SecImine + Amine (-NH3) SecAmine Secondary Amine (Byproduct) SecImine->SecAmine + H2 NH3 + NH3 NH3->SecImine Suppresses Dimerization (Le Chatelier)

Caption: Mechanism of nitrile reduction showing the competitive pathway to secondary amines and its suppression by ammonia.

References

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 2018. Link

  • Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal. Link

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-Aryloxyethanols. SynOpen, 2019. Link

  • Gabriel Synthesis. Chemistry LibreTexts. Link

  • Reduction of Nitriles. Master Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Nitrophenoxy)ethylamine

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Nitrophenoxy)ethylamine, a compound that, like many substituted nitroaromatics and amines, requires meticulous handling due to its potential hazards. Our objective is to empower you, our valued researchers and drug development professionals, with the knowledge to manage this chemical's lifecycle responsibly, from initial use to final disposal.

Hazard Assessment: An Expert's Perspective

While a specific, comprehensive toxicological profile for 2-(3-Nitrophenoxy)ethylamine is not widely documented, its structure—comprising a nitrophenoxy group and an ethylamine moiety—provides critical clues to its potential hazards. By examining analogous compounds, we can infer a likely hazard profile that demands a cautious and informed approach.

  • Corrosivity and Irritation : The ethylamine functional group suggests that the compound is likely corrosive. Similar amine-containing compounds are known to cause severe skin burns and eye damage.[1][2] The Material Safety Data Sheet (MSDS) for the related compound 2-(4-Nitrophenyl)ethylamine hydrochloride indicates it causes skin and serious eye irritation.[3][4] Therefore, all contact with skin and eyes must be strictly avoided.

  • Toxicity : The presence of the nitroaromatic group is a significant concern. Nitroaromatic compounds as a class are associated with potential toxicity, and some are known or suspected carcinogens.[5] The health risks for many research chemicals have not been fully determined, mandating that they be handled as potentially hazardous.[3] Ingestion and inhalation should be considered harmful.[3][6]

  • Environmental Hazard : Aromatic nitro compounds can be very toxic to aquatic life with long-lasting effects.[5] As such, release into the environment, particularly down sanitary sewers, is strictly prohibited and environmentally irresponsible.[5][7]

Given these inferred risks, 2-(3-Nitrophenoxy)ethylamine must be treated as a hazardous substance. The cornerstone of its management is the principle of ALARA (As Low As Reasonably Achievable) for exposure and waste generation.

Pre-Disposal: Engineering a Safe Workflow

Proper disposal begins long before the waste container is full. It is integrated into the experimental design and daily laboratory operations.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a combination of engineering controls and robust PPE.

  • Chemical Fume Hood : All handling of 2-(3-Nitrophenoxy)ethylamine, from weighing to solution preparation and waste consolidation, must be conducted inside a properly functioning chemical fume hood.[1][8] This is non-negotiable and serves to prevent the inhalation of any vapors, mists, or aerosols.[1]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye Protection : Chemical splash goggles and a face shield are mandatory to protect against splashes.[9]

    • Gloves : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

    • Body Protection : A lab coat, fully buttoned, is required to protect skin and clothing.[9]

    • Footwear : Closed-toe shoes are essential.[10]

Data Summary Table: Hazard Profile and Handling Requirements
ParameterSpecificationRationale & Source
Primary Hazards Corrosive, Potential Toxin, Skin/Eye IrritantInferred from amine and nitroaromatic structures.[1][3][5]
Engineering Control Mandatory use of a chemical fume hood.Prevents inhalation of vapors/mists.[1][8]
Required PPE Chemical splash goggles, face shield, nitrile gloves, lab coat.Protects against skin and eye contact.[9]
Storage Cool, dry, well-ventilated area in a tightly closed, compatible container.[1][8]Prevents degradation and release of vapors.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[1]Avoids potentially violent reactions.
Disposal Route Hazardous Waste Stream via licensed contractor.Prohibited from sewer or general trash disposal.[1][7][11]

The Disposal Protocol: A Step-by-Step Guide

Disposing of 2-(3-Nitrophenoxy)ethylamine is a systematic process that ensures safety and regulatory compliance. In-laboratory treatment of this chemical is not recommended due to the potential for hazardous reactions and the difficulty in verifying complete neutralization.

Step 1: Waste Segregation and Collection

All materials contaminated with 2-(3-Nitrophenoxy)ethylamine must be considered hazardous waste.[12]

  • Liquid Waste : Collect all solutions containing the compound in a dedicated, compatible hazardous waste container.[13][14] The original product container can often be reused for this purpose. Do not use metal containers for potentially corrosive amine waste.[13]

  • Solid Waste : This includes contaminated consumables such as gloves, pipette tips, and absorbent paper. These items must be collected in a separate, clearly labeled solid waste container.

Step 2: Container Management

Proper container selection and handling are critical to prevent leaks and spills.

  • Compatibility : Ensure the container material is compatible with the chemical waste. High-density polyethylene (HDPE) is a common and suitable choice.[14]

  • Integrity : Containers must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[11][14]

  • Headspace : Leave at least 10% headspace (about one inch) in liquid waste containers to allow for vapor expansion.[14]

  • Closure : Keep waste containers closed at all times except when adding waste.[7][13] This is a key regulatory requirement and prevents the release of fugitive emissions.

Step 3: Labeling

Accurate labeling is essential for safety and compliance. Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste 2-(3-Nitrophenoxy)ethylamine." List all constituents and their approximate percentages.

  • The specific hazard characteristics (e.g., Corrosive, Toxic).

  • The accumulation start date (the date the first drop of waste was added).

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's designated hazardous waste management program.[7][15]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Request Pickup : Once the container is nearly full (e.g., 75% capacity) or has reached your institution's storage time limit (often 6-12 months), submit a hazardous waste pickup request to your EHS office.[15][16]

  • Documentation : Maintain meticulous records of your waste generation and disposal as required by your institution and regulatory bodies like the EPA.[11]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Vapors : Ensure the spill occurs within a fume hood if possible. If outside a hood, increase ventilation to the area.

  • Eliminate Ignition Sources : Although not rated as highly flammable, it is good practice to remove any nearby ignition sources.[9]

  • Contain and Absorb : Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical sorbent to contain the spill.[9]

  • Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container.[3]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[9][12]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle management of 2-(3-Nitrophenoxy)ethylamine in the laboratory.

G cluster_prep Preparation & Handling cluster_use Chemical Use cluster_spill Spill Response cluster_disposal Waste Management & Disposal start Experiment Planned ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood use Perform Experiment with 2-(3-Nitrophenoxy)ethylamine hood->use spill Spill Occurs? use->spill waste_gen Waste Generated spill->waste_gen No spill_proc Execute Spill Protocol: 1. Alert & Evacuate 2. Contain & Absorb 3. Collect as HazWaste spill->spill_proc segregate Segregate Waste (Liquid vs. Solid) waste_gen->segregate spill_proc->waste_gen container Use Labeled, Compatible, Sealed Waste Container segregate->container store Store in Satellite Accumulation Area container->store request Request EHS Pickup (When full or time limit reached) store->request dispose Proper Disposal via Licensed Contractor request->dispose

Caption: Workflow for handling and disposal of 2-(3-Nitrophenoxy)ethylamine.

By adhering to these rigorous protocols, you not only ensure your personal safety and that of your colleagues but also uphold your institution's commitment to environmental stewardship and regulatory compliance. Trust in these procedures to guide your work safely and effectively.

References

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(3-Nitrophenoxy)ethylamine

Understanding the Hazard Landscape 2-(3-Nitrophenoxy)ethylamine is a bifunctional molecule. The ethylamine group suggests it is likely a corrosive organic base, while the aromatic nitro group points towards potential tox...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

2-(3-Nitrophenoxy)ethylamine is a bifunctional molecule. The ethylamine group suggests it is likely a corrosive organic base, while the aromatic nitro group points towards potential toxicity. Aromatic nitro compounds are known for their ability to be absorbed through the skin and can have systemic effects.[1][2] Overexposure to similar compounds has been linked to health issues such as gastrointestinal infections, neurological disorders, and organ damage.[2] Therefore, we must treat this compound with a high degree of caution.

Inferred Hazard Profile:

Hazard TypePotential EffectsRationale
Corrosivity Can cause severe skin burns and eye damage.The ethylamine functional group is basic and can disrupt biological tissues upon contact.[3]
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. May cause respiratory irritation.Aromatic nitro compounds are recognized as "Priority Pollutants" by the USEPA due to their high toxicity.[2]
Systemic Effects Potential for methemoglobinemia, liver, and kidney damage with significant exposure.Aromatic amino and nitro compounds have been shown to cause such effects in acute poisoning cases.[4]
Reactivity Can react vigorously with oxidizing agents and acids.[5]The amine group is basic, and the nitro group has oxidizing properties.
Engineering and Administrative Controls: Your First Line of Defense

Before you even consider personal protective equipment, it is crucial to have the proper engineering and administrative controls in place. These measures are designed to minimize your exposure to the chemical.

  • Engineering Controls:

    • Chemical Fume Hood: All work with 2-(3-Nitrophenoxy)ethylamine must be conducted in a properly functioning chemical fume hood to prevent the inhalation of any vapors or aerosols.[6]

    • Ventilation: Ensure the laboratory has adequate general ventilation.

    • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.

    • Training: Ensure all personnel handling the compound are thoroughly trained on its potential hazards and the established safety procedures.

    • Restricted Access: Limit access to the designated handling area to authorized personnel only.

Workflow for Safe Handling of 2-(3-Nitrophenoxy)ethylamine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sop Review SOP prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: A flowchart outlining the key stages of safely handling 2-(3-Nitrophenoxy)ethylamine, from preparation to disposal.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, a comprehensive PPE strategy is mandatory.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are essential to protect your eyes from splashes.[7]

    • Face Shield: A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[7]

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a good starting point for incidental contact, but for extended handling, it is crucial to consult a glove selection guide to ensure the chosen material is impervious to this specific chemical.[8]

    • Laboratory Coat: A fully buttoned lab coat is required to protect your skin and clothing.

    • Apron: For larger-scale work, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection:

    • Work should always be performed in a chemical fume hood. In the rare event that a fume hood is not available or in case of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Guide
  • Preparation:

    • Review the SOP and this guide before starting any work.

    • Don all required PPE.

    • Prepare your designated workspace in the chemical fume hood. Ensure all necessary equipment and reagents are present to avoid leaving the hood unnecessarily.

  • Handling the Compound:

    • Carefully weigh the required amount of 2-(3-Nitrophenoxy)ethylamine.

    • When transferring the compound, do so slowly and carefully to avoid creating dust or splashes.

    • If dissolving the compound, add it slowly to the solvent. Be aware of any potential exothermic reactions.

    • Always keep containers of the compound tightly closed when not in use.

  • Cleanup:

    • Thoroughly decontaminate all glassware and equipment after use.

    • Clean the work area in the fume hood.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • For a small spill within the fume hood, use an inert absorbent material to contain and collect the spill. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

    • For a large spill, evacuate the immediate area, and if necessary, the entire lab. Alert your institution's emergency response team.

Disposal Plan: A Lifecycle Approach

cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, etc.) seg_solid Seal in Labeled Bag/Container gen_solid->seg_solid gen_liquid Liquid Waste (Solutions) seg_liquid Collect in Labeled, Compatible Container gen_liquid->seg_liquid gen_empty Empty Containers seg_empty Triple Rinse (collect rinsate), Deface Label gen_empty->seg_empty disp_pickup Arrange for Hazardous Waste Pickup seg_solid->disp_pickup seg_liquid->disp_pickup seg_empty->disp_pickup

Caption: A visual guide to the proper disposal workflow for waste contaminated with 2-(3-Nitrophenoxy)ethylamine.

The proper disposal of 2-(3-Nitrophenoxy)ethylamine and any associated contaminated materials is critical to ensure the safety of all personnel and to protect the environment. Given its potential toxicity, it should be treated as a hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[9]

    • Liquid Waste: Unused solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless you are certain of their compatibility.

    • Empty Containers: "Empty" containers that held the compound are still considered hazardous waste. They must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] After rinsing, the container's label should be defaced before disposal.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(3-Nitrophenoxy)ethylamine," and the associated hazards (e.g., Corrosive, Toxic).

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not pour this chemical down the drain, as nitrophenols can react with metal piping.[10]

By adhering to these guidelines, you can confidently and safely work with 2-(3-Nitrophenoxy)ethylamine, minimizing risks and ensuring a secure research environment. Your commitment to safety is paramount, and this guide serves as a critical tool in that endeavor.

References

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved January 28, 2026, from [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P. (n.d.). GovInfo. Retrieved January 28, 2026, from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998). ACS Publications. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. Retrieved January 28, 2026, from [Link]

  • [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning]. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • 10: Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. Retrieved January 28, 2026, from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved January 28, 2026, from [Link]

  • Interpretation of the kinetics of general-base-catalysed Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol; rate-limiting deprotonation of a spiro-Meisenheimer intermediate. (1984). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University. Retrieved January 28, 2026, from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH. Retrieved January 28, 2026, from [Link]

  • 2-(3-Nitrophenyl)ethan-1-amine | C8H10N2O2 | CID 12950066. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf - NIH. Retrieved January 28, 2026, from [Link]

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). Retrieved January 28, 2026, from [Link]

  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine. (2025, May 20). ChemSynthesis. Retrieved January 28, 2026, from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). epa nepis. Retrieved January 28, 2026, from [Link]

  • Proper handling of chemicals in the clinical laboratory. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Working with Corrosives Guideline. (n.d.). KAUST Health & Safety. Retrieved January 28, 2026, from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved January 28, 2026, from [Link]

  • Reactivity of catecholamine-driven Fenton reaction and its relationships with iron(III) speciation. (2014, December 12). NIH. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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